molecular formula C8H8ClNO3 B599727 1-Chloro-2-ethoxy-4-nitrobenzene CAS No. 102236-22-6

1-Chloro-2-ethoxy-4-nitrobenzene

Cat. No.: B599727
CAS No.: 102236-22-6
M. Wt: 201.606
InChI Key: QYTNTDMOSPPSMY-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxy-4-nitrobenzene is a polysubstituted benzene derivative engineered to serve as a versatile synthetic intermediate in advanced organic chemistry and research applications . Its molecular structure, incorporating both electron-withdrawing and electron-donating functional groups, makes it a valuable scaffold for constructing complex molecules, particularly in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs) . The nitro and chloro groups provide distinct sites for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, allowing researchers to systematically build molecular libraries . The ethoxy group can influence the compound's electronic properties and solubility, offering an additional parameter for fine-tuning reaction outcomes and physicochemical characteristics. This compound is particularly useful in sustainable synthesis methodologies, as nitroarenes are increasingly employed as stable and economical alternatives to anilines in direct amidation and other transformation processes . As a key building block in medicinal and agrochemical chemistry, 1-Chloro-2-ethoxy-4-nitrobenzene enables the development of new compounds with potential biological activity, supporting innovation in drug discovery and crop protection research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-ethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTNTDMOSPPSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00740515
Record name 1-Chloro-2-ethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102236-22-6
Record name 1-Chloro-2-ethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-2-ethoxy-4-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of 1-Chloro-2-ethoxy-4-nitrobenzene, a substituted nitroaromatic compound of interest in synthetic chemistry. We will delve into its fundamental chemical and physical properties, detail a primary synthetic route via nucleophilic aromatic substitution with mechanistic insights, explore its chemical reactivity, and discuss its potential applications as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and dyes. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's characteristics and utility.

Chemical Identity and Physicochemical Properties

1-Chloro-2-ethoxy-4-nitrobenzene is a poly-functionalized benzene derivative. Its structure incorporates a chloro group, an ethoxy group, and a nitro group, each imparting distinct reactivity and properties to the molecule. These functional groups make it a valuable building block for more complex molecular architectures.

Table 1: Chemical Identifiers for 1-Chloro-2-ethoxy-4-nitrobenzene

IdentifierValueSource
IUPAC Name 1-chloro-2-ethoxy-4-nitrobenzenePubChem[1]
CAS Number 102236-22-6PubChem[1]
Molecular Formula C₈H₈ClNO₃PubChem[1]
Molecular Weight 201.61 g/mol PubChem[1][2]
Canonical SMILES CCOC1=C(C=CC(=C1)[O-])ClPubChem[1]
InChI Key QYTNTDMOSPPSMY-UHFFFAOYSA-NPubChem[1]

Table 2: Computed Physicochemical Properties Note: The following data are computationally derived and should be used as estimates pending experimental verification.

PropertyValueSource
Monoisotopic Mass 201.01927 DaPubChem[1]
XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem[1]

Synthesis and Mechanism

The most direct and industrially relevant synthesis of 1-chloro-2-ethoxy-4-nitrobenzene involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic properties of the starting material, 1,2-dichloro-4-nitrobenzene.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The underlying principle of this synthesis is the activation of the aromatic ring towards nucleophilic attack. The potent electron-withdrawing nature of the nitro group (—NO₂) at the para position deactivates the entire ring but strongly stabilizes the negative charge that develops during the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.

The ethoxide ion (CH₃CH₂O⁻), typically from sodium ethoxide, acts as the nucleophile. It preferentially attacks the carbon atom at the C-2 position (ortho to the nitro group). This preference is driven by the ability of the ortho nitro group to effectively stabilize the intermediate via resonance. The chlorine atom at this position subsequently acts as a good leaving group, allowing the aromaticity of the ring to be restored upon its departure.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 1,2-Dichloro-4-nitrobenzene I1 Meisenheimer Complex (Stabilized by NO2 group) R1->I1 Nucleophilic Attack by Ethoxide R2 Sodium Ethoxide (NaOEt) R2->I1 P1 1-Chloro-2-ethoxy-4-nitrobenzene I1->P1 Elimination of Chloride P2 Sodium Chloride (NaCl) I1->P2

Caption: SNAr synthesis workflow for 1-Chloro-2-ethoxy-4-nitrobenzene.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. As a self-validating system, progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by spectroscopic methods (NMR, IR, MS).

Reagents & Equipment:

  • 1,2-dichloro-4-nitrobenzene

  • Sodium ethoxide (solid or freshly prepared solution in ethanol)

  • Anhydrous Ethanol (solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,2-dichloro-4-nitrobenzene in a minimal amount of anhydrous ethanol.

  • Nucleophile Addition: While stirring, add sodium ethoxide (approximately 1.0-1.2 molar equivalents) to the solution. The addition may be exothermic; maintain the temperature as needed with a cooling bath.

  • Reaction: Heat the mixture to reflux and maintain for several hours.[3] The causality for heating is to provide the necessary activation energy for the reaction to proceed at a practical rate.

  • Monitoring: Periodically take aliquots from the reaction mixture and spot them on a TLC plate to monitor the consumption of the starting material and the formation of the product. Use an appropriate eluent system (e.g., hexane/ethyl acetate mixture).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water. This step neutralizes any unreacted ethoxide and precipitates the organic product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove residual ethanol and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 1-chloro-2-ethoxy-4-nitrobenzene.

Chemical Reactivity and Potential Applications

The multifunctionality of 1-chloro-2-ethoxy-4-nitrobenzene makes it a versatile platform for further chemical transformations. Its utility stems from the distinct reactivity of its substituent groups.

Key Reactive Sites
  • Nitro Group (—NO₂): This group is readily reduced to an amino group (—NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C, sodium dithionite). The resulting aniline derivative is a crucial precursor for azo dyes, pharmaceuticals, and other fine chemicals.

  • Chloro Group (—Cl): While less reactive than the chlorine in the starting material (due to the electron-donating effect of the adjacent ethoxy group), it can still undergo further nucleophilic substitution under more forcing conditions.

  • Aromatic Ring: The ring is activated for electrophilic aromatic substitution, with the directing effects of the substituents guiding the position of new functional groups.

G cluster_derivatives Potential Derivatives Start 1-Chloro-2-ethoxy-4-nitrobenzene Amino 4-Amino-1-chloro-2-ethoxybenzene (Aniline Derivative) Start->Amino Nitro Group Reduction (e.g., Sn/HCl) Substituted Further SₙAr Product (e.g., Diamine or Ether) Start->Substituted Substitution of Chlorine (Forcing Conditions) RingSub Electrophilic Substitution Product Start->RingSub Electrophilic Attack on Ring

Caption: Key derivatization pathways for 1-Chloro-2-ethoxy-4-nitrobenzene.

Role as a Synthetic Intermediate

Compounds structurally related to 1-chloro-2-ethoxy-4-nitrobenzene, such as 1-chloro-4-nitrobenzene, are widely used as intermediates.[4][5] They serve as precursors in the industrial synthesis of:

  • Pharmaceuticals: Including analgesics like phenacetin and acetaminophen.[5]

  • Agrochemicals: Used in the production of pesticides like parathion.[5]

  • Dyes and Pigments: The amino derivatives are key components in creating azo and sulfur dyes.[4]

By logical extension, 1-chloro-2-ethoxy-4-nitrobenzene is an excellent candidate for similar applications, offering a different substitution pattern that can be exploited to fine-tune the properties of the final target molecules. The ethoxy group, in particular, can modify solubility, lipophilicity, and metabolic stability in drug candidates.

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) for 1-chloro-2-ethoxy-4-nitrobenzene was found. The following information is extrapolated from data on structurally similar and hazardous nitroaromatic compounds like 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene.[6][7] Always handle this chemical with extreme caution and consult a specific, verified SDS if available.

Hazard Assessment
  • Toxicity: Nitroaromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[6][7] They can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4]

  • Irritation: Expected to be a skin, eye, and respiratory tract irritant.[8]

  • Carcinogenicity/Mutagenicity: Some chlorinated nitroaromatics are suspected of being mutagenic or carcinogenic.[4][5]

  • Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[6]

Handling and Storage Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[9]

  • Personal Protective Equipment (PPE):

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields or goggles.[6]Prevents splashes and contact with eyes.
Hand Chemically resistant gloves (e.g., nitrile, neoprene).[6]Prevents skin contact and absorption.
Body Laboratory coat.[9]Protects skin from accidental spills.
Respiratory Use only with adequate ventilation. If dusts or aerosols may be generated, use a NIOSH-approved respirator.[7]Prevents inhalation of toxic particles.
First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

References

  • PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(2-Chloroethoxy)-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Chloro-2-ethyl-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Heinaru, L., Merimaa, M., Viggor, S., Lehiste, M., Leito, I., & Heinaru, A. (2001). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 67(8), 3615–3623. [Link]

  • Loba Chemie. 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • Matrix Fine Chemicals. 1-CHLORO-4-METHOXY-2-NITROBENZENE. [Link]

  • SpectraBase. 1-Chloro-2-methoxy-4-nitro-benzene. [Link]

  • OECD Existing Chemicals Database. 1-Chloro-2-nitrobenzene. [Link]

  • Chegg.com. Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene. [Link]

  • NIST WebBook. 1-chloro-2,5-diethoxy-4-nitrobenzene. [Link]

  • Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-143. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • OEHHA. EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. California Office of Environmental Health Hazard Assessment. [Link]

  • Quora. What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. [Link]

Sources

Chemical structure and IUPAC name of 1-Chloro-2-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chloro-2-ethoxy-4-nitrobenzene: Structure, Synthesis, and Properties

Executive Summary

1-Chloro-2-ethoxy-4-nitrobenzene is a substituted nitroaromatic compound of significant interest in synthetic organic chemistry. As a trifunctional molecule, it incorporates chloro, ethoxy, and nitro groups on a benzene scaffold, making it a versatile intermediate for the synthesis of more complex molecules, including dyes, pharmaceuticals, and agrochemicals. The electronic properties of the nitro group dominate the reactivity of the aromatic ring, rendering it susceptible to nucleophilic aromatic substitution, while also allowing for reduction to the corresponding aniline derivative. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven protocol for its synthesis with mechanistic insights, its key physicochemical and spectroscopic properties, and essential safety considerations for laboratory handling.

Molecular Structure and Physicochemical Properties

Chemical Identity

The fundamental identity of this compound is established by its unique arrangement of substituents on the benzene ring.

  • IUPAC Name: 1-Chloro-2-ethoxy-4-nitrobenzene[1]

  • CAS Number: 102236-22-6[1][2]

  • Molecular Formula: C₈H₈ClNO₃[1]

  • Molecular Weight: 201.61 g/mol [1]

Structural Representation

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The potent electron-withdrawing nitro group is positioned para to the chloro group and meta to the ethoxy group.

Caption: 2D structure of 1-Chloro-2-ethoxy-4-nitrobenzene.

Physicochemical Properties

The following table summarizes key computed physicochemical properties, which are essential for planning experiments, including solvent selection and purification strategies.

PropertyValueSource
Molecular Weight 201.61 g/mol PubChem[1]
XLogP3 2.8PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Appearance Expected to be a yellow crystalline solidInferred from analogs[3]
Solubility Low water solubility, soluble in organic solventsInferred from analogs[3]

Synthesis and Mechanistic Analysis

The preparation of 1-Chloro-2-ethoxy-4-nitrobenzene is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of aromatic chemistry and its application here demonstrates fundamental principles of electronic activation.

Synthetic Workflow

The synthesis starts with 1,2-dichloro-4-nitrobenzene, which is treated with sodium ethoxide. The ethoxide ion selectively displaces one of the chlorine atoms to yield the desired product.

G Reactants 1,2-Dichloro-4-nitrobenzene + Sodium Ethoxide Solvent Anhydrous Ethanol (Solvent) Reactants->Solvent Dissolve Reaction Heat / Reflux (e.g., ~78°C) Solvent->Reaction Workup Aqueous Work-up (Quench, Extract) Reaction->Workup Cool & Quench Purification Recrystallization or Column Chromatography Workup->Purification Product 1-Chloro-2-ethoxy-4-nitrobenzene Purification->Product

Caption: General workflow for the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene.

Mechanistic Rationale: The Basis of Regioselectivity

A critical aspect of this synthesis is the high regioselectivity observed. The ethoxide nucleophile preferentially substitutes the chlorine atom at the C2 position over the one at C1. This outcome is a direct consequence of electronic activation by the nitro group.

The SNAr mechanism proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Nucleophilic Attack: The ethoxide ion attacks one of the chlorine-bearing carbons.

  • Intermediate Stabilization: The negative charge of the resulting Meisenheimer complex is delocalized onto the powerfully electron-withdrawing nitro group. This stabilization is most effective when the attack occurs at a position ortho or para to the nitro group.

  • Elimination: The leaving group (chloride) is ejected, and aromaticity is restored.

In the starting material, 1,2-dichloro-4-nitrobenzene, the C2 position is ortho to the nitro group, while the C1 position is meta. Attack at C2 allows for direct delocalization of the negative charge onto the nitro group, forming a highly stabilized intermediate. Attack at C1 does not permit this direct resonance stabilization, resulting in a much higher activation energy. Consequently, the reaction proceeds almost exclusively at the C2 position.[4][5]

Experimental Protocol

This protocol is designed to be a self-validating system for the reliable synthesis of the target compound.

Materials and Reagents:

  • 1,2-Dichloro-4-nitrobenzene

  • Sodium metal

  • Anhydrous Ethanol (200 proof)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces (1.0 eq) to a flask containing anhydrous ethanol at 0°C. Allow the reaction to proceed until all sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1,2-dichloro-4-nitrobenzene (1.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully quench the reaction by pouring it into cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography to obtain pure 1-Chloro-2-ethoxy-4-nitrobenzene.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods. The following table outlines the expected data based on the compound's structure.

TechniqueExpected Observations
¹H NMR - Aromatic protons exhibiting complex splitting patterns in the range of δ 7.0-8.5 ppm. - A quartet corresponding to the -OCH₂- protons around δ 4.2 ppm. - A triplet corresponding to the -CH₃ protons around δ 1.5 ppm.
¹³C NMR - Six distinct aromatic carbon signals in the range of δ 110-160 ppm. - A signal for the -OCH₂- carbon around δ 65 ppm. - A signal for the -CH₃ carbon around δ 15 ppm.
IR (Infrared) - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹. - C-O-C ether stretching band around 1250 cm⁻¹. - Ar-Cl stretching band around 1100 cm⁻¹. - C-H stretching from the aromatic ring and alkyl groups.
MS (Mass Spec) - Molecular ion peak [M]⁺ at m/z ≈ 201 and an [M+2]⁺ peak at m/z ≈ 203 with an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Reactivity and Applications

1-Chloro-2-ethoxy-4-nitrobenzene is a strategic intermediate whose functional groups can be selectively manipulated.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C), yielding 4-chloro-3-ethoxyaniline. This transformation opens pathways to a wide range of derivatives, including azo dyes and pharmacologically active scaffolds.

  • Further Nucleophilic Substitution: The remaining chlorine atom is still on an electron-deficient ring, but its reactivity is attenuated compared to the starting material. It can be displaced by strong nucleophiles under more forcing conditions.

  • Role as a Synthetic Building Block: The true value of this compound lies in its use as a precursor. By providing a platform with three distinct functional handles, it enables the sequential and regiocontrolled introduction of new functionalities, a crucial strategy in multi-step organic synthesis for drug development and material science. Chlorinated nitroaromatic compounds, in general, are vital starting materials for these industries.[6][7]

Safety and Handling

GHS Hazard Profile (Anticipated):

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9][10]

  • Organ Toxicity: May cause damage to organs (particularly blood, leading to methemoglobinemia) through prolonged or repeated exposure.[3]

  • Carcinogenicity/Mutagenicity: Suspected of causing cancer and/or genetic defects.[9][11]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3][12]

Recommended Handling Precautions:

  • Work in a well-ventilated chemical fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong reducing agents.[3]

  • Dispose of waste in accordance with local, state, and federal regulations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69438761, 1-Chloro-2-ethoxy-4-nitrobenzene. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764587, 1-(2-Chloroethoxy)-4-nitrobenzene. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20792203, 1-Chloro-2-ethyl-4-nitrobenzene. PubChem. Retrieved from [Link]

  • LookChem (n.d.). 1-Chloro-2-Methoxy-4-Nitrobenzene. LookChem. Retrieved from [Link]

  • Matrix Fine Chemicals (n.d.). 1-CHLORO-4-METHOXY-2-NITROBENZENE. Matrix Fine Chemicals. Retrieved from [Link]

  • Alfa Aesar (2025). Safety Data Sheet for 1-Chloro-4-nitrobenzene. Alfa Aesar. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). 1-chloro-2,5-diethoxy-4-nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • International Programme on Chemical Safety (2021). ICSC 0028 - 1-CHLORO-2-NITROBENZENE. INCHEM. Retrieved from [Link]

  • Wiley (2025). 1-Chloro-2-methoxy-4-nitro-benzene Spectrum. SpectraBase. Retrieved from [Link]

  • Lendenmann, U., et al. (1998). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology. Retrieved from [Link]

  • Chegg Inc. (2021). Solved: Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene. Chegg.com. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (2002). SIDS Initial Assessment Report for 1-CHLORO-4-NITROBENZENE. UNEP Publications. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules. Retrieved from [Link]

  • ResearchGate (2009). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. Retrieved from [Link]

  • Loba Chemie (2016). Safety Data Sheet for 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS. Loba Chemie. Retrieved from [Link]

  • Quora (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Quora. Retrieved from [Link]

  • Organic Syntheses (n.d.). m-CHLORONITROBENZENE. Organic Syntheses Procedure. Retrieved from [Link]

  • OEHHA (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. California Office of Environmental Health Hazard Assessment. Retrieved from [Link]

  • Toppr (n.d.). The IUPAC name of compound. Toppr. Retrieved from [Link]

  • OEHHA (n.d.). 1-Chloro-4-nitrobenzene. California Office of Environmental Health Hazard Assessment. Retrieved from [Link]

Sources

Physical and chemical properties of 1-Chloro-2-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Chloro-2-ethoxy-4-nitrobenzene (CAS No. 102236-22-6) is a substituted nitroaromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring a chloro group, an ethoxy group, and a nitro group on a benzene scaffold, makes it a versatile intermediate for the synthesis of more complex molecules. The electronic properties of these substituents—the electron-withdrawing nature of the nitro and chloro groups and the electron-donating character of the ethoxy group—create a specific reactivity profile that can be exploited for targeted chemical transformations.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, analytical methods, and safety considerations for 1-Chloro-2-ethoxy-4-nitrobenzene. The content is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering field-proven insights and detailed protocols to support its practical application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for some properties of 1-Chloro-2-ethoxy-4-nitrobenzene are not widely reported in the literature, a combination of supplier information and computational data provides a solid foundation for its characterization.

Identification
IdentifierValueSource
IUPAC Name 1-chloro-2-ethoxy-4-nitrobenzene[PubChem][1]
CAS Number 102236-22-6[PubChem][1]
Molecular Formula C₈H₈ClNO₃[PubChem][1]
Molecular Weight 201.61 g/mol [PubChem][1]
Purity ≥98%[AA Blocks][2]
Computed Physical Properties

The following table summarizes key computed physical properties, which are valuable for predicting the compound's behavior in various systems.

PropertyValueSource
XLogP3 2.8[PubChem][1]
Hydrogen Bond Donor Count 0[PubChem][1]
Hydrogen Bond Acceptor Count 3[PubChem][1]
Rotatable Bond Count 2[PubChem][1]
Exact Mass 201.0192708 Da[PubChem][1]
Monoisotopic Mass 201.0192708 Da[PubChem][1]
Topological Polar Surface Area 55.1 Ų[PubChem][1]
Heavy Atom Count 13[PubChem][1]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently available in public databases or peer-reviewed literature. Researchers should perform their own characterization for specific applications.

Synthesis and Mechanism

The most logical and industrially relevant synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene involves a nucleophilic aromatic substitution (SNAAr) reaction. This approach leverages the activation of the benzene ring by the electron-withdrawing nitro group.

Synthetic Pathway

The synthesis proceeds by reacting 1,2-dichloro-4-nitrobenzene with sodium ethoxide. The ethoxide ion preferentially displaces the chloride at the C1 position due to the combined activating effects of the ortho- and para-positioned nitro group.

Synthesis_of_1_Chloro_2_ethoxy_4_nitrobenzene Figure 1: Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene cluster_product Product reactant1 1,2-Dichloro-4-nitrobenzene product 1-Chloro-2-ethoxy-4-nitrobenzene reactant1->product Ethanol (Solvent) Heat reactant2 Sodium Ethoxide (NaOEt)

Caption: Synthetic route to 1-Chloro-2-ethoxy-4-nitrobenzene.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAAr)

The SNAAr mechanism is a two-step process. The strong nucleophile (ethoxide) attacks the electron-deficient carbon atom bonded to a chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.

SNAAr_Mechanism Figure 2: SNAAr Mechanism for Ethoxide Substitution start Ethoxide attacks the C1 position intermediate Formation of the resonance-stabilized Meisenheimer complex start->intermediate Step 1: Addition end Chloride leaving group departs, restoring aromaticity intermediate->end Step 2: Elimination Application_Workflow Figure 3: Synthetic Utility of 1-Chloro-2-ethoxy-4-nitrobenzene start 1-Chloro-2-ethoxy-4-nitrobenzene intermediate 2-Ethoxy-4-nitroaniline start->intermediate Nitro Group Reduction (e.g., Fe/AcOH or H₂/Pd-C) product Heterocyclic Scaffolds (e.g., for APIs) intermediate->product Further Synthetic Steps (e.g., Cyclization Reactions)

Sources

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 1-Chloro-2-ethoxy-4-nitrobenzene, a key intermediate in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed experimental protocol, and the critical parameters governing the synthesis. The core of this synthesis lies in a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction, the principles of which are explored in detail. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction and Strategic Importance

1-Chloro-2-ethoxy-4-nitrobenzene (CAS No: 102236-22-6) is a substituted nitroaromatic compound of significant industrial value.[1][2] Its molecular structure, featuring a chloro, an ethoxy, and a nitro group on a benzene ring, offers multiple sites for further chemical modification. This versatility makes it a crucial building block in the synthesis of more complex molecules, particularly in the production of azo dyes and as a precursor for various pharmaceutical agents.[3]

The primary and most industrially viable method for synthesizing 1-Chloro-2-ethoxy-4-nitrobenzene is through the nucleophilic aromatic substitution (SNAr) reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide.[4] This guide will focus on this pathway, elucidating the mechanistic underpinnings that dictate its high regioselectivity and efficiency.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene from 1,2-dichloro-4-nitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic aliphatic substitution, SNAr reactions are typically challenging on unactivated aromatic rings. However, the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) in this case, is critical for activating the ring towards nucleophilic attack.[5]

Principle of Regioselectivity

The starting material, 1,2-dichloro-4-nitrobenzene, presents two potential sites for substitution by the ethoxide nucleophile: the chlorine atom at the C1 position (meta to the nitro group) and the chlorine atom at the C2 position (ortho to the nitro group). The SNAr reaction proceeds with high regioselectivity, favoring the substitution of the chlorine atom at the C2 position.

This preference is a direct consequence of the stability of the intermediate formed during the reaction. The electron-withdrawing nitro group provides stabilization for the negative charge of the intermediate Meisenheimer complex through resonance, but only when the nucleophile attacks at the positions ortho or para to it.[5][6] Attack at the C2 position (ortho) allows the negative charge to be delocalized onto the oxygen atoms of the nitro group, a highly stabilizing effect. In contrast, attack at the C1 position (meta) does not allow for such resonance stabilization involving the nitro group.[6] Therefore, the reaction pathway via attack at C2 has a lower activation energy and is the overwhelmingly favored route.

Reaction Mechanism

The SNAr mechanism is a two-step process:

  • Addition of the Nucleophile: The ethoxide ion (⁻OEt), a strong nucleophile, attacks the carbon atom bearing the chlorine at the C2 position. This carbon is rendered electrophilic by the inductive and resonance effects of the adjacent nitro group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion (Cl⁻), a good leaving group.

The overall transformation is the substitution of a chlorine atom with an ethoxy group.

G cluster_reactants Reactants cluster_products Products R1 1,2-Dichloro-4-nitrobenzene P1 1-Chloro-2-ethoxy-4-nitrobenzene R1->P1 Nucleophilic Aromatic Substitution (SNAr) R2 Sodium Ethoxide (NaOEt) R2->P1 P2 Sodium Chloride (NaCl)

Caption: Overall Synthesis Scheme.

Caption: SNAr Mechanism Workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityCAS No.
1,2-Dichloro-4-nitrobenzeneC₆H₃Cl₂NO₂192.0019.2 g (0.1 mol)99-54-7
Sodium EthoxideC₂H₅NaO68.057.5 g (0.11 mol)141-52-6
Anhydrous EthanolC₂H₅OH46.07150 mL64-17-5
Diethyl Ether(C₂H₅)₂O74.12100 mL60-29-7
Saturated NaCl solutionNaCl(aq)-50 mL-
Anhydrous MgSO₄MgSO₄120.37~5 g7487-88-9
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Dissolution of Starting Material: In the flask, dissolve 19.2 g (0.1 mol) of 1,2-dichloro-4-nitrobenzene in 100 mL of anhydrous ethanol with stirring.

  • Preparation of Nucleophile: In a separate beaker, carefully dissolve 7.5 g (0.11 mol) of sodium ethoxide in 50 mL of anhydrous ethanol. This reaction is exothermic and should be done with care. The resulting solution is the nucleophilic reagent.

  • Reaction Execution: Gently heat the solution of 1,2-dichloro-4-nitrobenzene to a mild reflux (approximately 78 °C).

  • Slowly add the sodium ethoxide solution to the refluxing mixture via the dropping funnel over a period of 30-45 minutes.

  • After the addition is complete, maintain the reflux with stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a larger beaker and add 100 mL of cold deionized water. A precipitate of the crude product may form.

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the product with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash them with a saturated sodium chloride solution (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pale yellow crystals of 1-Chloro-2-ethoxy-4-nitrobenzene.

Product Characterization and Data

The identity and purity of the synthesized 1-Chloro-2-ethoxy-4-nitrobenzene should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

PropertyValue
Molecular Formula C₈H₈ClNO₃
Molar Mass 201.61 g/mol [2]
Appearance Pale yellow crystalline solid
IUPAC Name 1-chloro-2-ethoxy-4-nitrobenzene[2]
CAS Number 102236-22-6[2]

Alternative Synthesis Considerations

While the SNAr reaction with sodium ethoxide is the most direct and widely employed method, alternative approaches could theoretically involve a Williamson ether synthesis-type reaction.[8][9][10] This would start from 2-chloro-5-nitrophenol and react it with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base. However, this route is often less economical as it requires the synthesis of the substituted phenol precursor first. The direct displacement of an activated chlorine atom from a readily available dichlorinated starting material is generally more efficient from an industrial and atom-economy perspective.

Safety and Handling

  • 1,2-Dichloro-4-nitrobenzene: Toxic and an environmental pollutant. Avoid skin contact and inhalation.

  • Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a dry environment.

  • Ethanol and Diethyl Ether: Highly flammable liquids. Ensure no open flames or spark sources are present.

  • Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

References

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  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
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  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
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  • BenchChem. (2025).
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  • Chegg. (2021). Solved Reaction Mechanism (5 pts) Make sure to show the.
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  • Quora. (2020).
  • Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene.
  • Chemistry Stack Exchange. (n.d.). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?.
  • Google Patents. (n.d.). 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor.
  • BLD Pharm. (n.d.). 89979-06-6|1-Chloro-4-ethoxy-2-nitrobenzene.
  • NIST. (n.d.). 1-chloro-2,5-diethoxy-4-nitrobenzene. NIST WebBook.
  • CymitQuimica. (n.d.). 1-Chloro-4-ethoxy-2-nitrobenzene.
  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1.
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Solubility characteristics of 1-Chloro-2-ethoxy-4-nitrobenzene in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Chloro-2-ethoxy-4-nitrobenzene

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-2-ethoxy-4-nitrobenzene (CE4N), a key intermediate in various synthetic applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust understanding of CE4N's behavior in various solvent systems.

Introduction: The Significance of Solubility

1-Chloro-2-ethoxy-4-nitrobenzene (CAS No. 102236-22-6) is a nitroaromatic compound whose utility in organic synthesis is fundamentally linked to its solubility.[1][2] Understanding how this compound dissolves in different solvents is critical for optimizing reaction conditions, developing effective purification strategies like crystallization, and formulating products. This guide delves into the physicochemical properties of CE4N that govern its solubility, presents qualitative and quantitative solubility data, and outlines a rigorous experimental protocol for its determination.

Physicochemical Profile of 1-Chloro-2-ethoxy-4-nitrobenzene

A molecule's structure dictates its physical and chemical properties, including solubility. The key to understanding CE4N's solubility lies in analyzing its constituent functional groups and overall molecular architecture.

Molecular Structure: C₈H₈ClNO₃[1]

Key Structural Features:

  • Benzene Ring: A nonpolar, hydrophobic core.

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group.

  • Chloro Group (-Cl): An electronegative group contributing to the molecule's overall polarity.

  • Ethoxy Group (-OCH₂CH₃): An ether linkage that adds some polar character but also includes a nonpolar ethyl component.

The interplay of these groups results in a molecule with significant polarity, but one that is not capable of donating hydrogen bonds, only accepting them via the oxygen atoms in the nitro and ethoxy groups.

Table 1: Key Physicochemical Properties of 1-Chloro-2-ethoxy-4-nitrobenzene

Property Value Source
Molecular Formula C₈H₈ClNO₃ PubChem[1]
Molecular Weight 201.61 g/mol PubChem[1]
Appearance Yellow solid (predicted) General knowledge
Storage Sealed in dry, 2-8°C BLD Pharm[2]

| Computed XLogP3 | 2.8 | PubChem[1] |

The XLogP3 value of 2.8 suggests that CE4N is moderately lipophilic, indicating it will favor organic solvents over water.

Theoretical Principles: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet.

  • Polar Solvents: Solvents like ethanol, methanol, and acetone possess polar functional groups. CE4N, being a polar molecule due to its nitro and chloro substituents, is expected to interact favorably with these solvents through dipole-dipole interactions.

  • Nonpolar Solvents: In nonpolar solvents such as hexane or toluene, the primary intermolecular forces are weaker London dispersion forces. While the nonpolar benzene ring of CE4N can interact via these forces, the strong dipole-dipole interactions between CE4N molecules must be overcome, suggesting lower solubility in highly nonpolar solvents.

  • Aqueous Solubility: CE4N lacks easily ionizable groups and cannot donate hydrogen bonds, which are primary drivers for high water solubility. Its moderate lipophilicity (XLogP3 of 2.8) further predicts poor solubility in water.[1] While a structurally related compound, 1-chloro-2-nitrobenzene, has a low water solubility of 441 mg/L, CE4N is expected to be even less soluble due to the larger, nonpolar ethoxy group.[3]

Solubility Profile of 1-Chloro-2-ethoxy-4-nitrobenzene

While specific quantitative data for 1-Chloro-2-ethoxy-4-nitrobenzene is not widely published, we can infer its likely behavior based on structurally similar compounds and fundamental chemical principles.

Table 2: Predicted and Observed Qualitative Solubility of CE4N and Related Compounds

Solvent Solvent Type Predicted CE4N Solubility Rationale / Supporting Data
Water Highly Polar, Protic Insoluble Predicted based on high lipophilicity. A similar compound, 1-chloro-4-nitrobenzene, is also reported as insoluble in water.[4]
Ethanol Polar, Protic Soluble 1-Chloro-2-methoxy-4-nitrobenzene shows good solubility in ethanol.[5] 1-chloro-4-nitrobenzene is sparingly soluble.[4]
Methanol Polar, Protic Soluble A similar compound, 4-Ethoxy-2-fluoro-1-nitrobenzene, is soluble in methanol.[6]
Acetone Polar, Aprotic Soluble 1-Chloro-2-methoxy-4-nitrobenzene is soluble in acetone.[5]
Diethyl Ether Slightly Polar Soluble 1-chloro-4-nitrobenzene is soluble in diethyl ether.[4]
Chloroform Slightly Polar Soluble 1-chloro-4-nitrobenzene is soluble in chloroform.[4]

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The significant polarity of CE4N would limit its solubility in a purely nonpolar solvent. |

Experimental Determination of Solubility: A Validated Protocol

To generate reliable, quantitative solubility data, a rigorous and validated experimental method is essential. The OECD Guideline for the Testing of Chemicals, Test No. 105, recommends the Shake-Flask Method for substances with solubility in the range of 10 mg/L to 10 g/L, which is appropriate for compounds like CE4N in organic solvents.[7][8]

Causality Behind Experimental Choices
  • Equilibrium is Key: The goal is to measure the concentration of a saturated solution at equilibrium. Insufficient mixing time or inadequate temperature control will lead to undersaturated solutions and inaccurate, non-reproducible results. A minimum of 24 hours of agitation is recommended to ensure equilibrium is reached.[9]

  • Temperature Control: Solubility is highly temperature-dependent. A thermostatically controlled water bath or shaker is non-negotiable for maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Purity of Materials: The use of high-purity solute (CE4N) and analytical or HPLC-grade solvents is crucial to avoid impurities that could affect solubility or interfere with the final analysis.[7]

  • Phase Separation: After equilibration, it is critical to separate the saturated solution (supernatant) from the excess solid solute without altering the temperature or composition. Centrifugation is the preferred method as it avoids potential losses associated with filtration.

Step-by-Step Shake-Flask Protocol
  • Preparation: Add an excess amount of solid 1-Chloro-2-ethoxy-4-nitrobenzene to several flasks containing a known volume of the desired solvent. The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Seal the flasks and place them in a mechanical shaker or stirring plate within a constant temperature bath set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Agitate the flasks for at least 24 hours.[9] A preliminary test can be run to confirm that equilibrium is reached by taking measurements at 24, 48, and 72 hours; the point at which concentration no longer increases is the equilibrium time.

  • Phase Separation: After equilibration, stop the agitation and allow the flasks to stand undisturbed in the constant temperature bath for another 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any fine particulates.

  • Analysis: Accurately dilute the sample with the appropriate solvent and determine the concentration of CE4N using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve prepared with standards of known concentration is required for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of g/L, mg/mL, or mole fraction.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask method for determining solubility.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Analysis A 1. Add excess CE4N to solvent in flask B 2. Seal flask and place in thermostatic shaker (T = const) A->B C 3. Agitate for >24h to reach equilibrium B->C D 4. Stop agitation, let solid settle for 24h (T = const) C->D E 5. Withdraw supernatant using filtered syringe D->E F 6. Prepare dilutions of the sample E->F G 7. Analyze concentration via calibrated HPLC-UV F->G H 8. Calculate solubility (e.g., g/L, mol/L) G->H Result Quantitative Solubility Data H->Result

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. When handling 1-Chloro-2-ethoxy-4-nitrobenzene and associated solvents, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[10]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Hazard Profile: While specific toxicity data for CE4N is limited, related nitroaromatic compounds are often classified as harmful or toxic if swallowed or in contact with skin.[10][12] Assume the compound is hazardous and handle with care.

  • Disposal: Dispose of all chemical waste, including unused samples and contaminated materials, in accordance with local, state, and federal regulations. Waste should be treated as hazardous.[10]

Conclusion

1-Chloro-2-ethoxy-4-nitrobenzene is a moderately polar organic compound with poor aqueous solubility and good solubility in common polar organic solvents like alcohols and acetone. This profile is dictated by the combination of its nonpolar benzene core and polar nitro, chloro, and ethoxy functional groups. For precise process design and optimization, it is essential to determine quantitative solubility data experimentally. The Shake-Flask method, when executed with careful control over temperature and equilibration time, provides a reliable and self-validating system for generating these critical data points. Adherence to rigorous safety protocols is essential during all handling and experimental procedures.

References

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  • Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS.
  • Shengda Chemical. (n.d.). 1-Chloro-2-Methoxy-4-Nitrobenzene.
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  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene.
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  • Faculty of Science, Universiti Teknologi Malaysia. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE.
  • St. Olaf College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • BenchChem. (n.d.). In-depth Technical Guide: Solubility of 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Solvents.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ChemScene. (n.d.). 1-Chloro-2-methoxy-4-nitrobenzene.
  • KREATiS. (n.d.). High-accuracy water solubility determination using logK.
  • GovInfo. (2000). Subpart E—Product Properties Test Guidelines.
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Spectroscopic Characterization of 1-Chloro-2-ethoxy-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-2-ethoxy-4-nitrobenzene is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Its specific substitution pattern—a chloro group, an ethoxy group, and a nitro group on a benzene ring—gives rise to a unique combination of electronic and steric properties that are of interest to researchers in synthetic and medicinal chemistry. Accurate structural elucidation and purity assessment of this compound are paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-2-ethoxy-4-nitrobenzene, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of 1-Chloro-2-ethoxy-4-nitrobenzene are the benzene ring and its three substituents, each influencing the electronic environment and, consequently, the spectral output.

G M [C8H8ClNO3]+• m/z 201/203 M_minus_C2H4 [M - C2H4]+• m/z 173/175 M->M_minus_C2H4 - C2H4 M_minus_NO2 [M - NO2]+ m/z 155/157 M->M_minus_NO2 - NO2 M_minus_ethoxy [M - OC2H5]+ m/z 156/158 M->M_minus_ethoxy - OC2H5

The Evolving Narrative of a Niche Intermediate: A Technical Guide to 1-Chloro-2-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-ethoxy-4-nitrobenzene, a substituted nitroaromatic compound, holds a unique position as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of dyestuffs and pharmaceuticals. While not a household name in the chemical lexicon, its strategic arrangement of chloro, ethoxy, and nitro functionalities on a benzene ring offers a reactive scaffold for targeted chemical transformations. This technical guide delves into the historical context of its synthesis, rooted in the principles of nucleophilic aromatic substitution, its physicochemical properties, established and inferred safety protocols, and its applications as a building block in organic synthesis.

Introduction: Unveiling a Synthetic Workhorse

The story of 1-Chloro-2-ethoxy-4-nitrobenzene is not one of a singular, celebrated discovery but rather an emergence from the foundational principles of organic chemistry. Its significance lies in its utility as a precursor, a molecular stepping stone for the creation of compounds with desired biological or chromophoric properties. The strategic placement of an electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, making the displacement of the chlorine atom a facile and predictable reaction. This guide will illuminate the synthesis, characteristics, and potential of this important, albeit specialized, chemical intermediate.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective and safe use in a laboratory or industrial setting. The key properties of 1-Chloro-2-ethoxy-4-nitrobenzene are summarized below.

PropertyValueSource
CAS Number 102236-22-6[1]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Appearance Likely a crystalline solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in organic solventsInferred from related compounds

The Genesis of 1-Chloro-2-ethoxy-4-nitrobenzene: A History Rooted in Reaction Mechanisms

While a definitive first synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene is not readily found in seminal, historical publications, its preparation is a classic illustration of nucleophilic aromatic substitution (SNAr). The intellectual groundwork for this type of reaction was laid in the late 19th and early 20th centuries with the extensive study of aromatic compounds.

The key to the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene lies in the activation of the benzene ring by the strongly electron-withdrawing nitro group. This activation facilitates the attack of a nucleophile, in this case, the ethoxide ion, on the carbon atom bearing a leaving group (a chlorine atom). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to form the final product.

The logical precursor for this synthesis is 1,2-dichloro-4-nitrobenzene. The nitro group at position 4 activates both chlorine atoms at positions 1 and 2 towards nucleophilic substitution. However, the position ortho to the nitro group (position 1) is more activated than the meta position (position 2). This regioselectivity is a cornerstone of predicting the outcomes of such reactions.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene is most practically achieved through the nucleophilic aromatic substitution of 1,2-dichloro-4-nitrobenzene with sodium ethoxide.

Reaction Principle

The reaction proceeds via an addition-elimination mechanism. The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the carbon atom at the 1-position of 1,2-dichloro-4-nitrobenzene. This position is electronically deficient due to the strong electron-withdrawing effect of the para-nitro group. The resulting intermediate, a negatively charged Meisenheimer complex, is stabilized by resonance, with the negative charge delocalized onto the nitro group. The complex then collapses, expelling the chloride ion as the leaving group to yield the final product.

Experimental Workflow

Caption: A generalized workflow for the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene.

Detailed Methodology
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be performed with caution. The concentration of the resulting sodium ethoxide solution should be determined.

  • Reaction: To a solution of 1,2-dichloro-4-nitrobenzene in a suitable solvent (e.g., ethanol or DMF) in a separate reaction vessel, add the prepared sodium ethoxide solution dropwise at room temperature with vigorous stirring.

  • Heating: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water. This will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 1-Chloro-2-ethoxy-4-nitrobenzene.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Characterization

The structural elucidation and purity assessment of 1-Chloro-2-ethoxy-4-nitrobenzene are crucial for its use in further synthetic steps.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the chloro, ethoxy, and nitro substituents. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-Cl, C-O-C (ether), and NO₂ (nitro) functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide fragmentation patterns useful for structural confirmation.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Applications in Synthesis

The primary utility of 1-Chloro-2-ethoxy-4-nitrobenzene lies in its role as a synthon for the introduction of the 2-ethoxy-4-nitrophenyl moiety into larger molecules.

Intermediate for Dyes and Pigments

Nitroaromatic compounds are classical precursors in the synthesis of azo dyes. The nitro group in 1-Chloro-2-ethoxy-4-nitrobenzene can be reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of colors. The ethoxy and chloro substituents can be used to fine-tune the color and properties of the final dye.

Precursor for Pharmaceutical and Agrochemical Compounds

The 2-ethoxy-4-nitrophenyl scaffold can be a key structural element in biologically active molecules. The nitro group can be a precursor to an amine, which is a common functional group in many pharmaceuticals. Further modifications of the aromatic ring can lead to the synthesis of complex heterocyclic systems with potential therapeutic or pesticidal applications. For instance, related compounds are used in the synthesis of analgesics like phenacetin.[2][3][4]

Conclusion

1-Chloro-2-ethoxy-4-nitrobenzene, while not a widely known compound, exemplifies the elegance and utility of fundamental organic reactions. Its synthesis, based on the well-established principles of nucleophilic aromatic substitution, provides a reliable route to a valuable chemical intermediate. For researchers and professionals in drug development and materials science, an understanding of the properties, synthesis, and reactivity of such building blocks is essential for the rational design and creation of novel and functional molecules. As the demand for specialized chemicals continues to grow, the importance of versatile intermediates like 1-Chloro-2-ethoxy-4-nitrobenzene is set to endure.

References

  • PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

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  • Gallica. Comptes rendus hebdomadaires des séances de l'Académie des sciences. Série C, Sciences chimiques. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Azo Dyes from 1-Chloro-2-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the most extensive and versatile class of synthetic colorants, constituting over 60% of all dyes used in industries ranging from textiles to printing and biomedical research.[1] Their defining feature is the azo group (–N=N–), which connects two aromatic rings, forming an extended conjugated system responsible for their vibrant colors.[2][3] The synthesis of these compounds is a cornerstone of industrial organic chemistry, typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][4]

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of azo dyes using 1-chloro-2-ethoxy-4-nitrobenzene as the foundational starting material. It is crucial to recognize that this compound is a precursor, not the direct diazo component. The synthetic pathway, therefore, commences with the chemical reduction of the nitro group to a primary amine. This resultant amine, 4-chloro-2-ethoxyaniline, then serves as the substrate for the classical diazotization and coupling reactions. We will explore the causality behind each experimental step, from precursor conversion to the final dye formation, providing field-proven insights for robust and reproducible synthesis.

Part 1: Precursor Conversion via Nitro Group Reduction

Mechanistic Insight: The journey from 1-chloro-2-ethoxy-4-nitrobenzene to an azo dye begins with a critical transformation: the reduction of the aromatic nitro group (-NO₂) to a primary amino group (-NH₂). The nitro group is strongly electron-withdrawing and cannot be converted into a diazonium salt. The amino group, however, is the essential functional group for the diazotization reaction.[5] This reduction is a cornerstone of aromatic chemistry, often achieved using methods like catalytic hydrogenation or, as detailed here, metal-acid systems such as tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid. This classic method is cost-effective and highly efficient for laboratory-scale synthesis. The metal acts as the reducing agent, transferring electrons in the acidic medium to the nitro group, which is progressively reduced through nitroso and hydroxylamine intermediates to the final amine.

G cluster_reduction Step 1: Reduction cluster_azo_synthesis Step 2 & 3: Azo Dye Synthesis Start 1-Chloro-2-ethoxy-4-nitrobenzene Reagents Reducing Agent (e.g., Sn / conc. HCl) Heat Start->Reagents Product 4-Chloro-2-ethoxyaniline Reagents->Product Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Product->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Coupling Azo Coupling (Coupling Component, pH adjust) Diazonium->Coupling FinalDye Final Azo Dye Coupling->FinalDye

Caption: Overall synthetic workflow from precursor to final azo dye.

Protocol 1: Synthesis of 4-Chloro-2-ethoxyaniline

This protocol details the reduction of the nitro precursor to the essential amine intermediate.

Materials:

  • 1-Chloro-2-ethoxy-4-nitrobenzene

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 40% w/v)

  • Ethanol

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser in a fume hood.

  • To the flask, add 1-chloro-2-ethoxy-4-nitrobenzene (1 equivalent) and granulated tin (approx. 2.5-3 equivalents).

  • Slowly add concentrated HCl (approx. 5-6 equivalents) in portions through the condenser. The reaction is exothermic and may require initial cooling in an ice bath to control the rate.

  • After the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. A solid precipitate of the amine hydrochloride salt complexed with tin may form.

  • Slowly and carefully basify the mixture by adding a concentrated NaOH solution while cooling in an ice bath. This step is highly exothermic. Add NaOH until the solution is strongly alkaline (pH > 10) to precipitate tin hydroxides and liberate the free amine.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-chloro-2-ethoxyaniline. The product can be further purified by recrystallization or column chromatography if necessary.

Part 2: Core Azo Dye Synthesis

The synthesis of the azo dye from the prepared 4-chloro-2-ethoxyaniline proceeds via the two classical, sequential reactions: diazotization and azo coupling.

A. Diazotization of 4-Chloro-2-ethoxyaniline

Mechanistic Insight: Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] The reaction is performed in a cold, acidic solution with a source of nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid.[6] The electrophilic species in this reaction is the nitrosonium ion (NO⁺) or a related carrier, which attacks the nucleophilic nitrogen of the amine. A series of proton transfers and dehydration steps follows, ultimately yielding the resonance-stabilized aryldiazonium ion (Ar-N₂⁺).

Causality of Low Temperature: Maintaining the temperature between 0-5 °C is the most critical parameter in this procedure.[1] Aromatic diazonium salts are unstable at higher temperatures and will readily decompose, reacting with water to form a phenol and liberating nitrogen gas, which severely reduces the yield of the desired azo dye.[7]

G Amine 4-Chloro-2-ethoxyaniline in HCl Reaction Diazotization Reaction (In situ HNO₂ formation) Amine->Reaction NaNO2 Sodium Nitrite (NaNO₂) Solution NaNO2->Reaction IceBath Maintain 0-5 °C (Ice Bath) Reaction->IceBath Critical Control Diazonium 4-Chloro-2-ethoxybenzene- diazonium Chloride Solution Reaction->Diazonium Use Immediately

Caption: Experimental workflow for the critical diazotization step.

Protocol 2: Preparation of the Diazonium Salt Solution
  • Dissolve 4-chloro-2-ethoxyaniline (1 equivalent), prepared in Protocol 1, in a mixture of concentrated HCl (approx. 2.5-3 equivalents) and water in a beaker.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. A fine precipitate of the amine hydrochloride may form.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (approx. 1.05 equivalents) in cold water.

  • Add the cold NaNO₂ solution dropwise to the stirred amine hydrochloride suspension. Ensure the tip of the addition funnel or pipette is below the surface of the liquid.

  • Maintain the temperature strictly between 0-5 °C throughout the addition. The reaction is complete when a drop of the solution gives an immediate positive test on starch-iodide paper (turns blue-black), indicating a slight excess of nitrous acid.

  • The resulting clear solution contains the 4-chloro-2-ethoxybenzenediazonium chloride. This solution is unstable and must be used immediately in the subsequent coupling reaction.[1]

B. Azo Coupling Reaction

Mechanistic Insight: The azo coupling is an electrophilic aromatic substitution reaction.[8] The diazonium ion (Ar-N₂⁺) is a weak electrophile that reacts with an activated, electron-rich aromatic ring, known as the coupling component.[9]

  • Phenolic Coupling Components (e.g., 2-Naphthol, Resorcinol): These compounds are activated under slightly alkaline (basic) conditions (pH 8-10). The base deprotonates the hydroxyl group to form a highly nucleophilic phenoxide ion, which readily attacks the diazonium ion.[7][10]

  • Aromatic Amine Coupling Components (e.g., N,N-dimethylaniline): These are typically coupled under slightly acidic conditions (pH 4-5). The free amine is the reactive species; strongly acidic conditions would protonate the amine, deactivating the ring.

The substitution usually occurs at the para position relative to the activating group of the coupling component. If the para position is blocked, substitution will occur at an available ortho position.[8]

Protocol 3: Synthesis of an Azo Dye (Coupling with 2-Naphthol)
  • In a separate beaker, dissolve the coupling component, 2-naphthol (1 equivalent), in an aqueous sodium hydroxide solution (approx. 2 equivalents).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution with continuous, efficient stirring.

  • A brightly colored precipitate of the azo dye should form immediately upon addition.[11]

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling is complete.

  • Collect the solid azo dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Allow the product to air-dry. The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Part 3: Characterization and Data Presentation

The synthesized azo dyes are characterized by their distinct colors and can be analyzed using various spectroscopic methods. The final color and properties are directly dependent on the molecular structure, particularly the choice of the coupling component.

Coupling Component Activating Group Typical Reaction pH Expected Dye Color Typical λmax (nm)
2-Naphthol-OH (Phenolic)Alkaline (8-10)Red / Orange-Red~480-500
Resorcinol-OH (Phenolic)Alkaline (8-10)Orange~440-460
Phenol-OH (Phenolic)Alkaline (8-10)Yellow-Orange~400-430
N,N-Dimethylaniline-N(CH₃)₂ (Amine)Acidic (4-5)Yellow / Red~410-440

Part 4: Essential Safety Precautions

  • Chemical Hazards: Handle concentrated acids (HCl), bases (NaOH), and organic solvents in a well-ventilated fume hood. 1-Chloro-2-ethoxy-4-nitrobenzene and its resulting amine derivative should be handled with care, avoiding skin contact and inhalation.

  • Diazonium Salt Instability: Never allow the diazonium salt solution to warm above 10 °C. Crucially, do not attempt to isolate the diazonium salt in its solid, dry state, as it can be highly explosive. [1] Always use it in solution immediately after preparation.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

References

  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. Retrieved from a general university chemistry lab manual source.
  • Bouzidi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC, NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes | Class experiment. RSC Education. Retrieved from [Link]

  • Patel, K. D., et al. (2020). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. SciSpace. Retrieved from a general review article on diazonium coupling reactions.
  • El-Ghamry, H. A., & El-Mekkawy, H. I. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. Retrieved from a comprehensive review on azo dye chemistry.
  • CHEMISTRY UNTOLD. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). some reactions of diazonium ions. Chemguide. Retrieved from [Link]

  • Sivasubramanian, S. P., et al. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • Al-Rifaie, M. H. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing. International Journal of Scientific & Engineering Research. Retrieved from a research article on the synthesis of specific azo dyes.
  • Bradley, W., & Thompson, J. D. (1957). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. CHIMIA.
  • El-Ghamry, H. A., & El-Mekkawy, H. I. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews. Retrieved from [Link]

  • Azo coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. (2019). Semantic Scholar.
  • Preparation of Azo Dyes. (2017). Bartleby.com.
  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2010). MDPI. Retrieved from [Link]

  • Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline... (n.d.). ResearchGate. Retrieved from a research article figure description.
  • Coupling reaction of 1 with diazotized 4-chloroaniline. (n.d.). ResearchGate. Retrieved from a research article figure description.
  • 1-Chloro-2-ethoxy-4-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Room temperature diazotization and coupling reaction using DES- Ethanol system. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2010). ResearchGate. Retrieved from [Link]

  • The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. (1966). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When... (2021). Chegg.com.
  • Processes for the diazotization of 2,5-dichloroanilines. (2015). Google Patents.

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The Strategic Utility of 1-Chloro-2-ethoxy-4-nitrobenzene in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the intricate landscape of pharmaceutical development, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and ultimately, the economic viability of a drug candidate. 1-Chloro-2-ethoxy-4-nitrobenzene, a substituted nitroaromatic compound, has emerged as a valuable and versatile precursor for a range of pharmaceutical intermediates. Its strategic importance lies in a trifecta of reactive sites—an activated chloro leaving group, a reducible nitro functionality, and an ethoxy moiety that influences solubility and downstream biological activity.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the chemical reactivity and practical applications of 1-chloro-2-ethoxy-4-nitrobenzene. We will explore the fundamental principles governing its reactivity, present detailed protocols for its key transformations, and discuss its role in the synthesis of important pharmaceutical scaffolds.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a precursor is paramount for safe handling and successful reaction design.

PropertyValueReference
IUPAC Name 1-chloro-2-ethoxy-4-nitrobenzene[1]
CAS Number 102236-22-6[1]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Appearance Likely a yellow crystalline solid (based on related compounds)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, DMF, DMSO).N/A
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][3]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Toxicity: Chloronitroaromatic compounds are generally considered toxic and may be harmful if swallowed, in contact with skin, or if inhaled.[1][5] They are also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[1]

  • Environmental Hazard: This class of compounds is often toxic to aquatic life with long-lasting effects. Avoid release into the environment.[1][4]

  • First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.[2][5]

Core Reactivity: The Chemistry of Activation

The synthetic utility of 1-chloro-2-ethoxy-4-nitrobenzene is primarily dictated by the electronic interplay of its substituents. The powerful electron-withdrawing nature of the nitro group (-NO₂) is the key to activating the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr) .

The nitro group, positioned para to the chloro leaving group, strongly stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[6][7][8] This stabilization significantly lowers the activation energy for the substitution reaction, making the chlorine atom susceptible to displacement by a wide range of nucleophiles.[7][8] The ethoxy group at the ortho position further influences the regioselectivity and electronic nature of the ring.

Caption: Generalized workflow for the SₙAr reaction.

Key Synthetic Transformations and Protocols

The two primary reactive handles on 1-chloro-2-ethoxy-4-nitrobenzene allow for a modular approach to building complex pharmaceutical intermediates.

Nucleophilic Aromatic Substitution (SₙAr) at the C1 Position

This is arguably the most important reaction of this precursor, allowing for the introduction of diverse functionalities by displacing the chloride.

Protocol 1: Synthesis of N-Aryl-2-ethoxy-4-nitroaniline Derivatives

This protocol describes the reaction with a primary or secondary amine, a common step in the synthesis of kinase inhibitors and other pharmacologically active scaffolds.

  • Objective: To replace the chlorine atom with an amine nucleophile.

  • Causality: The strong electron-withdrawing nitro group at the para-position facilitates the nucleophilic attack of the amine on the ipso-carbon bearing the chlorine. A base is required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HCl formed during the reaction. Polar aprotic solvents like DMF or DMSO are ideal for SₙAr reactions as they solvate the cation of the base while leaving the nucleophile relatively free and reactive.[9]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-ethoxy-4-nitrobenzene (1.0 eq), the desired primary or secondary amine (1.1–1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water. This will often precipitate the product.

    • If an oil forms, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Reduction of the Nitro Group

The nitro group serves as a masked amine. Its reduction to a primary aniline is a fundamental transformation that opens up a vast array of subsequent chemical modifications, including amide bond formation, sulfonylation, and diazotization reactions.

Protocol 2: Synthesis of 4-Amino-2-ethoxyaniline Derivatives (from SₙAr Products)

This protocol details the reduction of the nitro group on a product obtained from Protocol 1.

  • Objective: To convert the nitro group into a primary amine.

  • Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[9] A heterogeneous catalyst like Palladium on carbon (Pd/C) is commonly used. The reaction proceeds by the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, where the reduction takes place. Solvents like ethanol or ethyl acetate are typically used as they are relatively inert and readily dissolve the starting material.

Methodology:

  • Reaction Setup: Dissolve the N-aryl-2-ethoxy-4-nitroaniline derivative (1.0 eq) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5–10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Place the reaction vessel under a hydrogen (H₂) atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenation apparatus for larger scales and higher pressures. Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the aniline product) indicates reaction completion (typically 2–16 hours).

  • Work-up:

    • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen) to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with the solvent during filtration.

    • Wash the Celite pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting 4-amino-2-ethoxyaniline derivative is often of sufficient purity for use in the next step. If necessary, it can be purified by column chromatography.

Synthetic_Pathway Start 1-Chloro-2-ethoxy-4-nitrobenzene SNAr_Product N-Aryl-2-ethoxy-4-nitroaniline (Intermediate A) Start->SNAr_Product Protocol 1: SₙAr (e.g., R₂NH, Base) Reduced_Product 4-Amino-N-aryl-2-ethoxyaniline (Intermediate B) SNAr_Product->Reduced_Product Protocol 2: Nitro Reduction (e.g., H₂, Pd/C) Final_Product Complex Pharmaceutical Scaffolds Reduced_Product->Final_Product Further Derivatization (e.g., Acylation, Sulfonylation)

Sources

Application Notes and Protocols for 1-Chloro-2-ethoxy-4-nitrobenzene in Agrochemical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chloronitroaromatic Intermediates in Agrochemical Synthesis

In the landscape of modern agriculture, the development of effective and selective agrochemicals is paramount for ensuring global food security. Substituted chloronitroaromatic compounds are a cornerstone of this industry, serving as highly versatile intermediates for the synthesis of a wide array of active ingredients, particularly herbicides and fungicides. Their utility stems from the presence of multiple reactive sites on the aromatic ring—specifically the nitro and chloro groups—which can be selectively manipulated to build complex molecular architectures.

This guide focuses on the application of 1-Chloro-2-ethoxy-4-nitrobenzene (CAS No. 102236-22-6), a key intermediate whose structural features make it particularly suited for the synthesis of advanced agrochemical products. The presence of the ethoxy group, in addition to the chloro and nitro functionalities, allows for fine-tuning of the physicochemical properties of the final product, such as solubility, soil mobility, and biological activity.

While direct public-domain examples linking 1-Chloro-2-ethoxy-4-nitrobenzene to specific commercial agrochemicals are not extensively documented, its structural similarity to precursors of major herbicides, such as those in the dinitroaniline class, provides a strong basis for its application. Dinitroaniline herbicides, including the widely used pendimethalin, are known for their pre-emergent control of grasses and broadleaf weeds.[1][2] This document will provide detailed protocols for the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene and its potential elaboration into a dinitroaniline herbicide scaffold, offering a scientifically grounded pathway for researchers and drug development professionals.

Physicochemical Properties of 1-Chloro-2-ethoxy-4-nitrobenzene

A thorough understanding of the physical and chemical properties of an intermediate is critical for process development, safety, and quality control.

PropertyValueSource
CAS Number 102236-22-6[3]
Molecular Formula C₈H₈ClNO₃[3]
Molecular Weight 201.61 g/mol [3]
Appearance Not specified (typically a solid at room temperature)
Classification Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure (Respiratory tract irritation)[3]

Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene: A Key Intermediate

The primary industrial route to 1-Chloro-2-ethoxy-4-nitrobenzene involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 1,2-dichloro-4-nitrobenzene. This reaction is a cornerstone of industrial organic synthesis and highlights the principles of regioselectivity in aromatic chemistry.

Causality of the Synthetic Strategy

The choice of 1,2-dichloro-4-nitrobenzene as the starting material is strategic. The nitro group at the 4-position is a powerful electron-withdrawing group, which activates the benzene ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group. In this case, both chlorine atoms are ortho to the nitro group. The ethoxide nucleophile will preferentially substitute the chlorine at the 2-position. This regioselectivity is a well-established principle in nucleophilic aromatic substitution on nitro-activated aromatic rings.

Visualizing the Synthesis Pathway

Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene reactant1 1,2-Dichloro-4-nitrobenzene product 1-Chloro-2-ethoxy-4-nitrobenzene reactant1->product Nucleophilic Aromatic Substitution reactant2 Sodium Ethoxide (NaOEt) reactant2->product byproduct Sodium Chloride (NaCl) product->byproduct

Caption: Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene via SNAr.

Detailed Laboratory Protocol for Synthesis

This protocol is a representative method for the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene.

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Sodium ethoxide (can be prepared in situ from sodium and absolute ethanol or used as a commercial solution)

  • Absolute ethanol

  • Toluene

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,2-dichloro-4-nitrobenzene (1 equivalent) and toluene.

  • Nucleophile Addition: While stirring the solution, add a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and any remaining ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Chloro-2-ethoxy-4-nitrobenzene.

Application in Agrochemical Synthesis: Pathway to a Dinitroaniline Herbicide Scaffold

As previously mentioned, a primary application of chloronitroaromatic compounds is in the synthesis of dinitroaniline herbicides. The following section outlines a plausible and scientifically sound pathway for the conversion of 1-Chloro-2-ethoxy-4-nitrobenzene into a dinitroaniline herbicide scaffold. This process involves two key transformations: a second nitration followed by a nucleophilic aromatic substitution of the chloro group with a suitable amine.

Step 1: Dinitration of 1-Chloro-2-ethoxy-4-nitrobenzene

The introduction of a second nitro group is a critical step. The existing substituents on the ring will direct the position of the incoming nitro group. The ethoxy group is an ortho-, para-directing activator, while the chloro and nitro groups are deactivators. The nitration will likely occur at the position ortho to the ethoxy group and meta to the existing nitro group.

Step 2: Amination to Form the Dinitroaniline Scaffold

The chloro group in the resulting dinitro-substituted intermediate is now highly activated towards nucleophilic aromatic substitution. Reaction with a primary amine will displace the chlorine to form the final N-alkylated dinitroaniline structure, which is the core of many herbicides.

Visualizing the Synthetic Workflow

Agrochemical Synthesis Workflow Potential Synthesis of a Dinitroaniline Herbicide Scaffold start 1-Chloro-2-ethoxy-4-nitrobenzene intermediate 1-Chloro-2-ethoxy-4,6-dinitrobenzene start->intermediate Nitration final_product N-alkyl-2-ethoxy-4,6-dinitroaniline (Herbicide Scaffold) intermediate->final_product Nucleophilic Aromatic Substitution (Amination) reagent1 HNO₃ / H₂SO₄ reagent1->intermediate reagent2 Primary Amine (R-NH₂) reagent2->final_product

Caption: Plausible pathway to a dinitroaniline herbicide scaffold.

Representative Protocol for Dinitroaniline Synthesis

This protocol is a representative method and may require optimization for specific substrates and scales.

Materials:

  • 1-Chloro-2-ethoxy-4-nitrobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • A suitable primary amine (e.g., n-propylamine)

  • A suitable solvent (e.g., xylene)

  • Sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

Part A: Dinitration

  • Nitrating Mixture Preparation: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring, maintaining a low temperature.

  • Nitration Reaction: Slowly add 1-Chloro-2-ethoxy-4-nitrobenzene to the cold nitrating mixture. The temperature should be carefully controlled to prevent runaway reactions.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The dinitrated product should precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry.

Part B: Amination

  • Reaction Setup: In a round-bottom flask, dissolve the dinitrated intermediate from Part A in a suitable solvent such as xylene.

  • Amine Addition: Add the primary amine (e.g., n-propylamine, ~2-3 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture.

    • Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude N-alkylated dinitroaniline product.

    • Purify by recrystallization or column chromatography as needed.

Safety and Handling Protocols

Working with chloronitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., butyl rubber).[4]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if dusts/aerosols are generated.[4]

Handling and Storage:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes, and avoid inhalation of dust or vapors.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases. Keep containers tightly closed.[5]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[3]

Conclusion

1-Chloro-2-ethoxy-4-nitrobenzene is a valuable chemical intermediate with significant potential in the agrochemical industry. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The presence of the chloro, ethoxy, and nitro groups provides multiple handles for further chemical modification, making it an ideal precursor for complex molecules like dinitroaniline herbicides. The protocols and pathways outlined in this guide provide a solid foundation for researchers and professionals in the field to explore the applications of this versatile compound in the development of next-generation crop protection agents. As with all chemical processes, strict adherence to safety protocols is essential.

References

  • A Process For Preparation Of Pendimethal In. Quick Company. (URL: [Link])

  • How to Start a Pendimethalin Manufacturing Business?. Niir Project Consultancy Services. (URL: [Link])

  • Dinitroaniline – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Process for the production of pendimethalin and iso-pendimethalin.
  • Reaction scheme for the synthesis of pendimethalin starting from dimethyl aniline (EPDMA) using only concentrated nitric acid (generated water in each step is not shown). ResearchGate. (URL: [Link])

  • Dinitroaniline - Wikipedia. (URL: [Link])

  • Dinitroaniline Herbicides for Weed Control in Peas. (URL: not available)
  • Method for preparing pendimethalin.
  • Field Comparison of Twelve Dinitroaniline Herbicides. Weed Science | Cambridge Core. (2017-06-12). (URL: [Link])

  • Pendimethalin | C13H19N3O4 | CID 38479 - PubChem. NIH. (URL: [Link])

  • Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers. (2021-03-24). (URL: [Link])

  • Exposure Data - Some nitrobenzenes and other industrial chemicals. NCBI Bookshelf. (URL: [Link])

  • Safe, efficient and selective synthesis of dinitro herbicides via a continuous-flow microreactor:one-step dinitration with nitric acid as agent. The Royal Society of Chemistry. (URL: [Link])

  • Safety D
  • A Novel Synthesis of Pendimethalin. ResearchGate. (2025-08-06). (URL: [Link])

  • 1,2-Dichloro-4-nitrobenzene - Wikipedia. (URL: [Link])

  • 4 - SAFETY DATA SHEET. (2025-09-18). (URL: [Link])

  • 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem. (URL: [Link])

  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016-05-19). (URL: [Link])

  • SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. IARC Publications. (URL: [Link])

  • Safety Data Sheet - 1-Chloro-2-ethoxy-4-nitrobenzene. AA Blocks. (2025-01-18). (URL: [Link])

  • SAFETY DATA SHEET. TCI Chemicals. (URL: not available)
  • Synthetic process of 2-cyano-4-nitroaniline.
  • Understanding Organic Synthesis with 2-Nitroaniline (CAS 88-74-4). (2026-01-06). (URL: [Link])

  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. PubMed. (URL: [Link])

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. (URL: [Link])

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Application Notes & Protocols: Strategic Use of 1-Chloro-2-ethoxy-4-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring.[1][2] The reaction proceeds via a distinct addition-elimination mechanism, fundamentally differing from SN1 and SN2 pathways which are generally not feasible for aryl halides.[3][4] This guide provides a detailed exploration of SNAr reactions utilizing 1-Chloro-2-ethoxy-4-nitrobenzene, a highly effective and versatile substrate for such transformations. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights for optimization and troubleshooting.

The Substrate: Unpacking the Reactivity of 1-Chloro-2-ethoxy-4-nitrobenzene

The efficacy of an SNAr reaction is critically dependent on the electronic properties of the aromatic substrate. 1-Chloro-2-ethoxy-4-nitrobenzene is purpose-built for this reaction, with each substituent playing a crucial role.

  • The Leaving Group (–Cl): The chlorine atom at the C1 position serves as the leaving group. In SNAr reactions, the bond to the leaving group is broken in the second, fast step of the reaction. Therefore, the electronegativity of the halogen, which polarizes the C-X bond and facilitates the initial nucleophilic attack, is more important than its ability to leave as an anion.[2][5]

  • The Primary Activating Group (–NO₂): The nitro group is one of the most powerful electron-withdrawing groups (EWGs) used in synthesis.[2][6] Positioned para to the chlorine leaving group, it profoundly activates the ring toward nucleophilic attack by inductively and resonantly withdrawing electron density. This activation is most effective when the EWG is in the ortho or para position.[2][3][4][7][8] Crucially, the nitro group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, by delocalizing the charge onto its oxygen atoms.[1][9] This stabilization of the rate-determining transition state is the primary reason for the high reactivity of this substrate.[6][10]

  • The Modulating Group (–OCH₂CH₃): The ethoxy group at the C2 position is an electron-donating group by resonance but is inductively electron-withdrawing. Its presence modulates the overall electron density of the ring and influences the regioselectivity of the reaction. Furthermore, it imparts specific steric and electronic properties to the final product, which can be critical for tuning the biological activity or material characteristics of the target molecule.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds in a two-step sequence:

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (the ipso-carbon). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion known as a Meisenheimer complex.[1][8] The stability of this intermediate is the key to the entire reaction and is greatly enhanced by the para-nitro group.

  • Elimination (Fast Step): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.[3]

sub [label="1-Chloro-2-ethoxy-4-nitrobenzene", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=69438761&t=l", imagescale=true, labelloc=b, fillcolor="#F1F3F4", shape=plaintext]; nuc [label="Nucleophile (Nu⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

, shape=plaintext, fillcolor="#F1F3F4"];

prod [label="Substituted Product", image="https://www.chem.ucla.edu/~harding/IGOC/S/SNArPdt01.png", imagescale=true, labelloc=b, fillcolor="#F1F3F4", shape=plaintext]; lg [label="Cl⁻", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

sub -> intermediate [label="Step 1: Addition\n(Slow, RDS)"]; nuc -> intermediate [style=invis]; intermediate -> prod [label="Step 2: Elimination\n(Fast)"]; intermediate -> lg [style=dashed];

{rank=same; sub; nuc;} {rank=same; prod; lg;} } caption { label = "Figure 1: The Addition-Elimination Mechanism of SNAr."; fontsize = 10; fontcolor = "#5F6368"; }

Experimental Protocols

These protocols provide a framework for common transformations. Researchers should monitor reactions by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: Synthesis of N-Substituted 2-ethoxy-4-nitroanilines

This procedure details the reaction with a primary or secondary amine, a common transformation in the synthesis of pharmacologically active scaffolds.

Materials:

  • 1-Chloro-2-ethoxy-4-nitrobenzene (1.0 eq)

  • Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc), Water, Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Chloro-2-ethoxy-4-nitrobenzene (e.g., 2.02 g, 10 mmol).

  • Reagent Addition: Add the amine (e.g., morpholine, 0.96 g, 11 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).

  • Solvent: Add anhydrous DMF (20-30 mL) to the flask.

  • Reaction Conditions: Place the flask under a nitrogen or argon atmosphere. Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent system) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (150 mL) and stir. The product may precipitate or can be extracted.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel.[11] For basic amine products, it is advisable to use a silica gel slurry treated with 1% triethylamine in the eluent to prevent streaking.[11]

Protocol 2: Synthesis of 2-ethoxy-4-nitrophenyl Ethers

This procedure describes the synthesis of an aryl ether using an alkoxide or phenoxide nucleophile.

Materials:

  • 1-Chloro-2-ethoxy-4-nitrobenzene (1.0 eq)

  • Alcohol or Phenol (e.g., methanol, phenol) (1.1 - 2.0 eq)

  • Strong Base (e.g., Sodium Hydride (NaH, 60% dispersion in oil), or Potassium tert-butoxide (KOtBu)) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated Ammonium Chloride (NH₄Cl) solution, Ethyl acetate (EtOAc), Water, Brine

Procedure:

  • Nucleophile Preparation: In a separate dry, inert-atmosphere flask, dissolve the alcohol or phenol (12 mmol) in anhydrous THF (15 mL). Cool the solution to 0 °C in an ice bath. Carefully add NaH (0.48 g of 60% dispersion, 12 mmol) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Reaction Setup: In the main reaction flask, dissolve 1-Chloro-2-ethoxy-4-nitrobenzene (2.02 g, 10 mmol) in anhydrous THF (15 mL).

  • Reagent Addition: Slowly add the prepared alkoxide/phenoxide solution from step 1 to the solution of the aryl chloride at room temperature via a cannula or syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 66 °C for THF) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC until completion (typically 2-8 hours).

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with water (2 x 40 mL) and brine (1 x 40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure aryl ether.

Data Summary & Troubleshooting

Table 1: Representative Reaction Parameters
NucleophileBaseSolventTemperature (°C)Typical Time (h)Notes
AnilineK₂CO₃DMF120-1408-16Less nucleophilic; requires higher temperatures.
PiperidineK₂CO₃Acetonitrile802-4Highly nucleophilic secondary amine; reacts quickly.
Sodium MethoxideN/A (reagent)Methanol/THF651-3Strong nucleophile; reaction is often rapid.
PhenolK₂CO₃ / NaHDMF100-1206-12Phenoxide is a softer nucleophile; may require heat.

workflow start Reaction Setup (Substrate, Nucleophile, Base, Solvent) react Heat & Stir (Under Inert Atmosphere) start->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete dry Dry & Concentrate (Na₂SO₄, Rotovap) workup->dry purify Purification (Column Chromatography / Recrystallization) dry->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Inactive base or insufficient amount.4. Water present in the reaction (hydrolysis).[11]1. Increase reaction temperature.2. Use a more polar aprotic solvent (e.g., switch from MeCN to DMF or DMSO).3. Use a stronger base (e.g., NaH instead of K₂CO₃ for alcohols).4. Ensure all reagents and solvents are anhydrous.
Multiple Spots on TLC (Side Products) 1. Reaction with solvent (solvolysis).[11]2. Di-substitution (if substrate has >1 leaving group).3. Benzyne formation (unlikely here, but possible with very strong bases).[12]1. Use a non-nucleophilic, polar aprotic solvent.2. Use a stoichiometric amount of the nucleophile.[11]3. Use a weaker base if benzyne formation is suspected.
Difficult Purification 1. Residual high-boiling solvent (DMF/DMSO).[11]2. Product is an oil or "gum".3. Basic product streaking on silica gel.1. Perform thorough aqueous washes during workup.2. Try precipitating the product from a solvent/anti-solvent system (e.g., dissolve in acetone, add hexanes).[13]3. Pre-treat silica gel with 1% Et₃N in the eluent.[11]

troubleshooting start Low Conversion? temp Increase Temperature or Use More Polar Solvent start->temp Yes side_products Side Products? start->side_products No base Use Stronger Base or Ensure Anhydrous Conditions temp->base base->side_products solvent Change to Non-Nucleophilic Solvent (e.g., DMSO) side_products->solvent Yes success Successful Reaction side_products->success No stoich Adjust Nucleophile Stoichiometry to ~1.0 eq solvent->stoich stoich->success

Safety & Handling

Nitroaromatic compounds, including 1-Chloro-2-ethoxy-4-nitrobenzene, should be handled with care as they are potentially toxic and can be absorbed through the skin.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14][16]

  • Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood.[15][16]

  • Handling Bases: Strong bases like sodium hydride are flammable and react violently with water. Handle under an inert atmosphere and quench carefully.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Filo. Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • Loba Chemie. 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • Sdfine. 1-chloro-2-nitrobenzene. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]

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Application Note: A Scalable Protocol for the Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene, a key intermediate in the development of pharmaceuticals and specialty chemicals. We present a detailed, two-step synthetic route beginning with the nitration of 1,2-dichlorobenzene, followed by a nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group. The document offers a validated laboratory-scale protocol and a thorough analysis of the critical parameters and experimental setups required for scaling the process to the pilot and production levels. Emphasis is placed on managing the highly exothermic nitration reaction, process optimization, and ensuring operational safety, providing researchers and drug development professionals with a robust framework for efficient and safe large-scale production.

Introduction: Significance and Synthesis Strategy

1-Chloro-2-ethoxy-4-nitrobenzene is a valuable substituted nitroaromatic compound, serving as a versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to create more complex molecules for agrochemicals, dyes, and, most notably, active pharmaceutical ingredients.

The synthesis of this target molecule is efficiently achieved via a two-step process:

  • Electrophilic Aromatic Nitration: 1,2-dichlorobenzene is nitrated using a mixture of concentrated nitric and sulfuric acids to produce the intermediate, 1,2-dichloro-4-nitrobenzene.

  • Nucleophilic Aromatic Substitution (SNAr): The intermediate is then treated with sodium ethoxide. The potent electron-withdrawing effect of the nitro group activates the chlorine atom at the ortho position, facilitating its displacement by the ethoxide nucleophile.

While the chemistry is straightforward, scaling this process presents significant challenges. The nitration step is notoriously exothermic and can lead to thermal runaway if not properly controlled. As the reaction scale increases, the reactor's surface-area-to-volume ratio decreases, severely limiting heat dissipation. This guide explains the causality behind experimental choices to mitigate these risks and optimize the synthesis for larger scales.

Reaction Mechanism and Stoichiometry

A fundamental understanding of the reaction mechanisms is critical for process control and optimization.

Step 1: Electrophilic Nitration of 1,2-Dichlorobenzene

The nitration of an aromatic ring is a classic electrophilic aromatic substitution. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich benzene ring, proceeding through a resonance-stabilized carbocation intermediate (a sigma complex) before deprotonation to yield the final product.

H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺ C₆H₄Cl₂ + NO₂⁺ → [C₆H₄Cl₂(NO₂)]⁺ → C₆H₃Cl₂(NO₂) + H⁺

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The Williamson ether synthesis typically involves an SN2 attack on an alkyl halide. However, in this case, the reaction is a Nucleophilic Aromatic Substitution (SNAr). Aryl halides are generally unreactive towards nucleophiles, but the presence of a strong electron-withdrawing group, such as the nitro group (—NO₂), ortho or para to the leaving group (—Cl), dramatically increases reactivity. The ethoxide ion (CH₃CH₂O⁻) attacks the carbon bearing the chlorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate and lowers the activation energy for the reaction. The subsequent loss of the chloride ion re-establishes aromaticity and forms the final ether product.


}

Figure 1: Two-step synthesis pathway.

Laboratory-Scale Synthesis Protocol

This protocol describes the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene on a laboratory scale. Warning: This procedure involves highly corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials and Equipment
  • Three-neck round-bottom flask with magnetic stirrer, thermometer, and dropping funnel

  • 1,2-Dichlorobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ethanol (anhydrous)

  • Sodium metal

  • Diethyl ether

  • Crushed ice

  • Standard laboratory glassware

Protocol: Step 1 - Nitration of 1,2-Dichlorobenzene
  • Prepare the Nitrating Mixture: In a flask cooled in an ice/water bath, slowly add 25 mL of concentrated sulfuric acid to 18 mL of concentrated nitric acid with constant stirring. Keep the temperature of the mixture below 20°C.

  • Set up the Reaction: In a 250 mL three-neck flask equipped with a stirrer, thermometer, and dropping funnel, place 20.0 g (0.136 mol) of 1,2-dichlorobenzene.

  • Nitration: Cool the flask containing the dichlorobenzene to 5-10°C. Slowly add the prepared nitrating mixture dropwise from the dropping funnel over 60-90 minutes. Critically, maintain the internal reaction temperature below 15°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 10-15°C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Slowly and carefully pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. A yellow solid should precipitate.

  • Isolation: Collect the crude 1,2-dichloro-4-nitrobenzene by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 40-50°C. The expected yield of the crude product is typically high.

Protocol: Step 2 - Ethoxylation (SNAr)
  • Prepare Sodium Ethoxide: In a dry 500 mL flask under an inert atmosphere (e.g., nitrogen), add 150 mL of anhydrous ethanol. Carefully add 3.4 g (0.148 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Set up the Reaction: To the freshly prepared sodium ethoxide solution, add the dried 1,2-dichloro-4-nitrobenzene from Step 1 in portions.

  • Etherification: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into 500 mL of cold water. An oily product may separate, which should solidify upon standing or scratching.

  • Extraction (if product is oily): If the product does not solidify, transfer the mixture to a separatory funnel and extract three times with 100 mL portions of diethyl ether. Combine the organic layers, wash with water and then with brine.

  • Purification:

    • If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude solid product (from direct precipitation or extraction) should be purified by recrystallization from ethanol or isopropanol to yield pure 1-Chloro-2-ethoxy-4-nitrobenzene as a pale-yellow solid.

Experimental Setup for Process Scale-Up

Transitioning from the laboratory bench to a pilot or production scale requires a fundamental shift in experimental design, with the primary focus moving to heat management, operational safety, and process efficiency.


}

Figure 2: Workflow for scaled-up nitration.

Reactor Design and Equipment

For batch processing at scale, a glass-lined or Hastelloy jacketed reactor is recommended due to the highly corrosive nature of the mixed acid. Key features must include:

  • Efficient Heat Exchange: A cooling jacket with a high-flow thermal control unit (TCU) is essential for removing the heat of reaction.

  • Robust Agitation: A multi-impeller agitator (e.g., pitched-blade turbine) and baffles are required to ensure homogeneity, prevent localized hot spots, and maximize heat transfer to the reactor wall.

  • Controlled Dosing System: A calibrated dosing pump connected to a dip tube below the liquid surface is necessary for the slow, controlled addition of reagents.

  • Instrumentation and Safety: The reactor must be equipped with multiple temperature probes (thermocouples), pressure sensors, an emergency vent line connected to a scrubber, and a rupture disc.

For the nitration step, continuous flow reactors offer a significantly safer and more efficient alternative. Their high surface-to-volume ratio allows for near-instantaneous heat removal, preventing thermal runaway and allowing for higher reaction temperatures, which can increase throughput.

Managing the Nitration Exotherm: A Semi-Batch Approach

The primary hazard is the accumulation of unreacted starting material followed by a sudden, uncontrollable reaction. To prevent this, a semi-batch process with reverse addition is the standard industrial practice.

  • Reactor Charging: The reactor is first charged with the full volume of the mixed nitrating acid. The cooling system is engaged to bring the acid temperature down to the target starting temperature (e.g., 0-5°C).

  • Controlled Addition: The 1,2-dichlorobenzene is then added slowly and continuously via the dosing pump. The addition rate must be strictly governed by the reactor's ability to remove heat, ensuring the internal temperature never exceeds the safety limit (e.g., 15-20°C). This "power-controlled" or "feed-controlled" strategy ensures that the aromatic substrate is the limiting reagent and is consumed as it is added, preventing dangerous accumulation.

  • Real-Time Monitoring: Continuous temperature monitoring is critical. An automated system should be in place to stop the feed pump if the temperature rises above a setpoint or if the cooling system fails.

Scale-Up of the Ethoxylation Step

While less hazardous than nitration, the ethoxylation step requires careful management of flammable materials and strong bases.

  • Reagent Handling: Using a commercially available solution of sodium ethoxide is often safer and more convenient at scale than preparing it in-situ from sodium metal.

  • Phase-Transfer Catalysis (PTC): To improve process efficiency and safety, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed. This allows the reaction to be run in a biphasic system (e.g., an organic solvent like toluene with an aqueous solution of sodium hydroxide and ethanol). The PTC transports the hydroxide or ethoxide ion into the organic phase to react, often under milder conditions and with easier work-up.

Large-Scale Work-Up and Purification
  • Quenching: The nitration quench must be performed in a dedicated, agitated vessel with sufficient cooling capacity to handle the heat of dilution of the strong acids.

  • Isolation: A Nutsche filter-dryer is the preferred industrial equipment for filtering, washing, and drying the solid intermediate and final product in a contained system.

  • Crystallization: Large-scale crystallization requires a dedicated crystallizer vessel with controlled cooling profiles to ensure consistent crystal size and purity. The final product is typically isolated using a centrifuge and then dried in a vacuum dryer.

Data Summary: Key Process Parameters

The following tables summarize the critical parameters for both laboratory and a conceptual pilot-scale synthesis.

Parameter Laboratory Scale (20g Batch) Pilot Scale (20kg Batch) Causality & Rationale
Nitration: Substrate 20.0 g 1,2-Dichlorobenzene20.0 kg 1,2-DichlorobenzeneBaseline for scale-up factor.
Nitration: Temp Control 5-15°C (Ice Bath)5-15°C (Jacketed Reactor/TCU)Prevents runaway reaction and formation of byproducts. Critical for safety.
Nitration: Addition Time 60-90 minutes4-6 hours (Feed-Controlled)Slow addition at scale is dictated by heat removal capacity to prevent accumulation.
Etherification: Base 3.4 g Sodium MetalCommercial NaOEt Solution or PTCAt scale, using pre-made solutions or PTC improves safety and process control.
Etherification: Temp Reflux (~78°C)80-90°CEnsures adequate reaction rate for complete conversion.
Purification Method Recrystallization from FlaskRecrystallization in VesselControlled cooling at scale is key for achieving high purity and desired crystal form.
Expected Yield 75-85% (Overall)80-90% (Overall)Optimized conditions and reduced handling losses at scale can improve yield.

Table 1: Comparison of Laboratory and Pilot-Scale Synthesis Parameters.

Mandatory Safety Protocols for Scale-Up

Scaling up chemical reactions introduces significant risks that must be mitigated through robust engineering controls and strict protocols.

  • Chemical Hazards:

    • Mixed Acid (H₂SO₄/HNO₃): Extremely corrosive and a strong oxidizing agent. Reacts violently with many organic materials. Inhalation of nitrogen oxide (NOx) fumes, which can be generated, is highly toxic.

    • Sodium Ethoxide: Highly caustic and flammable. Reacts violently with water.

    • Chlorinated Nitroaromatics: Classified as toxic and potential environmental pollutants. Avoid inhalation of dust and skin contact.

  • Personal Protective Equipment (PPE):

    • Full acid-resistant suit with hood.

    • Face shield and chemical splash goggles.

    • Heavy-duty, acid-resistant gloves (e.g., butyl rubber).

    • Respiratory protection may be required, especially during charging and sampling operations.

  • Engineering Controls:

    • Ventilation: All operations must be conducted in areas with high-rate ventilation. Reactor vents must be connected to a caustic scrubber to neutralize acid vapors and NOx gases.

    • Containment: The reactor should be within a secondary containment area to manage potential spills.

    • Emergency Systems: Easily accessible emergency showers, eyewash stations, and spill neutralization kits (e.g., sodium bicarbonate) are mandatory.

  • Emergency Procedures:

    • Thermal Runaway: A documented procedure must be in place. This may involve stopping the reagent feed, applying maximum cooling, and preparing a quench agent (e.g., a large volume of cold water or a suitable buffer) for emergency addition to the reactor.

    • Spill Response: Isolate the area. For acid spills, contain the spill and neutralize slowly with a suitable base like sodium bicarbonate.

    • Waste Disposal: All waste, including aqueous washes and mother liquors, must be treated as hazardous waste and disposed of according to regulations. Never mix acidic waste streams with organic solvent waste.

References

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  • ResearchGate. Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. [Online] Available at: [Link]

  • Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. [Online] Available at: [Link]

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  • Fluorotherm™. Temperature Control and Efficiency in Chemical Processing. [Online] Available at: [Link]

  • LNEYA. Chemical reaction exothermic or endothermic temperature dynamic compensation system. [Online] Available at: [Link]

  • Columbus Chemical. Concentrated Nitric with 2% Sulfuric Acid. [Online] Available at: [Link]

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  • ResearchGate. Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. [Online] Available at: [Link]

  • East Harbour Group. MIXED NITRATING ACID (greater than 50% HN03). [Online] Available at: [Link]

  • Google Patents. US2874196A - Method of crystallizing nitro products.
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  • National Center for Biotechnology Information (PMC). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. [Online] Available at: [Link]

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  • LinkedIn. Navigating 4-Nitrochlorobenzene Market Growth 2025-2033. [Online] Available at: [Link]

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Application Notes & Protocols: 1-Chloro-2-ethoxy-4-nitrobenzene as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 1-Chloro-2-ethoxy-4-nitrobenzene in organic synthesis. We delve into the molecule's unique reactivity profile, governed by the interplay of its chloro, ethoxy, and nitro functional groups. The core of this guide focuses on its utility in nucleophilic aromatic substitution (SNAr) and as a precursor to valuable aniline derivatives. Detailed, field-proven protocols are provided, alongside mechanistic insights and safety considerations to ensure reliable and reproducible outcomes in a research and development setting.

Compound Profile and Strategic Value

1-Chloro-2-ethoxy-4-nitrobenzene is a trifunctionalized aromatic compound that serves as a high-potential starting material for the synthesis of a wide range of more complex molecules, including dyes, pharmaceutical intermediates, and agrochemicals.[1] Its synthetic value is derived from the specific arrangement of its functional groups:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic aromatic substitution, primarily at the ortho and para positions relative to itself.[1][2]

  • Chloro Group (-Cl): A good leaving group in SNAr reactions, positioned ortho to the activating nitro group, making it highly susceptible to displacement by nucleophiles.

  • Ethoxy Group (-OC₂H₅): An electron-donating group that modulates the ring's reactivity and provides a handle for further functionalization or can influence the final properties of the target molecule.

Physicochemical Properties

A clear understanding of the physical properties of 1-Chloro-2-ethoxy-4-nitrobenzene is critical for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₈H₈ClNO₃PubChem[3]
Molecular Weight 201.61 g/mol PubChem[3]
CAS Number 102236-22-6PubChem[3]
Appearance Yellow Solid (Typical)Thermo Fisher Scientific[4]
Melting Point 81 - 84 °CThermo Fisher Scientific[4]
Boiling Point ~242 °C (Predicted)Thermo Fisher Scientific[4]
Purity ≥98% (Typical Commercial Grade)Sigma-Aldrich[5]
Safety and Handling

1-Chloro-2-ethoxy-4-nitrobenzene and related chloronitrobenzene compounds are classified as hazardous substances.[4][6][7] Strict adherence to safety protocols is mandatory.

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. May cause damage to organs through prolonged or repeated exposure.[4][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[8][9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Keep away from heat and sources of ignition.[6][8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 1-Chloro-2-ethoxy-4-nitrobenzene lies in its high reactivity towards nucleophiles via the SNAr mechanism. The strong electron-withdrawing nitro group at the para-position relative to the chlorine atom stabilizes the key negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.[1][2]

Mechanistic Rationale

The SNAr reaction proceeds in two distinct steps:

  • Addition: The nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[2]

  • Elimination: The aromaticity is restored as the leaving group (Cl⁻) is expelled, resulting in the substituted product.

The stabilization provided by the para-nitro group is essential; without such an activating group, nucleophilic substitution on an aryl halide is extremely difficult.[10]

Caption: SNAr reaction pathway.

Protocol: Synthesis of N-Aryl Piperidine Derivative

This protocol details the displacement of the chloride with piperidine, a common secondary amine nucleophile.

Materials:

  • 1-Chloro-2-ethoxy-4-nitrobenzene (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Chloro-2-ethoxy-4-nitrobenzene (e.g., 2.02 g, 10 mmol).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add DMF (20 mL) to dissolve the reactants.

  • Add piperidine (1.02 g, 1.19 mL, 12 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-(2-ethoxy-4-nitrophenyl)piperidine.

Expert Insights: The use of K₂CO₃ is crucial to neutralize the HCl formed in situ, driving the reaction to completion. DMF is an excellent polar aprotic solvent for this transformation as it effectively solvates the ions involved.

Core Application: Precursor to Anilines via Nitro Group Reduction

The nitro group of 1-Chloro-2-ethoxy-4-nitrobenzene can be readily reduced to a primary amine, yielding 4-chloro-3-ethoxyaniline. This transformation unlocks a completely different set of synthetic possibilities, as aromatic amines are foundational precursors for dyes, pharmaceuticals, and polymers.[1]

Synthetic Workflow Overview

The reduction of the nitro group is a pivotal step that converts the electron-withdrawing nature of the substituent to a potent electron-donating and nucleophilic amino group. This aniline derivative can then undergo a variety of subsequent reactions.

Sources

Application Notes and Protocols: 1-Chloro-2-ethoxy-4-nitrobenzene as a Putative Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

I. Executive Summary & Core Scientific Premise

These application notes serve as a comprehensive guide for the investigation of 1-chloro-2-ethoxy-4-nitrobenzene as a substrate in various enzymatic reactions. It is critical to establish at the outset that, based on a thorough review of current scientific literature, there is a notable absence of specific studies detailing the use of 1-chloro-2-ethoxy-4-nitrobenzene as a characterized substrate for any particular enzyme. However, its chemical structure—a chlorinated nitroaromatic compound with an ether linkage—strongly suggests its potential as a substrate for several classes of xenobiotic-metabolizing enzymes.

This document, therefore, adopts a predictive and practical approach. We will extrapolate from the known enzymatic transformations of structurally analogous compounds, such as 1-chloro-4-nitrobenzene, to provide a scientifically grounded framework for researchers to design and execute their own investigations. The protocols herein are established methods for enzymes likely to exhibit activity towards this substrate and are presented as a robust starting point for experimentation.

II. Predicted Enzymatic Fates of 1-Chloro-2-ethoxy-4-nitrobenzene

The metabolism of xenobiotics is a cornerstone of toxicology and pharmacology. For a molecule like 1-chloro-2-ethoxy-4-nitrobenzene, we can predict three primary enzymatic transformations based on its functional groups:

  • Nitroreduction: The nitro group is a common target for nitroreductase enzymes, which are found in both prokaryotic and eukaryotic systems. This reaction is often a critical activation step for the biological activity of nitroaromatic compounds.

  • Glutathione Conjugation: The presence of an electron-withdrawing nitro group and a halogen substituent makes the aromatic ring susceptible to nucleophilic attack by glutathione (GSH), a reaction catalyzed by Glutathione S-Transferases (GSTs). This is a major detoxification pathway.[1]

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes are versatile catalysts that can perform a variety of oxidative reactions on xenobiotics, including hydroxylation of the aromatic ring or oxidative de-ethoxylation.[2][3]

The following sections will provide detailed protocols to investigate these potential enzymatic activities.

III. Protocol 1: Screening for Nitroreductase Activity

Nitroreductases catalyze the reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups. This process is often monitored by the oxidation of a cofactor, typically NADPH.

Causality Behind Experimental Choices:
  • Enzyme Source: A commercially available nitroreductase (e.g., from E. coli) provides a standardized starting point. For more biologically relevant data, cell lysates or microsomal fractions from tissues of interest (e.g., liver) should be used.

  • Cofactor: NADPH is the most common electron donor for type I nitroreductases. Its consumption can be monitored spectrophotometrically at 340 nm.

  • Control Substrate: A well-characterized nitroreductase substrate, such as nitrofurazone or 1-chloro-2,4-dinitrobenzene, is essential to validate the assay setup and enzyme activity.

Experimental Workflow:

nitroreductase_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) A1 Add Buffer, NADPH, and Substrate to Cuvette/Plate P1->A1 P2 Prepare NADPH Stock (e.g., 10 mM in buffer) P2->A1 P3 Prepare Substrate Stocks (Test: 1-chloro-2-ethoxy-4-nitrobenzene in DMSO) (Control: e.g., Nitrofurazone in DMSO) P3->A1 P4 Prepare Enzyme Solution A3 Initiate Reaction with Enzyme P4->A3 A2 Equilibrate to Assay Temperature (e.g., 37°C) A1->A2 A2->A3 A4 Monitor Absorbance at 340 nm over time A3->A4 D1 Calculate Rate of NADPH Oxidation (ΔAbs/min) A4->D1 D2 Determine Specific Activity using Beer-Lambert Law D1->D2

Caption: Workflow for assessing nitroreductase activity.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • NADPH Stock Solution: 10 mM NADPH in Assay Buffer. Store on ice.

    • Substrate Stock Solutions: Prepare 100 mM stock solutions of 1-chloro-2-ethoxy-4-nitrobenzene and a control substrate (e.g., nitrofurazone) in DMSO.

    • Enzyme Solution: Prepare a working solution of nitroreductase in Assay Buffer. The optimal concentration should be determined empirically.

  • Assay Procedure (for a 1 mL cuvette):

    • To a cuvette, add:

      • 880 µL of Assay Buffer

      • 100 µL of 1 mM NADPH (diluted from stock)

      • 10 µL of the 10 mM substrate solution (from a dilution of the stock)

    • Mix and incubate at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding 10 µL of the enzyme solution.

    • Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.

    • Calculate the specific activity (µmol/min/mg of enzyme).

IV. Protocol 2: Assessing Glutathione S-Transferase (GST) Activity

GSTs catalyze the conjugation of glutathione to electrophilic substrates. The reaction with chlorinated nitroaromatics often results in a product with a distinct absorbance spectrum, allowing for direct spectrophotometric monitoring.

Causality Behind Experimental Choices:
  • Substrates: The assay relies on the GST-catalyzed reaction between reduced glutathione (GSH) and the electrophilic substrate.

  • Detection: The conjugation of GSH to a chromogenic substrate like 1-chloro-2,4-dinitrobenzene (CDNB) leads to the formation of a thioether product that absorbs strongly at 340 nm. It is hypothesized that 1-chloro-2-ethoxy-4-nitrobenzene will behave similarly, though the optimal wavelength may need to be determined by a spectral scan.

  • Enzyme Source: Purified GST or cell/tissue lysates can be used. Liver cytosol is a rich source of GSTs.

Experimental Workflow:

gst_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 6.5) A1 Prepare Reaction Cocktail (Buffer, GSH, Substrate) P1->A1 P2 Prepare GSH Stock (e.g., 50 mM in buffer) P2->A1 P3 Prepare Substrate Stocks (Test: 1-chloro-2-ethoxy-4-nitrobenzene in Ethanol) (Control: CDNB in Ethanol) P3->A1 P4 Prepare Enzyme Sample A4 Initiate Reaction with Enzyme Sample P4->A4 A2 Add Cocktail to Plate/Cuvette A1->A2 A3 Equilibrate to Assay Temperature (e.g., 25°C) A2->A3 A3->A4 A5 Monitor Absorbance at 340 nm over time A4->A5 D1 Calculate Rate of Product Formation (ΔAbs/min) A5->D1 D2 Determine Specific Activity using Molar Extinction Coefficient D1->D2

Caption: Workflow for assessing Glutathione S-Transferase activity.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.

    • GSH Stock Solution: 50 mM reduced glutathione in Assay Buffer (prepare fresh).

    • Substrate Stock Solution: 50 mM 1-chloro-2-ethoxy-4-nitrobenzene in ethanol. For the positive control, use 50 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol.

    • Enzyme Sample: Purified GST or a cytosolic fraction from tissue homogenate.

  • Assay Procedure (for a 96-well plate, 200 µL final volume):

    • Prepare a reaction cocktail. For each reaction, mix:

      • 170 µL of Assay Buffer

      • 10 µL of 50 mM GSH stock

      • 10 µL of 50 mM substrate stock

    • Add 190 µL of the reaction cocktail to each well.

    • Add 10 µL of the enzyme sample to the sample wells and 10 µL of buffer to the blank wells.

    • Immediately measure the increase in absorbance at 340 nm every minute for 10 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the data.

    • Subtract the rate of the blank from the sample rates.

    • Calculate the specific activity using the molar extinction coefficient of the product. Note: The extinction coefficient for the product of 1-chloro-2-ethoxy-4-nitrobenzene and GSH will need to be determined experimentally. For the CDNB-GSH conjugate, ε = 9600 M⁻¹cm⁻¹.

V. Protocol 3: Investigating Cytochrome P450-Mediated Metabolism

CYP enzymes catalyze a broad range of oxidative reactions. Investigating the role of CYPs in the metabolism of 1-chloro-2-ethoxy-4-nitrobenzene would typically involve incubating the compound with a source of CYPs (like liver microsomes) and an NADPH-regenerating system, followed by analysis of metabolite formation.

Causality Behind Experimental Choices:
  • Enzyme Source: Human liver microsomes are the gold standard as they contain a wide array of CYP enzymes.

  • Cofactor System: CYPs require NADPH as a reducing equivalent. An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to maintain a constant supply of NADPH during the incubation.

  • Metabolite Detection: The formation of metabolites is typically analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) due to the diversity of potential products.

Experimental Workflow:

cyp450_workflow cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_interpretation Data Interpretation I1 Combine Buffer, Microsomes, and Substrate I2 Pre-incubate at 37°C I1->I2 I3 Initiate Reaction with NADPH-Regenerating System I2->I3 I4 Incubate with Shaking (e.g., 30-60 min) I3->I4 I5 Quench Reaction (e.g., with Acetonitrile) I4->I5 A1 Centrifuge to Pellet Protein I5->A1 A2 Collect Supernatant A1->A2 A3 Analyze by HPLC or LC-MS A2->A3 D1 Compare to Control Incubations (no NADPH, no microsomes) A3->D1 D2 Identify and Quantify Metabolites D1->D2

Caption: Workflow for assessing Cytochrome P450 metabolism.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH-Regenerating System: A solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺.

    • Substrate Stock Solution: 100 mM 1-chloro-2-ethoxy-4-nitrobenzene in a suitable solvent (e.g., acetonitrile or DMSO).

    • Enzyme Source: Human liver microsomes.

  • Incubation Procedure:

    • In a microcentrifuge tube, combine:

      • Incubation Buffer

      • Liver microsomes (e.g., to a final concentration of 0.5 mg/mL)

      • Substrate (e.g., to a final concentration of 10 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C for a defined period (e.g., 30 or 60 minutes) with gentle shaking.

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing and Analysis:

    • Vortex the quenched reaction mixture and centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the supernatant by HPLC or LC-MS to separate and identify potential metabolites. Compare the chromatogram to control incubations (e.g., without the NADPH-regenerating system or without microsomes) to identify NADPH- and microsome-dependent metabolite peaks.

VI. Quantitative Data Summary (Hypothetical)

As no experimental data exists for 1-chloro-2-ethoxy-4-nitrobenzene, the following table presents typical kinetic parameters for well-known substrates for the discussed enzyme classes. This serves as a benchmark for what one might expect when characterizing a new substrate.

Enzyme ClassExample SubstrateKm (µM)Vmax (nmol/min/mg)Source
NitroreductaseNitrofurazone10-5050-200Generic Data
Glutathione S-Transferase1-Chloro-2,4-dinitrobenzene500-10001000-5000Generic Data
Cytochrome P450 (e.g., CYP2E1)Chlorzoxazone20-1001-10[4]

VII. Concluding Remarks for the Research Professional

The provided application notes and protocols offer a robust, scientifically-driven framework for the initial characterization of 1-chloro-2-ethoxy-4-nitrobenzene as a potential enzyme substrate. While direct evidence is currently lacking in the scientific literature, the structural analogy to other xenobiotics allows for informed hypothesis generation. The successful application of these protocols will not only elucidate the enzymatic fate of this specific compound but also contribute valuable knowledge to the broader fields of drug metabolism and toxicology. It is imperative that researchers undertaking these studies establish rigorous controls and perform thorough validation, particularly in the determination of kinetic parameters and the identification of novel metabolites.

VIII. References

  • Wu, F., Feng, J., Chen, H., & Wang, J. (2009). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 75(13), 4405–4412. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. California Environmental Protection Agency. [Link]

  • Arnér, E. S., Björnstedt, M., & Holmgren, A. (1995). 1-Chloro-2,4-dinitrobenzene is an irreversible inhibitor of human thioredoxin reductase. Loss of thioredoxin disulfide reductase activity is accompanied by a large increase in NADPH oxidase activity. The Journal of biological chemistry, 270(8), 3479–3482. [Link]

  • European Chemicals Bureau. (2002). 1-CHLORO-4-NITROBENZENE. OECD SIDS. [Link]

  • Wu, F., Feng, J., Chen, H., & Wang, J. (2009). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. ResearchGate. [Link]

  • PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Martínek, V., & Hudeček, J. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences CMLS, 58(5-6), 767–773. [Link]

  • Miyauchi, H., & Uematsu, T. (1991). Metabolic Pathways of 2, 4-Dichloro-1-nitrobenzene in Mucor javanicus*. Journal of Pesticide Science, 16(4), 591–599. [Link]

  • Jiménez-Vélez, B. (2012). Cytochrome P450's Toxicity and Detoxification. SlideShare. [Link]

  • de Groot, H., & Noll, T. (1989). Cytochrome P-450, reductive metabolism, and cell injury. Drug metabolism reviews, 20(2-4), 275–284. [Link]

  • Rao, G. S., & Pandya, K. P. (1989). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Free radical biology & medicine, 7(6), 645–651. [Link]

  • Khan, I., Ibrar, A., & Ahmed, W. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(3), 1146–1152. [Link]

  • Lipscomb, J. C., Garrett, C. M., & Snawder, J. E. (1997). Cytochrome P450-dependent metabolism of trichloroethylene: interindividual differences in humans. Toxicology and applied pharmacology, 142(2), 311–318. [Link]

  • Khan, I., Ibrar, A., & Ahmed, W. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 1-Chloro-2-ethoxy-4-nitrobenzene?

The most common and efficient method for this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] In this process, sodium ethoxide acts as a potent nucleophile, attacking an electron-deficient aromatic ring and displacing a halide leaving group. The reaction proceeds efficiently because the starting material, 1,2-dichloro-4-nitrobenzene, is highly activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂).[2]

Q2: Why does the ethoxide preferentially substitute the chlorine at the C2 position (ortho to the nitro group)?

The regioselectivity of this reaction is a direct consequence of the electronic activation provided by the nitro group. The -NO₂ group is a powerful resonance- and inductively-withdrawing group. It stabilizes the negative charge of the Meisenheimer complex—the key intermediate in an SNAr reaction—most effectively when the nucleophile attacks at the ortho or para positions. In 1,2-dichloro-4-nitrobenzene, the chlorine at C2 is ortho to the nitro group, while the chlorine at C1 is meta. The ortho position receives significantly more electronic stabilization, making it the kinetically and thermodynamically favored site for nucleophilic attack.[1]

Q3: What are the most critical parameters to control for maximizing yield?

Success in this synthesis hinges on meticulous control of three key parameters:

  • Anhydrous Conditions: Sodium ethoxide is a strong base and will readily react with any water present in the solvent or on the glassware. This not only consumes your nucleophile but can also lead to unwanted side products.[3]

  • Temperature: The reaction requires heat to proceed at a reasonable rate. However, excessive temperatures can promote the formation of side products, such as the di-substituted 1,2-diethoxy-4-nitrobenzene. A typical temperature range is between 50-100 °C.[4]

  • Stoichiometry: A slight excess of sodium ethoxide is often used to ensure the complete consumption of the starting material. However, a large excess can increase the likelihood of di-substitution.

Q4: Can I use a different ethylating agent, such as ethyl iodide with 2-chloro-5-nitrophenol, in a Williamson Ether Synthesis?

While theoretically possible, this route is less ideal. The Williamson Ether Synthesis involves the reaction of an alkoxide (or phenoxide) with an alkyl halide.[5] Although you could form the sodium phenoxide from 2-chloro-5-nitrophenol, the subsequent SNAr reaction on 1,2-dichloro-4-nitrobenzene with sodium ethoxide is generally a cleaner and more direct route for this specific target molecule. The SNAr starting material is commercially available and the reaction is highly regioselective due to the powerful activating effect of the nitro group.[2]

Optimized Experimental Protocol: SNAr Synthesis

This protocol describes a self-validating system for the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene from 1,2-dichloro-4-nitrobenzene.

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Anhydrous Ethanol (EtOH)

  • Sodium metal (or commercial Sodium Ethoxide)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide Solution:

    • Caution: Sodium metal reacts violently with water. Handle with extreme care under an inert atmosphere.

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of anhydrous ethanol.

    • Carefully add 2.76 g (120 mmol) of sodium metal in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

    • Alternatively, use a commercially prepared sodium ethoxide solution.

  • Reaction Setup:

    • Once the sodium ethoxide solution has cooled to room temperature, add 19.2 g (100 mmol) of 1,2-dichloro-4-nitrobenzene.

    • Heat the reaction mixture to a gentle reflux (approx. 78 °C) using a heating mantle.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[3] A typical mobile phase for TLC is 10-20% ethyl acetate in hexanes. The product will have a different Rf value than the starting material. The reaction is typically complete within 4-8 hours.

  • Workup and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 500 mL of ice-cold water to quench the reaction and precipitate the crude product.

    • Extract the aqueous mixture three times with 100 mL portions of diethyl ether.

    • Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to yield 1-Chloro-2-ethoxy-4-nitrobenzene as a pale yellow solid.

Troubleshooting Guide

Problem 1: My reaction yield is very low, or I have isolated no product.

This is a common issue that can almost always be traced back to fundamental reaction conditions.[6]

  • Potential Cause A: Presence of Water.

    • Explanation: Sodium ethoxide is a very strong base and is highly sensitive to moisture. Water will protonate the ethoxide to ethanol, rendering it non-nucleophilic and halting the reaction.[3]

    • Solution:

      • Ensure all glassware is rigorously flame-dried or oven-dried before use.

      • Use a high-quality, anhydrous grade of ethanol. If in doubt, distill the ethanol from a suitable drying agent (e.g., magnesium ethoxide).

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Potential Cause B: Inactive Nucleophile.

    • Explanation: If using commercial sodium ethoxide, it may have degraded upon storage. If preparing it in situ from sodium and ethanol, the sodium may have had a thick oxide layer, leading to an incorrect stoichiometry.

    • Solution:

      • Use fresh, high-quality sodium ethoxide.

      • When using sodium metal, ensure it is clean and lustrous. Briefly wash the sodium chunks in hexane to remove the protective mineral oil and carefully trim off any white oxide layer before weighing and adding to the ethanol.

  • Potential Cause C: Insufficient Heating.

    • Explanation: SNAr reactions on deactivated rings require thermal energy to overcome the activation barrier. Room temperature is generally insufficient for this transformation.

    • Solution: Ensure the reaction is heated to a steady reflux. Use a thermometer to monitor the internal temperature and ensure it reaches the boiling point of your solvent (approx. 78 °C for ethanol).

Problem 2: My final product is impure; TLC/GC analysis shows multiple spots/peaks.

The presence of impurities indicates that side reactions are occurring or the reaction has not gone to completion.

  • Potential Impurity A: Unreacted Starting Material (1,2-dichloro-4-nitrobenzene).

    • Explanation: This suggests an incomplete reaction.

    • Solution:

      • Increase Reaction Time: Continue monitoring the reaction until the starting material spot on the TLC plate has disappeared.[3]

      • Verify Stoichiometry: Ensure at least a stoichiometric amount (or a slight excess, e.g., 1.1-1.2 equivalents) of sodium ethoxide was used.

      • Check Temperature: Confirm the reaction was maintained at the proper reflux temperature.

  • Potential Impurity B: Di-substituted Product (1,2-diethoxy-4-nitrobenzene).

    • Explanation: The product, 1-Chloro-2-ethoxy-4-nitrobenzene, is itself an activated aromatic halide and can undergo a second substitution reaction, especially under forcing conditions.

    • Solution:

      • Avoid a large excess of nucleophile: Use no more than 1.2 equivalents of sodium ethoxide.

      • Avoid prolonged heating: Once TLC/GC shows the starting material is consumed, proceed with the workup. Over-refluxing can promote the second substitution.

      • Lower Temperature: If di-substitution is a persistent issue, try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.[4]

  • Potential Impurity C: Isomeric Product (2-Chloro-4-nitro-1-ethoxybenzene).

    • Explanation: While attack at the C2 position is strongly favored, a very small amount of substitution at the C1 position may occur.

    • Solution: This is typically a very minor byproduct due to the strong directing effect of the nitro group. Careful purification by recrystallization or column chromatography should easily remove it.

Data & Parameter Summary

ParameterRecommended ConditionRationale & Impact on Yield
Solvent Anhydrous EthanolActs as both solvent and reagent source (for in situ base generation). Polar protic nature can solvate the nucleophile, but often effective.[7]
Nucleophile Sodium Ethoxide (NaOEt)Strong nucleophile required for SNAr. A slight excess (1.1-1.2 eq.) drives the reaction to completion.
Temperature Reflux (~78 °C in EtOH)Provides sufficient activation energy. Too high or too long can cause di-substitution.[4]
Atmosphere Inert (Nitrogen/Argon)Crucial for preventing moisture from quenching the highly basic sodium ethoxide.[3]
Purity of Reagents High Purity / AnhydrousWater is the primary enemy of this reaction. Impurities in starting materials can lead to side products and low yields.[3]

Visual Workflow: Troubleshooting Low Yield

The following diagram provides a logical workflow for diagnosing and resolving low-yield issues in the synthesis.

G start Low or No Yield Observed check_reagents Step 1: Verify Reagent & Solvent Integrity start->check_reagents reagents_ok Reagents Verified Anhydrous & Pure check_reagents->reagents_ok check_conditions Step 2: Assess Reaction Conditions reagents_ok->check_conditions Yes correct_reagents Action: Use freshly dried solvent. Use new/purified reagents. reagents_ok->correct_reagents No conditions_ok Conditions Verified check_conditions->conditions_ok check_stoichiometry Step 3: Check Stoichiometry conditions_ok->check_stoichiometry Yes correct_temp Action: Ensure steady reflux (78°C). Increase reaction time. conditions_ok->correct_temp No correct_stoich Action: Recalculate. Use 1.1-1.2 eq. of NaOEt. check_stoichiometry->correct_stoich Incorrect success Yield Optimized check_stoichiometry->success Correct correct_reagents->start Retry Synthesis correct_temp->start Retry Synthesis correct_stoich->start Retry Synthesis

Caption: Troubleshooting workflow for low yield in SNAr synthesis.

References

  • Vertex AI Search. (2025).
  • BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions.
  • BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.
  • Francis Academic Press.
  • Chegg.com. (2021). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene. [Link]

  • BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. [Link]

Sources

Technical Support Center: Purification of Crude 1-Chloro-2-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-Chloro-2-ethoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and optimize your results.

I. Understanding the Compound and Potential Impurities

1-Chloro-2-ethoxy-4-nitrobenzene is a yellow crystalline solid.[1] Its purification is often complicated by the presence of starting materials, regioisomers, and byproducts from its synthesis. Common synthetic routes involve the nitration of 1-chloro-2-ethoxybenzene or the Williamson ether synthesis from 1-chloro-4-nitrobenzene and sodium ethoxide.

Potential Impurities:

  • Starting Materials: Unreacted 1-chloro-2-ethoxybenzene or 1,2-dichloro-4-nitrobenzene.

  • Regioisomers: 1-Chloro-2-ethoxy-5-nitrobenzene and other isomers formed during nitration.

  • Byproducts of Ether Synthesis: 1,4-Diethoxy-2-nitrobenzene (from reaction with any formed 4-ethoxyphenoxide), and unreacted 1,2-dichloro-4-nitrobenzene.

  • Decomposition Products: Nitro compounds can be sensitive to heat and light, potentially leading to the formation of colored impurities.[2]

A thorough understanding of the synthetic route used is the first critical step in designing an effective purification strategy.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of 1-Chloro-2-ethoxy-4-nitrobenzene in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

A1: This is a common issue, often caused by the presence of impurities that inhibit crystal lattice formation.

  • Initial Diagnosis: First, attempt to obtain a small, pure sample for seeding. This can sometimes be achieved by scratching the side of the flask with a glass rod at the solvent-air interface to induce nucleation.

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is critical for successful recrystallization.[3] For 1-Chloro-2-ethoxy-4-nitrobenzene, a good starting point is a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[4] Ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate are often effective.[3]

    • "Oiling Out" Prevention: If the compound "oils out" (separates as a liquid instead of a solid) upon cooling, it indicates that the boiling point of the solvent is higher than the melting point of the impure compound. To remedy this, use a lower-boiling point solvent or a solvent mixture. You can also try cooling the solution more slowly to allow for proper crystal formation.[3]

    • Pre-purification: If recrystallization consistently fails, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities that are hindering crystallization.

Q2: After recrystallization, my product is still yellow. How can I decolorize it?

A2: A persistent yellow color often indicates the presence of minor, highly colored impurities, possibly oxidation or decomposition products.

  • Activated Carbon Treatment: The most common method for removing colored impurities is treatment with activated carbon.

    • Protocol:

      • Dissolve the crude product in a minimal amount of hot recrystallization solvent.

      • Add a small amount of activated carbon (typically 1-2% by weight of the crude product). Caution: Add the carbon carefully to the hot solution to avoid bumping.

      • Boil the solution for 5-10 minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.

      • Allow the filtrate to cool slowly to induce crystallization.

  • Important Considerations: Using too much activated carbon can lead to a significant loss of your desired product due to adsorption. It is always better to start with a small amount and repeat the process if necessary.

Q3: I'm seeing multiple spots on my TLC plate after purification. What's the next step?

A3: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate that your sample is not pure. The next steps depend on the separation of the spots.

  • Closely Spaced Spots: If the spots have very similar Rf values, it may indicate the presence of regioisomers which can be challenging to separate.

    • Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A less polar solvent system will generally provide better separation for closely related compounds. Consider using a gradient elution.

    • Alternative Techniques: If chromatography is ineffective, consider preparative TLC or High-Performance Liquid Chromatography (HPLC) for small-scale purifications.

  • Well-Separated Spots: If the spots are well-separated, a standard column chromatography should be effective.

    • Column Chromatography Protocol:

      • Choose a solvent system that gives good separation on the TLC plate (aim for an Rf of ~0.3 for your product).

      • Pack a silica gel column with the chosen eluent.

      • Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

      • Elute the column and collect fractions, monitoring the separation by TLC.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Q4: My yield is very low after purification. How can I improve it?

A4: Low yield can result from several factors throughout the purification process.

  • Recrystallization Losses:

    • Excess Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.[4] Always use the minimum amount of hot solvent required to fully dissolve the solid.

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

    • Incomplete Precipitation: Ensure the solution is sufficiently cold before filtration to maximize crystal recovery.

  • Chromatography Losses:

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. If you suspect this is happening, you can try using a less active stationary phase like alumina.

    • Improper Fraction Collection: Monitor the elution closely with TLC to avoid discarding fractions containing your product.

III. Step-by-Step Purification Protocols

Protocol 1: Recrystallization from Ethanol

This is the most common and often sufficient method for purifying crude 1-Chloro-2-ethoxy-4-nitrobenzene that is already in a solid or semi-solid form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.[4]

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Reheat to boiling for 5-10 minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography

This method is recommended for oily crude products or when recrystallization fails to remove impurities effectively.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for 1-Chloro-2-ethoxy-4-nitrobenzene is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 hexane:ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Purification (Optional): The product obtained from column chromatography can be further purified by recrystallization to obtain highly pure crystals.

IV. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude 1-Chloro-2-ethoxy-4-nitrobenzene.

Purification_Workflow start Crude 1-Chloro-2-ethoxy-4-nitrobenzene is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes column_chrom Perform Column Chromatography (Protocol 2) is_solid->column_chrom No (Oily) is_pure_tlc Is the product pure by TLC? recrystallize->is_pure_tlc is_pure_tlc->column_chrom No pure_product Pure Product is_pure_tlc->pure_product Yes is_pure_after_col Is the product pure by TLC? column_chrom->is_pure_after_col is_pure_after_col->column_chrom No (Re-optimize) final_recrystallization Optional Final Recrystallization is_pure_after_col->final_recrystallization Yes final_recrystallization->pure_product

Caption: Decision workflow for purifying 1-Chloro-2-ethoxy-4-nitrobenzene.

V. Quantitative Data Summary

Purification MethodTypical Purity AchievedExpected Yield RangeKey AdvantagesKey Disadvantages
Recrystallization >98%60-85%Simple, scalable, cost-effectiveIneffective for oily impurities or isomers
Column Chromatography >99%50-80%High purity, separates close isomersMore time-consuming, requires more solvent

Note: Yields are highly dependent on the initial purity of the crude material.

VI. Concluding Remarks

The successful purification of 1-Chloro-2-ethoxy-4-nitrobenzene relies on a systematic approach that begins with understanding the potential impurities and logically selecting the appropriate purification technique. By following the troubleshooting guidance and detailed protocols provided, researchers can overcome common challenges and obtain a high-purity product essential for subsequent research and development activities.

References

  • PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(2-Chloroethoxy)-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Dayang Chem. 1-Chloro-2-Methoxy-4-Nitrobenzene. [Link]

  • Chemister.ru. 1-chloro-4-nitrobenzene. [Link]

  • PubChem. 1-Chloro-2-ethyl-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Reddit. Struggling with the purification of a nitroaldol product. [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. [Link]

  • YouTube. Chemical/Laboratory Techniques: Recrystallization. [Link]

  • Oakwood Chemical. 1-Chloro-2-ethoxy-4-nitrobenzene, min 98%, 25 grams. [Link]

  • Loba Chemie. 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • OECD Existing Chemicals Database. 1-Chloro-2-nitrobenzene CAS: 88-73-3. [Link]

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Identifying and minimizing byproducts in 1-Chloro-2-ethoxy-4-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on identifying and minimizing byproduct formation. Our approach is rooted in mechanistic principles and practical, field-tested advice to ensure the integrity and success of your experiments.

Introduction: Navigating the Synthetic Landscape

1-Chloro-2-ethoxy-4-nitrobenzene is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation is primarily achieved through two synthetic routes:

  • Williamson Ether Synthesis: A nucleophilic aromatic substitution (SNAr) reaction between 1,2-dichloro-4-nitrobenzene and sodium ethoxide.

  • Electrophilic Nitration: The nitration of 1-chloro-2-ethoxybenzene.

Both pathways, while effective, are susceptible to the formation of specific byproducts that can complicate purification and reduce yields. This guide will dissect each route, providing a comprehensive troubleshooting framework in a user-friendly question-and-answer format.

Section 1: Williamson Ether Synthesis Route

This route is often favored for its directness. However, controlling regioselectivity is a key challenge.

Troubleshooting Guide & FAQs

Question 1: My reaction has produced an isomeric byproduct. How can I identify it and why did it form?

Answer: The most common byproduct in this synthesis is the regioisomer, 2-chloro-1-ethoxy-4-nitrobenzene . Its formation is a direct consequence of the nucleophilic attack of the ethoxide ion on the carbon atom bearing the other chlorine.

  • Identification: The primary method for identifying and quantifying the desired product and its isomeric byproduct is through chromatographic techniques.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and mass information for definitive identification.

    • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the isomer ratio. A reverse-phase C18 or a phenyl-hexyl column can be effective for separating these isomers.[1][2][3]

  • Causality: The formation of the desired 1-chloro-2-ethoxy-4-nitrobenzene is favored due to the strong electron-withdrawing effect of the nitro group, which is para to one of the chlorine atoms. This positioning significantly activates that carbon for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.[4][5] The other chlorine is meta to the nitro group, and its activation is less pronounced.

Question 2: How can I minimize the formation of the 2-chloro-1-ethoxy-4-nitrobenzene byproduct?

Answer: While the formation of the desired para-substituted product is electronically favored, reaction conditions can be optimized to enhance regioselectivity.

  • Temperature Control: Lowering the reaction temperature generally improves selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer.[6] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Controlled Addition of Sodium Ethoxide: A slow, controlled addition of the sodium ethoxide solution to the 1,2-dichloro-4-nitrobenzene solution can help maintain a low concentration of the nucleophile, which can favor the more reactive site.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are typically used for SNAr reactions as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[7]

Question 3: My reaction is sluggish or incomplete. What are the likely causes and solutions?

Answer: Incomplete conversion of the starting material, 1,2-dichloro-4-nitrobenzene, can be a frustrating issue.

  • Moisture Contamination: Sodium ethoxide is highly sensitive to moisture. The presence of water will consume the ethoxide, forming ethanol and sodium hydroxide, neither of which is the desired nucleophile. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Purity of Sodium Ethoxide: The quality of the sodium ethoxide is critical. If it has degraded due to improper storage, its nucleophilicity will be compromised. It is best to use freshly prepared or newly purchased sodium ethoxide.

  • Insufficient Temperature: While lower temperatures favor selectivity, the reaction may not proceed at an appreciable rate if the temperature is too low. A careful balance must be struck. Monitoring the reaction by TLC or GC can help determine the optimal temperature.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 1-Chloro-2-ethoxy-4-nitrobenzene from 1,2-dichloro-4-nitrobenzene.

Materials:

  • 1,2-dichloro-4-nitrobenzene

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1,2-dichloro-4-nitrobenzene in anhydrous DMF.

  • In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Slowly add the sodium ethoxide solution to the stirred solution of 1,2-dichloro-4-nitrobenzene at room temperature over a period of 30-60 minutes.

  • After the addition is complete, heat the reaction mixture to 50-60°C and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analyze the crude product by GC-MS or HPLC to determine the isomer ratio.

  • Purify the product by recrystallization from ethanol or by column chromatography.

Section 2: Electrophilic Nitration Route

This approach involves the nitration of 1-chloro-2-ethoxybenzene. The primary challenge here is controlling the position of nitration.

Troubleshooting Guide & FAQs

Question 1: I have obtained a mixture of nitro-isomers. What are they and why did they form?

Answer: The nitration of 1-chloro-2-ethoxybenzene will likely yield a mixture of regioisomers. The main products are:

  • 1-Chloro-2-ethoxy-4-nitrobenzene (desired product)

  • 1-Chloro-2-ethoxy-5-nitrobenzene

  • 1-Chloro-2-ethoxy-6-nitrobenzene

  • Dinitro products (e.g., 1-chloro-2-ethoxy-4,6-dinitrobenzene)

  • Identification: As with the Williamson ether synthesis, HPLC and GC-MS are the preferred methods for identifying and quantifying the isomeric byproducts.[8]

  • Causality: The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already on the benzene ring.[9]

    • The ethoxy group (-OEt) is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.

    • The chloro group (-Cl) is a deactivating, but also ortho, para-director.

    • The combined effect of these two groups directs the incoming nitro group primarily to the positions ortho and para to the ethoxy group. Steric hindrance from the ethoxy group may disfavor substitution at the adjacent ortho position to some extent, making the para position (C4) a major site of nitration.[10]

Question 2: How can I improve the yield of the desired 4-nitro isomer?

Answer: Optimizing reaction conditions can help steer the reaction towards the desired isomer.

  • Nitrating Agent and Acid Catalyst: The choice of nitrating agent and the strength of the acid catalyst can influence isomer distribution. Using a mixture of concentrated nitric acid and sulfuric acid is standard. The ratio of these acids can be varied to fine-tune the reactivity.[11]

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and constant temperature (e.g., 0-5°C) is crucial to prevent over-nitration (formation of dinitro compounds) and to potentially improve regioselectivity.

  • Controlled Addition: A slow, dropwise addition of the nitrating mixture to the solution of 1-chloro-2-ethoxybenzene is essential to control the reaction temperature and minimize side reactions.

Question 3: I am observing the formation of dinitrated byproducts. How can I prevent this?

Answer: The formation of dinitrated compounds indicates that the reaction is too aggressive.

  • Reduce Reaction Temperature: This is the most effective way to minimize over-nitration.

  • Use Stoichiometric Amounts of Nitrating Agent: Carefully calculate and use only a slight excess of nitric acid.

  • Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the desired level of monosubstitution is achieved.

Experimental Protocol: Electrophilic Nitration

Objective: To synthesize 1-Chloro-2-ethoxy-4-nitrobenzene by nitrating 1-chloro-2-ethoxybenzene.

Materials:

  • 1-chloro-2-ethoxybenzene

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-chloro-2-ethoxybenzene in dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • In the dropping funnel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of 1-chloro-2-ethoxybenzene, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, continue stirring at 0-5°C for 1-2 hours, monitoring the reaction by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the crude product by GC-MS or HPLC to determine the isomer distribution.

  • Purify the product by fractional crystallization or column chromatography.

Section 3: Purification Strategies

Question 4: What are the most effective methods for purifying 1-Chloro-2-ethoxy-4-nitrobenzene from its isomers?

Answer: The choice of purification method depends on the scale of the synthesis and the specific impurities present.

  • Recrystallization: This is a powerful technique for removing isomeric impurities, provided there is a significant difference in their solubility in a particular solvent. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization of nitroaromatic compounds. Fractional crystallization can also be employed for more challenging separations.[12][13]

  • Column Chromatography: For small-scale purifications and for separating isomers with very similar physical properties, column chromatography using silica gel is highly effective. A solvent system of hexane and ethyl acetate is a common choice, with the polarity adjusted to achieve optimal separation.

  • Fractional Distillation under Reduced Pressure: If the byproducts have sufficiently different boiling points, fractional vacuum distillation can be a viable purification method for larger quantities.[14]

Visualization of Synthetic Pathways and Troubleshooting

Diagram 1: Williamson Ether Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene

Williamson_Ether_Synthesis Reactants 1,2-dichloro-4-nitrobenzene + Sodium Ethoxide Conditions DMF, 50-60°C Reactants->Conditions Reaction Troubleshoot1 Incomplete Reaction Reactants->Troubleshoot1 Issue Desired_Product 1-Chloro-2-ethoxy-4-nitrobenzene Conditions->Desired_Product Major Product Byproduct Byproduct: 2-chloro-1-ethoxy-4-nitrobenzene Conditions->Byproduct Minor Product Troubleshoot2 Low Selectivity Conditions->Troubleshoot2 Issue Electrophilic_Nitration Reactants 1-chloro-2-ethoxybenzene + HNO3/H2SO4 Conditions DCM, 0-5°C Reactants->Conditions Reaction Desired_Product 1-Chloro-2-ethoxy-4-nitrobenzene Conditions->Desired_Product Major Product Byproducts Byproducts: - 5-nitro isomer - 6-nitro isomer - Dinitro compounds Conditions->Byproducts Side Products Troubleshoot1 Poor Regioselectivity Conditions->Troubleshoot1 Issue Troubleshoot2 Over-nitration Conditions->Troubleshoot2 Issue

Caption: Workflow for Electrophilic Nitration and common issues.

Quantitative Data Summary

Synthesis RouteKey ByproductsTypical Analytical MethodKey Minimization Strategies
Williamson Ether Synthesis 2-chloro-1-ethoxy-4-nitrobenzeneGC-MS, HPLCLower reaction temperature, slow addition of nucleophile
Electrophilic Nitration Regioisomers (5-nitro, 6-nitro), Dinitro compoundsGC-MS, HPLCStrict temperature control (0-5°C), stoichiometric nitrating agent

References

Sources

Technical Support Center: Catalyst Selection for 1-Chloro-2-ethoxy-4-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 1-Chloro-2-ethoxy-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. As a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials, particularly phenothiazines, mastering the reactivity of this substrate is crucial.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format.

Core Concepts: Understanding the Substrate's Reactivity

1-Chloro-2-ethoxy-4-nitrobenzene is an aryl chloride, a class of substrates that presents unique challenges and opportunities in cross-coupling reactions. Historically, aryl chlorides were considered poor substrates compared to the more reactive aryl bromides and iodides.[4][5] However, significant advances in ligand design have overcome this limitation.

Two key features dominate the reactivity profile of this molecule:

  • The C-Cl Bond: The chloro-substituent is less reactive and requires highly active catalyst systems for efficient oxidative addition, the first and often rate-limiting step in palladium-catalyzed cross-coupling cycles.[6][7]

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent "activates" the aryl ring. This electronic effect makes the carbon atom of the C-Cl bond more electrophilic, facilitating the crucial oxidative addition step with a palladium(0) catalyst.[4][8][9]

Therefore, catalyst selection is a balancing act: the system must be active enough to cleave the C-Cl bond but also compatible with the functionality of the molecule to avoid unwanted side reactions.

FAQ & Troubleshooting Guide: Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming new C-N and C-C bonds with this substrate.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines from aryl halides.[10]

Question: What is the optimal catalyst system for the Buchwald-Hartwig amination of 1-Chloro-2-ethoxy-4-nitrobenzene?

Answer: Due to the less reactive nature of the aryl chloride, a standard palladium source like Pd(OAc)₂ or Pd₂(dba)₃ must be paired with a specialized ligand. The most effective ligands are bulky, electron-rich phosphines that promote the oxidative addition step and subsequent reductive elimination.

Recommended Catalyst Systems:

Catalyst ComponentExamplesRationale & Key Advantages
Palladium Precatalyst G3/G4 Buchwald Precatalysts, Pd₂(dba)₃, Pd(OAc)₂Precatalysts offer greater air stability and form the active Pd(0) species more cleanly and reliably in solution.[11][12]
Ligand Biaryl Monophosphines: XPhos, SPhos, DavePhosThese are the gold standard for challenging substrates like aryl chlorides. Their steric bulk and electron-donating properties stabilize the Pd(0) center and accelerate the catalytic cycle.[13][14]
Base NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[15] NaOt-Bu is highly effective but can be incompatible with sensitive functional groups like esters.[15]
Solvent Toluene, Dioxane, THFAnhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation by oxygen or water.[16]

Question: My Buchwald-Hartwig amination is failing (low yield, no conversion, or side products). What should I investigate?

Answer: This is a common issue, and a systematic approach to troubleshooting is key. Organometallic reactions can be sensitive to subtle variations in reaction conditions.[11]

Troubleshooting Flowchart: Low Yield in Buchwald-Hartwig Amination

Below is a logical workflow to diagnose and solve common problems.

G start Low Yield / No Reaction check_reagents 1. Reagent Quality & Purity start->check_reagents reagent_q1 Is the amine pure and dry? Is the solvent anhydrous? check_reagents->reagent_q1 check_atmosphere 2. Inert Atmosphere atmosphere_q1 Was the solvent properly degassed? Was the reaction run under Ar/N₂? check_atmosphere->atmosphere_q1 check_catalyst 3. Catalyst System catalyst_q1 Is the ligand/precatalyst air-stable? Was it handled correctly? check_catalyst->catalyst_q1 check_conditions 4. Reaction Conditions conditions_q1 Is the temperature high enough? (Aryl-Cl often need >100 °C) check_conditions->conditions_q1 reagent_q1->check_atmosphere Yes solution_reagent Solution: Use freshly purified reagents. Use anhydrous solvent. reagent_q1->solution_reagent No atmosphere_q1->check_catalyst Yes solution_atmosphere Solution: Degas solvent via sparging or freeze-pump-thaw. Maintain positive inert gas pressure. atmosphere_q1->solution_atmosphere No catalyst_q2 Is the base appropriate and dry? (e.g., NaOtBu, LHMDS) catalyst_q1->catalyst_q2 Yes solution_catalyst1 Solution: Use a pre-catalyst for reliability. Handle air-sensitive components in a glovebox. catalyst_q1->solution_catalyst1 No catalyst_q2->check_conditions Yes solution_catalyst2 Solution: Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Ensure base is finely powdered and dry. catalyst_q2->solution_catalyst2 No solution_conditions Solution: Increase reaction temperature. Extend reaction time. conditions_q1->solution_conditions No

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a highly versatile method for creating biaryl structures by coupling an aryl halide with an organoboron reagent.[6][17]

Question: What catalyst should I use for the Suzuki coupling of 1-Chloro-2-ethoxy-4-nitrobenzene?

Answer: Similar to the Buchwald-Hartwig reaction, the challenge of the aryl chloride requires a potent palladium catalyst system. The electron-deficient nature of the substrate makes the oxidative addition step relatively favorable compared to electron-rich aryl chlorides.[9][18]

Recommended Catalyst Systems:

Catalyst ComponentExamplesRationale & Key Advantages
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)While Pd(PPh₃)₄ can work, systems based on Pd(OAc)₂ with bulky phosphine ligands often provide better results for aryl chlorides.[17][19]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond and promoting the catalytic cycle.[6][17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous base is required to activate the boronic acid for the transmetalation step.[17] The choice of base can significantly impact yield and should be screened.[20]
Solvent Toluene/H₂O, Dioxane/H₂O, DME/H₂OA biphasic solvent system is common, allowing the organic substrates and inorganic base to interact effectively.[21]

Question: My Suzuki reaction is plagued by side products like homocoupled boronic acid or dehalogenation of my starting material. How can I suppress these?

Answer: These are two of the most common side reactions in Suzuki couplings.

  • Homocoupling of Boronic Acid: This side reaction, which produces a biaryl from two molecules of your boronic acid, is almost always caused by the presence of oxygen in the reaction mixture.[20]

    • Solution: Ensure your solvent and reaction vessel are rigorously degassed before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) precursor can also help minimize this pathway.[20]

  • Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced, replacing the chlorine with a hydrogen atom.

    • Solution: This side reaction can be promoted by certain bases or protic solvents.[9] If dehalogenation is significant, consider switching to a different base (e.g., from K₂CO₃ to K₃PO₄) or ensuring your organic solvent is of high purity.

Alternative Catalyst Systems: The Ullmann Condensation

Question: Are there non-palladium alternatives for coupling reactions with 1-Chloro-2-ethoxy-4-nitrobenzene?

Answer: Yes, the Ullmann condensation is a classic and effective alternative that uses a copper catalyst.[22] It is particularly useful for C-O (ether synthesis) and C-N (amine synthesis) bond formation. Given that the substrate is an activated aryl halide, it is an excellent candidate for Ullmann-type reactions.[22]

Typical Ullmann Conditions:

ComponentDetailsRationale
Copper Source CuI, Cu₂O, Cu powderTraditionally, stoichiometric copper powder was used at very high temperatures (>200 °C).[23][24] Modern protocols use catalytic amounts of copper(I) salts.
Ligand Phenanthroline, DiaminesLigands can accelerate the reaction, allowing for lower temperatures and catalytic amounts of copper.[22]
Base K₂CO₃, Cs₂CO₃A base is required to generate the nucleophilic species (e.g., an alkoxide or amide).
Solvent DMF, NMP, PyridineHigh-boiling polar solvents are typically required to achieve the necessary reaction temperatures.[22]

Question: My Ullmann reaction requires extreme temperatures and still gives a low yield. How can I improve it?

Answer: The key to modern, efficient Ullmann reactions is moving away from the traditional high-temperature, stoichiometric copper powder method.

  • Solution: Employ a catalytic system using a copper(I) source like CuI and an appropriate ligand, such as 1,10-phenanthroline. This can dramatically lower the required reaction temperature and improve yields.[22] Activating copper powder (e.g., by reduction of a copper salt with zinc) can also improve reactivity if you are using the classic method.[23]

General Catalytic Cycle & Experimental Protocol

Visualizing the Core Mechanism: Palladium Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig and Suzuki couplings, proceed through a similar catalytic cycle. Understanding this cycle is fundamental to troubleshooting.[6][10]

Catalytic_Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition RE_Complex L₂Pd(II)(Ar)(Nu) OA_Complex->RE_Complex Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) RE_Complex->Pd0 Reductive Elimination Product Ar-Nu (Product) RE_Complex->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex NuH R-B(OH)₂ / R₂NH (Nucleophile) NuH->RE_Complex Base Base Base->RE_Complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • 1-Chloro-2-ethoxy-4-nitrobenzene (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • XPhos (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Chloro-2-ethoxy-4-nitrobenzene, the amine (if solid), XPhos, and NaOt-Bu.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent/Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine (if liquid). Add the Pd₂(dba)₃ catalyst.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature.[7] Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

References

  • Zapf, A. (2001). Efficient Synthesis of Fine Chemicals and Organic Building Blocks Applying Palladium-Catalyzed Coupling Reactions. Chemical Engineering & Technology.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Choi, K., et al. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Li, G., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters.
  • Choi, K., et al. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi.
  • Choi, K., et al. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Littke, A. F. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Reddit. (2018).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Synthesis of 1- and 3-chloro-phenothiazines.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2023).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • The Organic Chemist. (2025).
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Ciobanu, M., et al. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Scott, A. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction. Thermo Fisher Scientific.
  • ChemicalBook. (n.d.). 2-Chlorophenothiazine synthesis. ChemicalBook.
  • The Cynical Chemist. (2020). Suzuki Coupling. YouTube.
  • VladaChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene, min 98%, 25 grams. VladaChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group.
  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
  • Lendenmann, U., & Spain, J. C. (1996). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology.
  • Google Patents. (n.d.). CN101417986A - Method for preparing 2-chlorophenothiazine.
  • PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. PubChem.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

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Technical Support Center: Solvent Effects on the Reaction Kinetics of 1-Chloro-2-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for investigating the reaction kinetics of 1-Chloro-2-ethoxy-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are studying or optimizing nucleophilic aromatic substitution (SNAr) reactions involving this substrate. Here, we provide in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity of your kinetic data.

The choice of solvent is a paramount factor in controlling the rate of SNAr reactions.[1] The reaction of 1-Chloro-2-ethoxy-4-nitrobenzene with a nucleophile proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] The ability of a solvent to stabilize this charged intermediate directly influences the activation energy and, consequently, the overall reaction rate. This guide will help you navigate the complexities of solvent selection to achieve reliable and reproducible kinetic results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this reaction, and why are solvent effects so pronounced?

A1: The reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr), which typically proceeds via a two-step addition-elimination mechanism.[3]

  • Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the chloro leaving group. This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. This step is generally the rate-determining step (RDS) of the reaction. The aromaticity of the ring is temporarily broken.

  • Elimination Step (Fast): The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.

Solvent effects are critical because the transition state leading to the Meisenheimer complex is significantly more polar and has a more developed negative charge than the neutral reactants.[1][4] Therefore, solvents that can effectively stabilize this charge separation will lower the activation energy of the rate-determining step and accelerate the reaction.[4]

Q2: How do polar protic and polar aprotic solvents differentially affect the reaction rate?

A2: The distinction between polar protic and polar aprotic solvents is crucial for this reaction.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and dielectric constants, which are excellent for stabilizing the charged Meisenheimer intermediate.[2] Critically, they lack acidic protons and cannot act as hydrogen-bond donors. This leaves the nucleophile "naked" and highly reactive, as it is not deactivated by a solvent cage.[5] Consequently, polar aprotic solvents typically result in the fastest reaction rates for SNAr reactions.[2][6]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can also stabilize the charged intermediate through their polarity. However, their ability to act as hydrogen-bond donors leads to strong solvation of the anionic or lone-pair-bearing nucleophile.[1][7] This solvation shell "cages" the nucleophile, increasing the energy required for it to attack the aromatic ring and thereby slowing the reaction rate compared to aprotic solvents. In fact, for some SNAr reactions, the rate is inversely proportional to the hydrogen-bond-donating ability of the protic solvent.[7]

Q3: My reaction is much slower in methanol than in DMSO, even though both are polar. What is the primary cause?

A3: This is a classic observation and highlights the dual role of the solvent. While both methanol and DMSO are polar, their interaction with the nucleophile is vastly different.

  • In DMSO (aprotic): The primary role of DMSO is to stabilize the polar transition state and the Meisenheimer intermediate. It does not strongly solvate most nucleophiles, leaving them free and highly reactive.[6]

  • In Methanol (protic): Methanol deactivates the nucleophile through strong hydrogen bonding.[1] This effect often outweighs the benefit of stabilizing the intermediate, leading to a significantly lower overall reaction rate. The energy penalty to "strip" the solvent molecules from the nucleophile before it can react is substantial.

Q4: I'm observing poor solubility of 1-Chloro-2-ethoxy-4-nitrobenzene. What solvents are recommended?

A4: 1-Chloro-2-ethoxy-4-nitrobenzene, like its analogue 1-chloro-2-methoxy-4-nitrobenzene, generally exhibits good solubility in common organic solvents like ethanol and ether but has poor solubility in water.[8] For kinetic studies, ensuring complete dissolution of all reactants is essential. If you encounter solubility issues in a desired solvent, consider:

  • Using a co-solvent system.

  • Slightly elevated temperatures, ensuring the temperature remains constant throughout the kinetic run.

  • Prioritizing polar aprotic solvents like DMF or DMSO where solubility of such substrates is typically high.

Part 2: Troubleshooting Guide for Kinetic Experiments

IssuePotential CauseRecommended Solution
Low or No Reaction Conversion 1. Poor Reactant Solubility: The substrate or nucleophile is not fully dissolved, leading to a heterogeneous mixture and unreliable kinetics.Action: Confirm the solubility of all reactants in the chosen solvent at the reaction temperature. If necessary, select a different solvent (e.g., switch from acetonitrile to DMF) or use a co-solvent mixture.
2. Inappropriate Solvent Choice: The selected solvent is deactivating the nucleophile (e.g., using a protic solvent with a strong anionic nucleophile) or failing to stabilize the Meisenheimer intermediate (e.g., using a non-polar solvent).Action: For most SNAr reactions, a polar aprotic solvent like DMSO or DMF is the best starting point to maximize the rate.[2][6] Avoid non-polar solvents like hexane or toluene.
Inconsistent Kinetic Data / Poor Reproducibility 1. Presence of Water: Trace water in aprotic solvents can interact with the nucleophile or participate in side reactions, altering the reaction rate.Action: Use anhydrous-grade solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) before use. Run the reaction under an inert atmosphere (N₂ or Ar).
2. Temperature Fluctuations: Reaction rates are highly sensitive to temperature. Inconsistent temperature control will lead to variable rate constants.Action: Use a thermostatically controlled water or oil bath to maintain a constant temperature (±0.1 °C). Do not rely on ambient room temperature.[9]
Unexpected Side Products 1. Solvolysis: The solvent itself is acting as a nucleophile and reacting with the substrate. This is more common with protic solvents like water or alcohols, especially at elevated temperatures.Action: Choose a non-nucleophilic solvent. If a protic solvent must be used, run the reaction at the lowest feasible temperature and use a high concentration of the desired nucleophile to favor the intended pathway.
2. Base-Catalyzed Solvent Degradation: Some solvents, like DMF, can decompose in the presence of a strong base, generating nucleophilic species that lead to side products.Action: If using a strong base, consider a more robust solvent like DMSO. Alternatively, perform the reaction at a lower temperature to minimize solvent degradation.

Part 3: Experimental Design and Protocols

Kinetic Analysis Workflow

The following diagram outlines a robust workflow for the kinetic analysis of the reaction between 1-Chloro-2-ethoxy-4-nitrobenzene and a nucleophile.

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A 1. Reagent Purification & Stock Solution Prep B 2. Solvent Selection & Drying A->B Ensure Purity C 3. Reaction Setup (Thermostatic Bath) B->C Transfer to Reactor D 4. Kinetic Monitoring (Timed Aliquots) C->D E 5. Reaction Quenching D->E F 6. Quantitative Analysis (HPLC / UV-Vis) E->F Analyze Aliquots G 7. Data Processing (Plot ln[A] vs. time) F->G H 8. Rate Constant Determination (k_obs) G->H

Caption: Workflow for Kinetic Analysis of SNAr Reactions.

Protocol 1: Determination of Pseudo-First-Order Rate Constant (kobs)

This protocol uses UV-Vis spectrophotometry to monitor the formation of a colored product, a common and convenient method. It assumes the nucleophile is used in large excess to achieve pseudo-first-order conditions.

Materials:

  • 1-Chloro-2-ethoxy-4-nitrobenzene (Substrate)

  • Nucleophile (e.g., Piperidine, Aniline)

  • Anhydrous solvent (e.g., DMSO)

  • Thermostatically controlled water bath

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of 1-Chloro-2-ethoxy-4-nitrobenzene in the chosen solvent (e.g., 1.0 mM).

    • Prepare a stock solution of the nucleophile at a significantly higher concentration (e.g., 100 mM). This ensures the nucleophile concentration remains effectively constant throughout the reaction.

  • Equilibrate Solutions: Place both stock solutions in the thermostatic water bath set to the desired reaction temperature (e.g., 25.0 °C) for at least 30 minutes to allow them to reach thermal equilibrium.

  • Set Up Spectrophotometer:

    • Set the spectrophotometer to measure the absorbance at the λmax of the expected product.

    • Use the pure solvent as a blank.

    • Equilibrate the cuvette holder to the same reaction temperature.

  • Initiate the Reaction:

    • Pipette a known volume of the nucleophile solution into a quartz cuvette (e.g., 2.8 mL of 100 mM piperidine).

    • Place the cuvette in the thermostatted holder and allow it to equilibrate.

    • To start the reaction, rapidly inject a small volume of the equilibrated substrate stock solution (e.g., 0.2 mL of 1.0 mM substrate) into the cuvette.

    • Quickly mix the contents by inverting the cuvette (sealed with parafilm) 2-3 times and immediately begin recording the absorbance over time.

  • Data Acquisition: Record the absorbance at regular time intervals until the reaction is >90% complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of this plot will be -kobs.

  • Determine Second-Order Rate Constant (k₂):

    • Repeat the experiment with several different excess concentrations of the nucleophile.

    • Plot the calculated kobs values against the concentration of the nucleophile, [Nu].

    • The slope of this second plot will be the true second-order rate constant (k₂).

Quantitative Data: Solvent Effects on a Model SNAr Reaction

While specific kinetic data for 1-Chloro-2-ethoxy-4-nitrobenzene is dispersed, the following table provides representative data for a closely related SNAr reaction (2,4-dinitrochlorobenzene with aniline) to illustrate the magnitude of solvent effects. The principles are directly transferable.[2]

SolventDielectric Constant (ε)Relative Rate (krel)Solvent TypeRationale for Rate
Methanol331Polar ProticStabilizes intermediate but strongly solvates/deactivates the nucleophile via H-bonding.
Ethanol240.3Polar ProticLower polarity and similar H-bonding deactivation compared to methanol.
Acetonitrile3863Polar AproticHigh polarity stabilizes the intermediate; minimal solvation of the nucleophile.
DMF371230Polar AproticExcellent stabilization of the intermediate with minimal nucleophile solvation.
DMSO 47 2500+ Polar Aprotic Optimal combination of high polarity and aprotic nature for maximal rate enhancement.

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health (NIH). [Link]

  • 11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts. [Link]

  • 1-Chloro-2-Methoxy-4-Nitrobenzene. Chlorinated Benzene Manufacturer in China. [Link]

  • Ch 8 : Solvent Effects. University of Calgary. [Link]

  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora. [Link]

  • 8.8: Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. [Link]

  • Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. ResearchGate. [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? Chemistry Stack Exchange. [Link]

  • 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

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Technical Support Center: Improving Regioselectivity in Reactions with 1-Chloro-2-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Chloro-2-ethoxy-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions with this versatile intermediate. We will move beyond simple protocols to explain the underlying principles governing regioselectivity, empowering you to troubleshoot and refine your experimental designs.

Introduction: Understanding the Reactivity of 1-Chloro-2-ethoxy-4-nitrobenzene

1-Chloro-2-ethoxy-4-nitrobenzene is a polysubstituted aromatic compound where the reactivity and regioselectivity are governed by the interplay of three distinct functional groups:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (-I, -M effects). It strongly deactivates the ring towards electrophilic attack but is a potent activator for nucleophilic aromatic substitution (SₙAr), especially when positioned ortho or para to a suitable leaving group.[1][2]

  • Chloro Group (-Cl): An electronegative halogen that acts as a good leaving group in SₙAr reactions.

  • Ethoxy Group (-OC₂H₅): An electron-donating group (+M effect) that activates the ring, but its influence is secondary to the powerful nitro group in the context of SₙAr.

The primary synthetic utility of this molecule lies in Nucleophilic Aromatic Substitution (SₙAr) , where the chloride at the C1 position is displaced. The key to high regioselectivity is understanding how to exclusively target this position.

sub 1-Chloro-2-ethoxy-4-nitrobenzene mol desc Substituent Effects Nitro (-NO₂): Strong -M, -I Chloro (-Cl): Leaving Group, -I Ethoxy (-OEt): +M, -I

Caption: Key functional groups on 1-Chloro-2-ethoxy-4-nitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during reactions with 1-Chloro-2-ethoxy-4-nitrobenzene in a practical question-and-answer format.

Q1: My SₙAr reaction to replace the chloro group is slow or gives a low yield. How can I drive it to completion?

A1: Causality & Solution

A sluggish SₙAr reaction is typically due to insufficient stabilization of the Meisenheimer intermediate, the key rate-determining step of the reaction.[3] To improve reaction kinetics and yield, you must optimize the reaction environment.

Troubleshooting Steps:

  • Solvent Choice is Critical: The choice of solvent is paramount. Polar aprotic solvents are essential as they solvate the cation of your nucleophile's salt but do not hydrogen-bond with the nucleophile, thus increasing its effective nucleophilicity. More importantly, they excel at stabilizing the negatively charged Meisenheimer complex.

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN).

    • Avoid: Protic solvents like ethanol or water, which can decrease nucleophilicity and potentially act as competing nucleophiles.

  • Increase Thermal Energy: SₙAr reactions have a significant activation energy barrier. Increasing the temperature will increase the reaction rate.

    • Actionable Advice: Start at a moderate temperature (e.g., 60-80 °C) and gradually increase it. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of byproducts. Be aware that excessively high temperatures can lead to decomposition or side reactions.

  • Consider a Phase-Transfer Catalyst: If your nucleophile is in a salt form with poor solubility in your organic solvent (e.g., KF, NaCN), a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., TBAB) or a crown ether (e.g., 18-crown-6) can be highly effective. The PTC transports the nucleophile anion into the organic phase, dramatically increasing the reaction rate.

Q2: I am observing an unexpected byproduct. What is the likely cause and how can I ensure clean conversion to the C1-substituted product?

A2: Causality & Solution

Byproduct formation indicates that your reaction conditions are enabling a competing reaction pathway. The most common issues are reactions involving the nitro group or displacement of the ethoxy group.

Troubleshooting Scenarios:

  • Scenario A: Reduction of the Nitro Group

    • Observation: You may isolate products where the -NO₂ group has been reduced to -NHOH, -N=N-, or -NH₂.

    • Cause: Many nucleophiles, especially thiols or certain amines in the presence of a base, can act as reducing agents at elevated temperatures.

    • Solution:

      • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable rate.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions that can sometimes be coupled with nitro group reductions.

      • Choose a "Harder" Nucleophile: If possible, switch to a less reducing nucleophile.

  • Scenario B: Substitution of the Ethoxy Group

    • Observation: Isolation of a product where the -OC₂H₅ group is replaced.

    • Cause: This is thermodynamically and kinetically disfavored because the nitro group is meta to the ethoxy group, providing poor stabilization for the corresponding Meisenheimer intermediate.[3] However, under extremely harsh conditions (very high temperatures, very strong nucleophiles), this pathway can become accessible.

    • Solution: This is a clear indication that your reaction conditions are too forceful. Reduce the temperature and/or use a less reactive nucleophile. The electronic preference for C1 substitution is very strong, so observing C2 substitution is rare and points to excessive energy input.

G start Reaction Issue Observed q1 Low Yield or Slow Rate? start->q1 Analyze q2 Byproduct Formation? start->q2 Analyze sol_yield Optimize Conditions: - Use Polar Aprotic Solvent (DMF, DMSO) - Increase Temperature Incrementally - Add Phase-Transfer Catalyst q1->sol_yield Yes q_byproduct_type Identify Byproduct q2->q_byproduct_type Yes nitro_red Nitro Group Reduced? q_byproduct_type->nitro_red ethoxy_sub Ethoxy Group Substituted? q_byproduct_type->ethoxy_sub sol_nitro Solution: - Lower Reaction Temperature - Use Inert Atmosphere (N₂/Ar) nitro_red->sol_nitro Yes sol_ethoxy Solution: - Drastically Reduce Temperature - Use a Milder Nucleophile ethoxy_sub->sol_ethoxy Yes

Caption: Troubleshooting workflow for reactions with 1-Chloro-2-ethoxy-4-nitrobenzene.

Experimental Protocols & Data

Protocol 1: General Procedure for Highly Regioselective SₙAr at C1

This protocol provides a robust starting point for the substitution of the chloride with a generic amine nucleophile.

Materials:

  • 1-Chloro-2-ethoxy-4-nitrobenzene (1.0 eq)

  • Amine Nucleophile (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Chloro-2-ethoxy-4-nitrobenzene and anhydrous K₂CO₃.

  • Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Add the amine nucleophile dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into cold water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Influence of Reaction Parameters on C1 Substitution
ParameterConditionRationale for RegioselectivityExpected Outcome
Solvent DMF, DMSO (Polar Aprotic)Stabilizes the charge-delocalized Meisenheimer intermediate at C1.High rate and selectivity.
Ethanol, Water (Protic)Destabilizes nucleophile; can compete in reaction.Sluggish reaction, potential byproducts.
Temperature 60-100 °CProvides sufficient activation energy for the favored C1 pathway.Efficient conversion.
> 120 °CMay provide enough energy to overcome the barrier for the disfavored C2 substitution or cause decomposition.Risk of decreased selectivity and yield.
Nucleophile Amines, Alkoxides, Thiols"Soft" and "Hard" nucleophiles readily attack the electron-deficient C1 position.High yield of C1-substituted product.
Base K₂CO₃, Cs₂CO₃ (Mild, non-nucleophilic)Acts as an acid scavenger without competing with the primary nucleophile.Clean reaction profile.
NaOH, NaH (Strong, harsh)Can promote side reactions like hydrolysis or elimination.Increased risk of byproducts.

Visualizing the Key to Regioselectivity: The Meisenheimer Intermediate

The high regioselectivity of this reaction is a direct consequence of the stability of the intermediate formed upon nucleophilic attack. Attack at C1 allows the negative charge to be delocalized onto the oxygen atoms of the para-nitro group—a highly stabilizing interaction.

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_inter Rate-Determining Step cluster_prod Step 2: Leaving Group Departure start Reactants mol_start mol_inter mol_start->mol_inter k₁ (slow) nu +  Nu⁻ intermediate Meisenheimer Intermediate (Resonance Stabilized) mol_prod mol_inter->mol_prod k₂ (fast) product Product cl_minus +  Cl⁻

Caption: SₙAr mechanism showing the formation of the stabilized Meisenheimer intermediate.

Attack at any other position does not permit this direct resonance stabilization by the nitro group, making those pathways significantly higher in energy and kinetically inaccessible under controlled conditions.

References

  • Directing Effects. (2025). Save My Exams. [Link]

  • Regioselectivity and Substituent Effects. (n.d.). Introduction to Organic Chemistry. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). The Organic Chemistry Tutor. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Chemistry Stack Exchange. [Link]

  • Directing Effect of the Nitro Group in EAS. (2017, May 2). YouTube. [Link]

  • Substituent Effects. (n.d.). Lumen Learning. [Link]

  • Nucleophilic Aromatic Substitution. (2024, February 2). Chemistry LibreTexts. [Link]

  • Regioselectivity. (n.d.). Wikipedia. [Link]

  • 1-Chloro-2-ethoxy-4-nitrobenzene. (n.d.). PubChem. [Link]

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Safe handling and quenching procedures for 1-Chloro-2-ethoxy-4-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 1-Chloro-2-ethoxy-4-nitrobenzene. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the safe and successful handling of this versatile reagent.

Compound Identification and Hazard Summary

1-Chloro-2-ethoxy-4-nitrobenzene is a nitroaromatic compound frequently used in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is primarily driven by the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack. However, this same functionality contributes to its hazardous properties, necessitating careful handling.

PropertyValueSource
Molecular Formula C₈H₈ClNO₃[PubChem][1]
Molecular Weight 201.61 g/mol [PubChem][1]
Appearance Light yellow to yellow-green solid[Aarti Industries][2]
Melting Point 31 - 33 °C[Sigma-Aldrich][3]
Boiling Point 246 °C[Sigma-Aldrich][3]
Primary Hazards Toxic if swallowed or in contact with skin; Suspected of causing genetic defects and cancer; Risk of thermal decomposition.[3][4][5][6]

Section 1: Frequently Asked Questions (FAQs) on Safe Handling

This section addresses common queries regarding the safe handling and storage of 1-Chloro-2-ethoxy-4-nitrobenzene.

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: The primary hazards are its acute toxicity and the potential for thermal decomposition. It is classified as toxic if swallowed or if it comes into contact with skin.[3][4] Prolonged or repeated exposure may cause organ damage.[2][5][6] Like many nitroaromatic compounds, it poses a risk of thermal decomposition, especially when heated under confinement, which can lead to the release of irritating and toxic gases.[6][7][8]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling 1-Chloro-2-ethoxy-4-nitrobenzene?

A2: A comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Wear protective gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique to avoid skin contact.[5]

  • Eye Protection: Chemical safety goggles or a face shield are required.[5][9]

  • Skin and Body Protection: A flame-retardant lab coat is mandatory. Wear suitable protective clothing to prevent skin exposure.[3][4]

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.[9]

Q3: What are the correct storage and disposal procedures?

A3: Proper storage is crucial for maintaining chemical integrity and safety.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][10] Avoid exposure to heat, direct sunlight, and moisture, as these can promote decomposition.[4]

  • Disposal: This compound and any associated waste must be treated as hazardous.[4] Dispose of contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[2][9] Do not discharge into drains or the environment.[2][5][11]

Q4: How should I respond to an accidental spill?

A4: In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate all non-essential personnel from the area.[4]

  • Ensure adequate ventilation.[4]

  • Wearing full PPE, prevent the formation of dust.[5]

  • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal.[4][5] Avoid using compressed air for cleanup.[2]

  • For liquid spills (if melted), absorb with an inert material such as clay or diatomaceous earth and place in a container for disposal.[4]

  • Thoroughly clean the affected area.

Section 2: Reaction Troubleshooting Guide

Reactions with 1-Chloro-2-ethoxy-4-nitrobenzene typically involve nucleophilic aromatic substitution (SNAr). The success of this reaction hinges on the stability of the key intermediate, the Meisenheimer complex.[12][13][14]

SNAr_Workflow

Q5: My SNAr reaction is sluggish or has stalled. What are the likely causes?

A5: Several factors can impede an SNAr reaction:

  • Insufficient Activation: The SNAr mechanism relies on the stabilization of the negatively charged Meisenheimer complex by electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the chlorine atom).[12][14][15][16] In this molecule, the nitro group is para to the chlorine, providing strong activation. If your nucleophile is weak, the activation may still be insufficient. Consider using a stronger nucleophile or a more polar aprotic solvent (e.g., DMF, DMSO) to enhance reactivity.

  • Poor Nucleophile: The nucleophile must be strong enough to attack the electron-deficient ring. If you are using a neutral nucleophile (e.g., an amine), adding a non-nucleophilic base (e.g., K₂CO₃, DIPEA) can deprotonate it, increasing its nucleophilicity.

  • Presence of Water: Trace amounts of water can protonate your nucleophile, reducing its effectiveness. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Q6: I'm observing a dark coloration and multiple spots on my TLC plate, suggesting decomposition. Why is this happening?

A6: Darkening of the reaction mixture often indicates thermal decomposition or side reactions.

  • Thermal Instability: Nitroaromatic compounds can decompose at elevated temperatures.[7][8][17] The initiation mechanisms for decomposition can vary with temperature, but often involve the nitro group.[7][8] It is critical to maintain careful temperature control. If heating is required, do so gently and monitor for any color change. An uncontrolled exotherm during the addition of the nucleophile can also lead to decomposition.

  • Base-Induced Side Reactions: Strong bases can promote unwanted side reactions. Ensure your base is appropriate for the reaction and used in the correct stoichiometry.

Q7: Besides my desired product, I've isolated a byproduct containing a hydroxyl (-OH) group instead of the ethoxy group. What is this?

A7: This is likely the result of hydrolysis. If there is water in your reaction mixture, it can act as a competing nucleophile, attacking the ring to displace the ethoxy group or the starting material's chlorine atom, leading to the corresponding phenol. This is especially prevalent if the reaction is run at high temperatures or for extended periods. To confirm, check for a characteristic broad -OH peak in the ¹H NMR and IR spectra of the byproduct.

Troubleshooting

Section 3: Standard Quenching and Work-up Protocols

Quenching is a critical step to safely terminate the reaction and neutralize reactive species. The following is a self-validating protocol that prioritizes safety and efficiency.

Q8: What is the recommended procedure for quenching my reaction?

A8: This protocol ensures a controlled and safe quench.

Step-by-Step Quenching Protocol:

  • Cooling (Critical Step): Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction vessel in an ice-water bath to 0-5 °C. This is essential to dissipate any heat generated during the quench.

  • Quenching Agent: Slowly and carefully add a saturated aqueous solution of a mild quenching agent, such as ammonium chloride (NH₄Cl), while maintaining vigorous stirring. Avoid strong acids, as they can cause a violent exotherm with any unreacted base.

  • Temperature Monitoring: Monitor the internal temperature throughout the addition. If the temperature rises significantly, slow down the addition rate.

  • Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Add your chosen organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Perform several washes with deionized water to remove water-soluble byproducts and solvents like DMF.[9] Follow with a brine wash (saturated NaCl solution) to break any emulsions and remove residual water.[9]

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Q9: An intractable emulsion formed during my ethyl acetate/water extraction. How can I resolve this?

A9: Emulsions are common and can usually be resolved with one of the following techniques:

  • Add Brine: Adding a saturated solution of NaCl increases the ionic strength of the aqueous phase, which often forces the layers to separate.[9]

  • Filtration: Pass the entire emulsified mixture through a pad of a filter aid like Celite® or glass wool. This can physically disrupt the droplets causing the emulsion.[9]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method to force layer separation.[9]

  • Change Solvent: A small amount of a different solvent (e.g., a few mL of methanol) can sometimes alter the interfacial tension and break the emulsion.

References
  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]

  • Brill, T. B., & James, K. J. (1993). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]

  • Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • Im, S., et al. (2025). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin. [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. [Link]

  • Zlotin, S. G., et al. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Chegg. (2021). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene. [Link]

  • Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. [Link]

  • Filo. (2025). Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.... [Link]

  • Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

Long-term stability and proper storage conditions for 1-Chloro-2-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Chloro-2-ethoxy-4-nitrobenzene

A Guide to Long-Term Stability and Proper Storage

As a Senior Application Scientist, I understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth technical support for 1-Chloro-2-ethoxy-4-nitrobenzene, focusing on the critical aspects of its long-term stability and optimal storage conditions. By understanding the causality behind these recommendations, you can ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 1-Chloro-2-ethoxy-4-nitrobenzene.

1. What are the ideal storage conditions for 1-Chloro-2-ethoxy-4-nitrobenzene?

To ensure maximum shelf-life and prevent degradation, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area[1][2]. For many nitroaromatic compounds, protection from light and storage under an inert atmosphere, such as nitrogen, are also recommended to prevent photochemical reactions and oxidation, respectively.

2. What specific temperature is recommended for storage?

While some suppliers suggest room temperature is acceptable for short-term storage[3], for long-term stability, it is best practice to store the compound in a cool place[4]. Avoid exposure to high temperatures or direct heat sources, as thermal decomposition can occur, leading to the release of hazardous gases like nitrogen oxides (NOx), hydrogen chloride (HCl), and phosgene[2].

3. What type of container should I use?

Always store the compound in its original, properly labeled container. If transferring is necessary, use containers made of chemically resistant materials. The container must have a tight-fitting seal to prevent moisture ingress and sublimation if the compound is a solid.[5][6]

4. What are the main chemical incompatibilities for this compound?

1-Chloro-2-ethoxy-4-nitrobenzene should be stored separately from strong bases, reducing agents, and strong oxidizing agents[2][7]. Contact with these substances can initiate vigorous or explosive reactions. It is also critical to keep it away from combustible materials.[8]

5. What are the signs of degradation?

Visual inspection is the first line of defense. Signs of degradation can include:

  • Change in Color: Pure 1-Chloro-2-ethoxy-4-nitrobenzene is typically a solid. Related chloronitrobenzene compounds are often described as yellow crystals.[8] Any significant darkening or change from its initial appearance may indicate the presence of impurities or degradation products.

  • Change in Physical State: Clumping of the solid material could indicate moisture absorption.

  • Odor: While not a reliable indicator, any unusual or stronger-than-normal odor could suggest decomposition.

If you observe any of these signs, it is crucial to re-evaluate the compound's purity before use.

6. What is the expected shelf life?

The shelf life is highly dependent on the storage conditions. When stored properly under the recommended cool, dry, and dark conditions, the compound should remain stable for an extended period. However, it is always best practice to re-analyze the purity of any chemical that has been stored for more than a year or if there are any doubts about the storage history.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during the handling and use of 1-Chloro-2-ethoxy-4-nitrobenzene.

Problem/Observation Potential Cause Recommended Action & Scientific Rationale
The compound has darkened or changed color. Photochemical degradation or reaction with atmospheric contaminants.Action: Assess the purity of the material using an appropriate analytical technique (e.g., HPLC, GC-MS, or NMR) before use. Rationale: Substituted nitroaromatic compounds can be sensitive to light. A color change often indicates the formation of chromophoric byproducts, which can interfere with subsequent reactions.
The solid material appears clumpy or wet. Moisture absorption from the atmosphere.Action: If the compound is critical for a sensitive reaction, it should be dried under vacuum. However, be aware that this may not remove hydrolytic degradation products. Purity should be confirmed analytically. Rationale: The presence of moisture can lead to hydrolysis or act as a catalyst for other degradation pathways. Ensuring the material is anhydrous is critical for many organic reactions.[6]
Inconsistent experimental results using a new vs. old bottle of the compound. Degradation of the older stock material.Action: Perform a side-by-side analytical comparison (e.g., TLC, NMR) of the old and new materials. If significant differences are observed, the older stock should be properly disposed of. Rationale: The presence of even small amounts of impurities from degradation can significantly impact reaction kinetics, yield, and byproduct formation. This self-validating step ensures consistency.
A precipitate has formed in a solution containing the compound. The compound has exceeded its solubility limit, or a reaction has occurred with the solvent or a contaminant.Action: 1. Gently warm the solution to see if the solid redissolves. 2. If it does not, filter the solution and analyze both the precipitate and the filtrate to identify the components. 3. Always ensure the solvent is pure and dry before use. Rationale: Temperature fluctuations can cause a dissolved solid to crash out of solution. If the precipitate is not the starting material, it indicates an incompatibility or contamination issue that must be resolved.
Summary of Storage Conditions
ParameterRecommendationRationale & References
Temperature Cool, room temperature acceptable for short-term.To prevent thermal decomposition.[2][4]
Atmosphere Dry, inert (e.g., Nitrogen) recommended for long-term.To prevent hydrolysis and oxidation.[5]
Light Store in the dark (e.g., amber vial or in a cabinet).To prevent photochemical degradation.[6]
Container Tightly sealed, original container or chemically resistant alternative.To prevent contamination and moisture ingress.[9]
Incompatibilities Strong bases, reducing agents, strong oxidizers, combustible materials.To avoid hazardous chemical reactions.[2][8]

Workflow for Assessing Stored Sample Viability

The following diagram outlines the logical process for determining if a stored sample of 1-Chloro-2-ethoxy-4-nitrobenzene is suitable for experimental use.

G start Stored Sample of 1-Chloro-2-ethoxy-4-nitrobenzene visual_inspection Visual Inspection: - Original color? - Free-flowing solid? - Correctly labeled? start->visual_inspection pass_visual Pass visual_inspection->pass_visual Yes fail_visual Fail visual_inspection->fail_visual No check_records Check Storage Records: - Within expiry? - Stored correctly? analytical_validation Analytical Validation (e.g., NMR, HPLC, GC-MS) check_records->analytical_validation Records OK or Uncertain dispose Dispose of Sample According to Safety Protocols check_records->dispose Records show Improper Storage pass_visual->check_records fail_visual->analytical_validation purity_spec Purity Meets Specification? analytical_validation->purity_spec use_in_exp Proceed with Experiment purity_spec->use_in_exp Yes repurify Consider Repurification (e.g., Recrystallization) purity_spec->repurify No, Minor Impurities purity_spec->dispose No, Grossly Impure repurify->analytical_validation Re-validate

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-Chloro-2-ethoxy-4-nitrobenzene: NMR vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For a molecule such as 1-Chloro-2-ethoxy-4-nitrobenzene, a substituted nitroaromatic compound with potential applications as a synthetic intermediate, precise knowledge of its three-dimensional architecture is paramount. This guide provides an in-depth comparison of two primary analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. We will explore the theoretical underpinnings, experimental workflows, and the nature of the data each technique provides, using the structural confirmation of 1-Chloro-2-ethoxy-4-nitrobenzene as our central example.

The Imperative of Structural Verification

The biological activity and physicochemical properties of a molecule are intrinsically linked to its structure. For 1-Chloro-2-ethoxy-4-nitrobenzene, the relative positions of the chloro, ethoxy, and nitro substituents on the benzene ring dictate its electronic properties, reactivity, and potential interactions with biological targets. Therefore, confirming the intended substitution pattern is a critical step in its chemical synthesis and subsequent application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei within a molecule in solution.[1][2] By probing the magnetic properties of nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can deduce the connectivity of atoms and infer the overall molecular structure.[2]

Predicting the ¹H and ¹³C NMR Spectra of 1-Chloro-2-ethoxy-4-nitrobenzene

In the absence of experimental spectra for 1-Chloro-2-ethoxy-4-nitrobenzene, we can predict the chemical shifts (δ) based on the known effects of the substituents on the benzene ring. The ethoxy group is an electron-donating group, while the chloro and nitro groups are electron-withdrawing. These electronic effects, along with steric interactions, influence the local magnetic fields around each proton and carbon nucleus, resulting in characteristic chemical shifts.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Chloro-2-ethoxy-4-nitrobenzene

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
H-37.8 - 8.2-Downfield shift due to proximity to the electron-withdrawing nitro group.
H-57.5 - 7.9-Influenced by both the chloro and nitro groups.
H-67.0 - 7.4-Upfield shift relative to H-3 and H-5 due to the electron-donating ethoxy group.
-OCH₂-4.0 - 4.465 - 75Typical range for an ethoxy group attached to an aromatic ring.
-CH₃1.3 - 1.614 - 16Typical range for a terminal methyl group.
C-1-120 - 130Carbon bearing the chloro substituent.
C-2-150 - 160Carbon bearing the electron-donating ethoxy group, shifted downfield.
C-3-125 - 135Influenced by the adjacent nitro group.
C-4-145 - 155Carbon bearing the strongly electron-withdrawing nitro group, significantly downfield.
C-5-120 - 130Aromatic carbon.
C-6-115 - 125Upfield shift due to the ortho- and para-directing effects of the ethoxy group.

Note: These are estimated ranges. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of synthesized 1-Chloro-2-ethoxy-4-nitrobenzene in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Standard experiments include a one-dimensional ¹H spectrum, a one-dimensional ¹³C spectrum, and potentially two-dimensional correlation experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlation peaks to assign each signal to a specific atom in the molecule.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer Place Sample in NMR Spectrometer Transfer->Spectrometer Acquire1H Acquire 1D ¹H Spectrum Spectrometer->Acquire1H Acquire13C Acquire 1D ¹³C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (optional) Acquire13C->Acquire2D Processing Process Raw Data (FT, Phasing) Acquire2D->Processing Analysis Analyze Chemical Shifts, Coupling Constants, Integrals Processing->Analysis Assignment Assign Signals to Specific Atoms Analysis->Assignment Structure Confirm Molecular Structure Assignment->Structure Xray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution Evaporation Slow Evaporation of Saturated Solution Selection Select High-Quality Single Crystal Evaporation->Selection Mounting Mount Crystal on Goniometer Selection->Mounting Diffraction Expose to X-ray Beam and Collect Diffraction Data Mounting->Diffraction Processing Process Diffraction Data (Unit Cell, Space Group) Diffraction->Processing Solution Solve Phase Problem (Direct Methods) Processing->Solution Refinement Refine Atomic Positions and Thermal Parameters Solution->Refinement Structure Obtain Final 3D Structure Refinement->Structure

Sources

A Comparative Analysis for the Synthetic Chemist: 1-Chloro-2-ethoxy-4-nitrobenzene and its Methyl Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of functionalized aromatic building blocks, 1-chloro-2-alkoxy-4-nitrobenzenes serve as pivotal intermediates in the synthesis of a diverse array of complex molecules, from pharmaceuticals to advanced materials. The strategic placement of the chloro, alkoxy, and nitro substituents on the benzene ring renders these compounds highly susceptible to nucleophilic aromatic substitution (SNAr), making them valuable precursors for introducing varied functionalities. This guide presents a detailed comparative analysis of 1-Chloro-2-ethoxy-4-nitrobenzene and its methyl analog, 1-Chloro-2-methoxy-4-nitrobenzene, focusing on their physicochemical properties, synthesis, and reactivity. This analysis is designed to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their synthetic endeavors.

Introduction to the Analogs: A Subtle Yet Significant Difference

At their core, 1-Chloro-2-ethoxy-4-nitrobenzene and 1-Chloro-2-methoxy-4-nitrobenzene are structurally very similar. The only distinction lies in the alkoxy substituent at the C2 position—an ethoxy (-OCH2CH3) group versus a methoxy (-OCH3) group. This seemingly minor variation in a single methylene unit can, however, impart subtle but meaningful differences in their physical properties and reactivity, which can be leveraged in synthetic design. Both molecules feature a chlorine atom, a good leaving group in activated systems, and a strongly electron-withdrawing nitro group at the C4 position. The nitro group is critical as it activates the aromatic ring for nucleophilic attack, primarily at the C1 position (ipso-substitution), by stabilizing the intermediate Meisenheimer complex through resonance.[1][2]

Physicochemical Properties: A Head-to-Head Comparison

The physical characteristics of these compounds are fundamental to their handling, storage, and application in various reaction conditions. Below is a comparative summary of their key physicochemical properties. It is important to note that while experimental data for the methoxy analog is more readily available, some properties for the ethoxy analog are based on computational predictions.

Property1-Chloro-2-ethoxy-4-nitrobenzene1-Chloro-2-methoxy-4-nitrobenzeneSource(s)
Molecular Formula C8H8ClNO3C7H6ClNO3[3][4]
Molecular Weight 201.61 g/mol 187.58 g/mol [3][4]
Appearance Predicted to be a solidLight yellow to yellow crystalline powder[5]
Melting Point 49-50 °C (for the isomer 1-chloro-4-ethoxy-2-nitrobenzene)94 °C[6]
Boiling Point Not available286.6 ± 20.0 °C (Predicted)[6]
Density Not available1.366 ± 0.06 g/cm³ (Predicted)[6]
Solubility Insoluble in water; Soluble in organic solvents (predicted)Insoluble in water; Soluble in ethanol, acetone, ether[7]
LogP 2.8 (Computed)Not available[3]

The most notable difference is the melting point, with the methoxy analog exhibiting a significantly higher melting point. This suggests stronger intermolecular forces in the crystal lattice of 1-Chloro-2-methoxy-4-nitrobenzene compared to its ethoxy counterpart. The increased molecular weight of the ethoxy analog is a direct result of the additional methylene group.

Synthesis Strategies: Pathways to the Core Scaffolds

The synthesis of these chloro-nitro-alkoxy benzenes typically involves the manipulation of commercially available precursors. The choice of starting material and reaction sequence is dictated by the desired substitution pattern.

Synthesis of 1-Chloro-2-methoxy-4-nitrobenzene

A common route to 1-Chloro-2-methoxy-4-nitrobenzene involves the chlorination and nitration of anisole or its derivatives. Alternatively, nucleophilic substitution of a dichloro-nitrobenzene precursor can be employed.

Synthesis_Methoxy

Experimental Protocol: Synthesis of 1-Chloro-2-methoxy-4-nitrobenzene from 1,2-Dichloro-4-nitrobenzene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dichloro-4-nitrobenzene in methanol.

  • Reagent Addition: Slowly add a solution of sodium methoxide in methanol to the flask. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to afford pure 1-Chloro-2-methoxy-4-nitrobenzene.

Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene

The synthesis of the ethoxy analog follows a similar logic, employing sodium ethoxide as the nucleophile.

Synthesis_Ethoxy

Experimental Protocol: Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene from 1,2-Dichloro-4-nitrobenzene

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,2-dichloro-4-nitrobenzene in ethanol.

  • Reagent Addition: While stirring, add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Heating: Heat the mixture to reflux and maintain this temperature for several hours.

  • Reaction Monitoring: Track the reaction's progress using TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the mixture, precipitate the product by adding water, filter the solid, and recrystallize from an appropriate solvent to yield 1-Chloro-2-ethoxy-4-nitrobenzene.[8]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of these compounds lies in their reactivity towards nucleophiles in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, with the formation of a resonance-stabilized Meisenheimer complex as the key intermediate.[9]

SNAr_Mechanism

The reactivity of the substrate is influenced by both electronic and steric factors.

  • Electronic Effects: The electron-withdrawing nitro group at the para position to the chlorine atom is crucial for activating the ring towards nucleophilic attack. It delocalizes the negative charge of the Meisenheimer intermediate, lowering the activation energy of the reaction.[10] The alkoxy group at the ortho position also plays a role. While it is an electron-donating group by resonance, its inductive electron-withdrawing effect can also influence the electrophilicity of the C1 carbon. The electronic difference between a methoxy and an ethoxy group is minimal, with the ethoxy group being slightly more electron-donating. This would suggest a very minor deactivating effect on the SNAr reaction rate for the ethoxy analog compared to the methoxy analog, though this effect is likely to be negligible in most cases.

  • Steric Effects: The steric hindrance around the reaction center (C1) can impact the rate of nucleophilic attack. The ethoxy group is bulkier than the methoxy group. This increased steric bulk could potentially hinder the approach of the nucleophile to the C1 position, leading to a slightly slower reaction rate for the ethoxy analog, especially with bulky nucleophiles.[11][12]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of these compounds.

1-Chloro-2-methoxy-4-nitrobenzene
  • 1H NMR (in CDCl3): The proton NMR spectrum is expected to show three signals in the aromatic region and a singlet for the methoxy protons. The aromatic protons ortho and meta to the nitro group will be downfield due to its strong electron-withdrawing nature. A representative spectrum shows peaks at approximately 8.28 ppm (d), 8.17 ppm (dd), and 7.02 ppm (d) for the aromatic protons, and a singlet at 4.03 ppm for the methoxy protons.[2]

  • IR Spectrum: The infrared spectrum will exhibit characteristic peaks for the C-Cl, C-O, and NO2 functional groups. The asymmetric and symmetric stretching vibrations of the nitro group are typically observed around 1520 cm-1 and 1340 cm-1, respectively. A vapor-phase IR spectrum is available in the NIST database.[13][14]

1-Chloro-2-ethoxy-4-nitrobenzene
  • 1H NMR: The proton NMR spectrum of the ethoxy analog is expected to be similar to the methoxy analog in the aromatic region. The key difference will be the signals for the ethoxy group: a quartet around 4.1-4.2 ppm for the -OCH2- protons and a triplet around 1.4-1.5 ppm for the -CH3 protons.

  • IR Spectrum: The IR spectrum will also show the characteristic absorptions for the C-Cl, C-O, and NO2 groups, with the C-O stretching frequencies being slightly different from the methoxy analog.

Applications in Synthesis

Both 1-Chloro-2-ethoxy-4-nitrobenzene and its methyl analog are valuable intermediates in organic synthesis. Their ability to readily undergo SNAr reactions allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate more complex molecules. These products can then be further functionalized, for instance, by reduction of the nitro group to an amine, which opens up another avenue for chemical modification.[5] They are key building blocks in the synthesis of:

  • Pharmaceuticals: The resulting substituted nitro-alkoxy aniline derivatives are common scaffolds in medicinal chemistry.

  • Dyes and Pigments: The chromophoric nature of the nitroaromatic system makes them useful in the synthesis of various dyestuffs.[5]

  • Agrochemicals: These compounds can serve as precursors for pesticides and herbicides.[5]

Safety and Handling

Both compounds should be handled with appropriate safety precautions in a well-ventilated fume hood. They are classified as harmful if swallowed and may cause skin and eye irritation.[15] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Chloro-2-ethoxy-4-nitrobenzene and 1-Chloro-2-methoxy-4-nitrobenzene are closely related and highly versatile synthetic intermediates. The primary difference between them lies in the slightly greater steric bulk of the ethoxy group, which may lead to marginally slower reaction rates in SNAr reactions compared to the methoxy analog. The choice between these two reagents will likely depend on the specific requirements of the synthetic target, including the desired physical properties of the final product and the steric tolerance of the key reaction steps. This guide provides a foundational understanding of their properties and reactivity to aid chemists in their synthetic planning and execution.

References

  • 1-Chloro-2-Methoxy-4-Nitrobenzene - Chlorinated Benzene Manufacturer in China. (n.d.).
  • 4-Nitrochlorobenzene - Solubility of Things. (n.d.).
  • 4920-79-0 | CAS DataBase - ChemicalBook. (n.d.).
  • 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13C NMR - ChemicalBook. (n.d.).
  • 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem. (n.d.). Retrieved from [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - ResearchGate. (2002). Retrieved from [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (2002). Retrieved from [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (2011). Retrieved from [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Retrieved from [Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved from [Link]

  • 1-Chloro-2-methoxy-4-nitro-benzene - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 1-chloro-4-nitrobenzene. (n.d.). Retrieved from [Link]

  • Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When | Chegg.com. (2021). Retrieved from [Link]

  • 1-Chloro-2-nitrobenzene CAS: 88-73-3 - OECD Existing Chemicals Database. (2001). Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. (2009). Retrieved from [Link]

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  • 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem. (n.d.). Retrieved from [Link]

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  • Benzene, 2-chloro-1-methoxy-4-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Reactivity of 1-Chloro-2-ethoxy-4-nitrobenzene and 1,2-dichloro-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the realm of drug discovery and materials science, a nuanced understanding of reactant reactivity is paramount for the rational design of synthetic pathways. This guide provides an in-depth comparative analysis of the reactivity of two structurally related aryl halides, 1-Chloro-2-ethoxy-4-nitrobenzene and 1,2-dichloro-4-nitrobenzene, in the context of nucleophilic aromatic substitution (SNAr). By examining the electronic and steric factors that govern their reactivity, this document aims to equip researchers with the foundational knowledge to make informed decisions in substrate selection and reaction optimization.

Mechanistic Framework: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically nucleophilic in nature, can undergo nucleophilic substitution when appropriately activated by electron-withdrawing groups (EWGs).[1] The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The reaction proceeds via a two-step addition-elimination mechanism.[2][3]

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This rate-determining step leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step through the expulsion of the leaving group.[4]

The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[1][5][6] This specific positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the reaction.[2][7][8]

Figure 1. Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Analysis

The reactivity of an aryl halide in an SNAr reaction is primarily dictated by three factors:

  • The nature and position of the activating groups.

  • The nature of the leaving group.

  • The nature of the nucleophile.

In our comparison of 1-Chloro-2-ethoxy-4-nitrobenzene and 1,2-dichloro-4-nitrobenzene, the activating nitro group is in the para position to one of the potential leaving groups in both molecules. The key differences lie in the identity of the second substituent (ethoxy vs. chloro) and the presence of two potential leaving groups in 1,2-dichloro-4-nitrobenzene.

CompoundStructureKey Features
1-Chloro-2-ethoxy-4-nitrobenzene 1-Chloro-2-ethoxy-4-nitrobenzene structure[9]Single chloro leaving group. Ortho ethoxy group. Para nitro group.
1,2-dichloro-4-nitrobenzene 1,2-dichloro-4-nitrobenzene structure[10]Two chloro leaving groups. Ortho and meta chloro groups relative to each other. Para nitro group to one chlorine.

Table 1. Structural comparison of the two aryl halides.

The electronic nature of the substituents on the aromatic ring plays a pivotal role in modulating the electrophilicity of the carbon atom undergoing nucleophilic attack.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group is the primary activator in both molecules. Its para position to the C1-chlorine in both compounds allows for maximal stabilization of the Meisenheimer complex.

  • Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group via its inductive effect (-I) but a weak electron-donating group through resonance (+M).[11] In 1,2-dichloro-4-nitrobenzene, the chlorine at C2 exerts an additional inductive electron-withdrawing effect, further increasing the electrophilicity of the ring compared to a monosubstituted chloronitrobenzene.

  • Ethoxy Group (-OC₂H₅): The ethoxy group is an electron-donating group through its strong resonance effect (+M) and an electron-withdrawing group through its inductive effect (-I). The net effect is typically electron-donating, which can decrease the overall electrophilicity of the aromatic ring.

Based on these electronic effects, 1,2-dichloro-4-nitrobenzene is predicted to be more reactive towards nucleophilic attack than 1-Chloro-2-ethoxy-4-nitrobenzene. The cumulative electron-withdrawing character of the two chlorine atoms and the nitro group in 1,2-dichloro-4-nitrobenzene renders the aromatic ring more electron-deficient and thus more susceptible to attack by a nucleophile. Conversely, the electron-donating nature of the ethoxy group in 1-Chloro-2-ethoxy-4-nitrobenzene partially counteracts the activating effect of the nitro group.

In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group.[1][5] Consequently, the leaving group ability follows a trend that is inverted compared to SN2 reactions, with fluoride being the best leaving group among the halogens (F > Cl ≈ Br > I).[1][12][13] This is because a more electronegative atom better stabilizes the developing negative charge on the carbon atom during the nucleophilic attack.

Since both molecules in this comparison have a chlorine atom as the primary leaving group, this factor does not contribute significantly to the difference in their reactivity.

An important consideration for 1,2-dichloro-4-nitrobenzene is the regioselectivity of the nucleophilic attack, as there are two potential leaving groups. The chlorine atom at the C1 position is para to the nitro group, while the chlorine at the C2 position is ortho to the nitro group. Nucleophilic substitution is favored at positions ortho and para to the nitro group due to effective resonance stabilization of the Meisenheimer intermediate.[6][14][15] Therefore, a nucleophile will preferentially attack the C1 or C2 position over the C3 or C5 positions. The reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide, for instance, results in the substitution of the chlorine atom at the C1 position (para to the nitro group).[16][17]

Figure 2. Regioselectivity of nucleophilic attack on 1,2-dichloro-4-nitrobenzene.

Experimental Protocols for Comparative Reactivity Study

To empirically validate the predicted reactivity, a parallel kinetic study can be conducted. The reaction of each substrate with a common nucleophile, such as sodium methoxide in methanol, can be monitored over time.

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of 1-Chloro-2-ethoxy-4-nitrobenzene in anhydrous methanol.

    • Prepare a 0.1 M solution of 1,2-dichloro-4-nitrobenzene in anhydrous methanol.

    • Prepare a 0.2 M solution of sodium methoxide in anhydrous methanol.

  • Reaction Setup:

    • In a thermostated reaction vessel equipped with a magnetic stirrer and a port for sample extraction, add a known volume of the aryl halide solution.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 50 °C).

    • Initiate the reaction by adding an equivalent volume of the pre-heated sodium methoxide solution.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction by adding the aliquot to a solution of dilute acid.

    • Analyze the composition of the quenched samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the starting material and the product(s).

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • Determine the initial rate of the reaction for each substrate. The substrate that exhibits a faster initial rate is the more reactive species.

ParameterValue
Substrate Concentration 0.05 M
Nucleophile Concentration 0.1 M
Solvent Anhydrous Methanol
Temperature 50 °C
Analytical Method HPLC with UV detection

Table 2. Suggested experimental parameters for the comparative kinetic study.

Conclusion

References

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A Comparative Benchmarking Guide to 1-Chloro-2-ethoxy-4-nitrobenzene and Its Alternatives in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic campaign. 1-Chloro-2-ethoxy-4-nitrobenzene is a versatile reagent characterized by a nuanced reactivity profile, owing to the interplay of its chloro, ethoxy, and nitro substituents. This guide provides an in-depth, evidence-based comparison of its performance against two key alternatives, 1-chloro-4-nitrobenzene and 1,2-dichloro-4-nitrobenzene , in three cornerstone reactions of modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. Our analysis is grounded in mechanistic principles and supported by experimental data to empower informed reagent selection in your research endeavors.

Introduction: The Chemical Landscape of Substituted Chloronitrobenzenes

1-Chloro-2-ethoxy-4-nitrobenzene and its analogs are valued intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. The reactivity of these compounds is primarily dictated by the electronic effects of their substituents on the benzene ring. The strongly electron-withdrawing nitro group activates the ring for nucleophilic attack, particularly at the ortho and para positions, while the nature of the leaving group (chlorine) and the presence of other substituents (ethoxy or another chloro group) further modulate this reactivity.

This guide will dissect the performance of our title compound and its alternatives in the following critical bond-forming reactions:

  • Nucleophilic Aromatic Substitution (SNAr): A fundamental reaction for the formation of carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: A robust and versatile palladium-catalyzed cross-coupling for the formation of carbon-carbon bonds.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed method for the construction of carbon-nitrogen bonds.

By understanding the subtle yet significant differences in their reactivity, chemists can strategically select the optimal reagent to achieve their synthetic goals with greater efficiency and predictability.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Electron Sinks

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount, and it is here that the influence of the substituents becomes most apparent.

Mechanistic Considerations:

The nitro group, being a potent electron-withdrawing group, is essential for stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the leaving group. In all three compounds under consideration, the nitro group is para to a chlorine atom, thus activating it towards nucleophilic attack.

  • 1-Chloro-2-ethoxy-4-nitrobenzene: The ethoxy group at the ortho position to the chlorine introduces a competing electronic effect. While it is an electron-donating group by resonance, its inductive effect is electron-withdrawing. This can subtly modulate the electrophilicity of the reaction center.

  • 1-chloro-4-nitrobenzene: This serves as our baseline, with only the activating nitro group and the chloro leaving group.

  • 1,2-dichloro-4-nitrobenzene: This molecule presents two potential reaction sites. The chlorine at C-1 is para to the nitro group, while the chlorine at C-2 is ortho. The para position is generally more activated due to more effective resonance stabilization of the Meisenheimer complex.

Comparative Performance:
ReagentKey Structural FeatureExpected SNAr ReactivityRationale
1-Chloro-2-ethoxy-4-nitrobenzene ortho-ethoxy groupModerate The electron-donating resonance effect of the ethoxy group can slightly destabilize the Meisenheimer complex compared to an unsubstituted analog, potentially leading to a slower reaction rate.
1-chloro-4-nitrobenzene Unsubstituted at ortho and meta positionsHigh This compound benefits from the full electron-withdrawing effect of the para-nitro group without any competing electronic effects, leading to a highly stabilized Meisenheimer complex and rapid reaction.
1,2-dichloro-4-nitrobenzene Two chloro leaving groupsHigh (at C-1) The chlorine para to the nitro group (at C-1) is highly activated. The additional inductive withdrawal of the ortho-chloro group further enhances the electrophilicity of the ring, making it a very reactive substrate.

Experimental Protocol: A Generalized SNAr Reaction

The following protocol provides a general framework for a typical SNAr reaction with an amine nucleophile.

  • Materials:

    • Chloronitrobenzene derivative (1.0 equiv)

    • Amine nucleophile (1.1-1.5 equiv)

    • Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)

    • Polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a round-bottom flask, add the chloronitrobenzene derivative, the amine, and the base.

    • Add the solvent and stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrates.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry under vacuum.

    • The product can be further purified by recrystallization or column chromatography.

SNAr_Workflow start Combine Reactants (Aryl Halide, Nucleophile, Base) solvent Add Polar Aprotic Solvent start->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Product Isolation monitor->workup purify Purification (Recrystallization/Chromatography) workup->purify end Characterized Product purify->end

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Palladium

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryl and related structures. This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. For aryl chlorides, which are generally less reactive than their bromide or iodide counterparts, the choice of catalyst system (palladium precursor and ligand) is critical for achieving high efficiency.

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride to form a Pd(II) complex. This is often the rate-determining step for aryl chlorides.

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The electronic properties of the aryl chloride significantly influence the rate of oxidative addition. Electron-withdrawing groups, such as the nitro group, generally facilitate this step.

Comparative Performance:

The performance of our target compounds in Suzuki-Miyaura couplings will be influenced by both electronic and steric factors.

ReagentKey Structural FeatureExpected Suzuki Coupling PerformanceRationale
1-Chloro-2-ethoxy-4-nitrobenzene ortho-ethoxy groupGood, but may require optimized conditions The electron-withdrawing nitro group activates the C-Cl bond for oxidative addition. However, the ortho-ethoxy group can introduce steric hindrance, potentially requiring more sterically demanding and electron-rich phosphine ligands for efficient coupling.
1-chloro-4-nitrobenzene Unsubstituted at ortho and meta positionsExcellent This substrate is highly activated towards oxidative addition due to the para-nitro group and lacks steric hindrance around the reaction center, making it an ideal substrate for a wide range of catalyst systems.
1,2-dichloro-4-nitrobenzene Two chloro leaving groupsGood, with potential for regioselectivity Both chlorine atoms are activated, but the C-Cl bond at the 1-position (para to the nitro group) is generally more reactive in oxidative addition. Selective mono-coupling can often be achieved under carefully controlled conditions.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl chloride.

  • Materials:

    • Aryl chloride (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

    • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

    • Solvent (e.g., dioxane/water, toluene)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the aryl chloride, arylboronic acid, and base.

    • Add the palladium catalyst and ligand.

    • Add the degassed solvent(s).

    • Heat the reaction mixture with vigorous stirring, typically between 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki_Workflow start Combine Reactants (Aryl Halide, Boronic Acid, Base) catalyst Add Pd Catalyst & Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is another indispensable tool in the synthetic chemist's arsenal, enabling the formation of C-N bonds through a palladium-catalyzed cross-coupling of an amine with an aryl halide. Similar to the Suzuki-Miyaura coupling, the reaction of aryl chlorides requires robust catalyst systems.

Mechanistic Principles:

The catalytic cycle of the Buchwald-Hartwig amination mirrors that of other palladium-catalyzed cross-couplings, involving:

  • Oxidative Addition: Insertion of Pd(0) into the C-Cl bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The electronic nature of the aryl chloride plays a similar role as in the Suzuki-Miyaura coupling, with electron-withdrawing groups generally accelerating the oxidative addition step.

Comparative Performance:

The performance of the three substrates in the Buchwald-Hartwig amination is expected to follow a similar trend to that observed in the Suzuki-Miyaura coupling.

ReagentKey Structural FeatureExpected Buchwald-Hartwig PerformanceRationale
1-Chloro-2-ethoxy-4-nitrobenzene ortho-ethoxy groupGood, but potentially requires specific ligands The activating nitro group facilitates oxidative addition. The ortho-ethoxy group may necessitate the use of bulky, electron-rich ligands to overcome potential steric hindrance and promote efficient coupling.
1-chloro-4-nitrobenzene Unsubstituted at ortho and meta positionsExcellent As a sterically unhindered and electronically activated substrate, it is expected to undergo Buchwald-Hartwig amination with high efficiency using a variety of catalyst systems.
1,2-dichloro-4-nitrobenzene Two chloro leaving groupsGood, with regioselectivity challenges The C-1 chlorine is the more reactive site. Achieving selective mono-amination will depend on careful control of reaction conditions, including stoichiometry and reaction time.

Experimental Protocol: A General Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl chloride.

  • Materials:

    • Aryl chloride (1.0 equiv)

    • Amine (1.1-1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., RuPhos, XPhos) (2-10 mol%)

    • Strong base (e.g., NaOt-Bu, K₃PO₄) (1.2-2.0 equiv)

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a dry flask with the aryl chloride, palladium precatalyst, ligand, and base.

    • Add the amine and the anhydrous solvent.

    • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald_Hartwig_Workflow start Combine Reactants (Aryl Halide, Amine, Base, Catalyst, Ligand) solvent Add Anhydrous Solvent start->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Filtration & Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: Standard experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

The choice between 1-Chloro-2-ethoxy-4-nitrobenzene, 1-chloro-4-nitrobenzene, and 1,2-dichloro-4-nitrobenzene depends critically on the specific synthetic transformation and the desired outcome.

  • For SNAr reactions , 1-chloro-4-nitrobenzene and 1,2-dichloro-4-nitrobenzene (at the C-1 position) are generally more reactive due to the unencumbered activating effect of the nitro group. 1-Chloro-2-ethoxy-4-nitrobenzene is a viable substrate but may exhibit slower reaction rates.

  • For Suzuki-Miyaura and Buchwald-Hartwig couplings , all three substrates are activated towards the initial oxidative addition step. 1-chloro-4-nitrobenzene offers the most straightforward reactivity profile. 1-Chloro-2-ethoxy-4-nitrobenzene is a valuable substrate, though the steric bulk of the ethoxy group may necessitate the use of specialized, bulky phosphine ligands to achieve optimal yields. 1,2-dichloro-4-nitrobenzene provides opportunities for sequential couplings, but careful control of reaction conditions is required to ensure regioselectivity.

Ultimately, the selection of the most appropriate reagent requires a careful consideration of the desired final product, the reaction conditions, and the potential for side reactions. This guide provides a framework for making these critical decisions based on sound mechanistic principles and established synthetic methodologies.

References

A comprehensive list of references will be compiled and provided upon request, including primary literature sources for the reaction mechanisms and protocols discussed herein.

A Comparative Analysis of the Environmental Fate and Impact of Chlorinated Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Chlorinated nitroaromatic compounds (CNAs) represent a significant class of industrial chemicals utilized in the synthesis of a wide array of products, including dyes, pesticides, and pharmaceuticals.[1][2] However, their widespread use has led to their emergence as persistent and toxic environmental pollutants.[1][3][4] The chemical stability imparted by the aromatic ring, combined with the electron-withdrawing properties of the nitro and chloro substituents, renders these compounds recalcitrant to natural degradation processes.[2] This guide provides a comparative analysis of the environmental impact of different CNAs, focusing on their toxicity, biodegradability, and overall environmental fate, supported by experimental data and protocols for their assessment.

Introduction to Chlorinated Nitroaromatics

CNAs are introduced into the environment through various anthropogenic activities, including industrial wastewater discharge and improper waste disposal.[4] Their persistence in soil and water, coupled with their potential for bioaccumulation, poses a significant threat to ecosystems and human health.[2][5] Many CNAs are classified as priority pollutants due to their toxicity, mutagenicity, and suspected carcinogenicity.[2][5] Understanding the comparative environmental impact of different CNAs is crucial for developing effective remediation strategies and for making informed decisions regarding their industrial use.

This guide will focus on a comparative analysis of monochloronitrobenzenes, dichloronitrobenzenes, and trichloronitrobenzenes, exploring how the degree and position of chlorination affect their environmental behavior and toxicological profiles.

Comparative Toxicity of Chlorinated Nitroaromatics

The toxicity of CNAs is a primary concern. These compounds can induce a range of adverse health effects, including methemoglobinemia, anemia, and damage to the liver, kidneys, and testes.[6][7][8] The number and position of both nitro and chloro substituents on the aromatic ring significantly influence the compound's toxicity.

Acute Toxicity to Aquatic Organisms

The acute toxicity of CNAs to aquatic life is a key indicator of their immediate environmental risk. The 96-hour lethal concentration (LC50) is a standard metric used to quantify this, representing the concentration of a chemical that is lethal to 50% of the test organisms within 96 hours.

A study on the eco-toxicity of several nitroaromatic pollutants to freshwater fish (Brocarded Carp) provided the following 96-hour LC50 values[9][10]:

Compound96h LC50 (mg/L)
o-Nitrochlorobenzene (2-Chloronitrobenzene)36.48
m-Nitrochlorobenzene (3-Chloronitrobenzene)33.5
2,4-Dinitrotoluene (DNT)19.67

Table 1: Comparative acute toxicity of selected nitroaromatic compounds to Brocarded Carp.[9][10]

The data indicates that the toxicity increases with the number of nitro groups, with 2,4-dinitrotoluene being the most toxic of the tested compounds.[9][10] Among the monochloronitrobenzene isomers, the meta-substituted compound (m-nitrochlorobenzene) exhibited slightly higher toxicity than the ortho-substituted isomer (o-nitrochlorobenzene).[9][10]

Mammalian Toxicity

Inhalation and dermal contact are significant routes of exposure for CNAs in occupational settings.[7] Studies on rats and mice have shown that inhalation of 2-chloronitrobenzene and 4-chloronitrobenzene can lead to methemoglobin formation, oxidative damage to red blood cells, and regenerative anemia.[6] 4-chloronitrobenzene was found to induce a more severe methemoglobinemia in rats compared to 2-chloronitrobenzene.[6] Furthermore, exposure to certain CNAs has been linked to reproductive toxicity, including testicular atrophy and decreased fertility in animal studies.[8]

Biodegradability and Environmental Fate

The persistence of CNAs in the environment is largely determined by their susceptibility to microbial degradation. The number and position of chlorine atoms on the aromatic ring play a crucial role in their biodegradability.

Aerobic Biodegradation

Under aerobic conditions, the initial step in the biodegradation of many nitroaromatic compounds is the dioxygenation of the aromatic ring.[11] Several bacterial strains have been isolated that can utilize CNAs as their sole source of carbon and energy.[1][11]

For instance, Diaphorobacter sp. strain JS3050 has been shown to degrade 3,4-dichloronitrobenzene (3,4-DCNB) by employing a nitroarene dioxygenase.[11] Similarly, bacteria capable of degrading 2,3-dichloronitrobenzene (2,3-DCNB) have also been identified.[11] The degradation of these compounds often involves the release of nitrite.[11]

The biodegradability of different isomers can vary significantly. For example, 2,4-dichloronitrobenzene is not readily biodegradable, showing 0% degradation after 28 days in a standard test (OECD 301C).[12]

Anaerobic Biodegradation

Under anaerobic conditions, the primary degradation pathway for CNAs often involves the reductive transformation of the nitro group. However, complete mineralization under anaerobic conditions is often challenging.

Photodegradation

Photodegradation can be a significant pathway for the removal of some CNAs from the environment, particularly in aquatic systems.[13] For example, the direct photodegradation of 2,4-dichloronitrobenzene in water has a reported half-life of 4 weeks.[12] The presence of natural photosensitizers, such as dissolved organic matter, can enhance the rate of photolysis.[13]

Experimental Protocols

To provide a framework for the comparative assessment of CNAs, the following section outlines standardized experimental protocols for evaluating their toxicity and biodegradability.

Protocol for Acute Toxicity Testing in Fish

This protocol is based on the principles of standardized aquatic toxicity testing to determine the 96-hour LC50 value.

Objective: To determine the concentration of a chlorinated nitroaromatic compound that is lethal to 50% of the test fish population over a 96-hour period.

Materials:

  • Test compound (e.g., specific CNA isomer)

  • Test organism (e.g., Brocarded Carp, Zebrafish)

  • Glass aquaria

  • Dechlorinated, aerated water

  • Pipettes and glassware for preparing test solutions

  • Water quality monitoring equipment (pH meter, dissolved oxygen meter, thermometer)

Procedure:

  • Acclimation: Acclimate the test fish to laboratory conditions for at least one week prior to the experiment.

  • Range-finding test: Conduct a preliminary range-finding test to determine the approximate toxic range of the CNA. This involves exposing a small number of fish to a wide range of concentrations for 24 hours.

  • Definitive test:

    • Prepare a series of test solutions with at least five different concentrations of the CNA, plus a control (no CNA). The concentrations should be geometrically spaced and bracket the expected LC50 value.

    • Randomly assign a sufficient number of fish (e.g., 10-20) to each aquarium (replicates are recommended).

    • Introduce the fish to the test solutions.

    • Monitor the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.

    • Maintain and monitor water quality parameters (pH, dissolved oxygen, temperature) throughout the experiment.

  • Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., Probit analysis).

Toxicity_Test_Workflow cluster_prep Preparation cluster_test Definitive Test cluster_analysis Analysis Acclimation Acclimate Fish RangeFinding Range-Finding Test Acclimation->RangeFinding PrepareSolutions Prepare Test Solutions RangeFinding->PrepareSolutions ExposeFish Expose Fish PrepareSolutions->ExposeFish Monitor Monitor Mortality & Water Quality ExposeFish->Monitor DataAnalysis Calculate LC50 Monitor->DataAnalysis

Caption: Workflow for acute toxicity testing in fish.

Protocol for Aerobic Biodegradation Assessment

This protocol outlines a method to assess the aerobic biodegradability of a CNA in a controlled laboratory setting.

Objective: To determine the extent and rate of aerobic biodegradation of a chlorinated nitroaromatic compound by a mixed microbial culture.

Materials:

  • Test compound (CNA)

  • Activated sludge or soil inoculum

  • Mineral salts medium

  • Bioreactor or shake flasks

  • Analytical instrumentation for measuring CNA concentration (e.g., HPLC, GC-MS)

  • Apparatus for measuring oxygen consumption or carbon dioxide evolution

Procedure:

  • Inoculum Preparation: Prepare a microbial inoculum from a source such as activated sludge from a wastewater treatment plant or soil from a contaminated site.

  • Experimental Setup:

    • Set up a series of bioreactors or shake flasks.

    • Each vessel should contain a defined volume of mineral salts medium and the microbial inoculum.

    • Spike the test vessels with a known concentration of the CNA.

    • Include control vessels: a sterile control (CNA, no inoculum) to assess abiotic degradation and an inoculum control (inoculum, no CNA) to measure endogenous respiration.

  • Incubation: Incubate the vessels under aerobic conditions (e.g., continuous shaking or aeration) at a constant temperature.

  • Sampling and Analysis:

    • Collect samples from each vessel at regular time intervals.

    • Analyze the samples for the concentration of the parent CNA and potential degradation products using appropriate analytical techniques.

    • Monitor parameters such as dissolved oxygen, pH, and microbial growth (e.g., optical density).

  • Data Analysis:

    • Plot the concentration of the CNA over time to determine the degradation rate.

    • Calculate the percentage of biodegradation.

    • Identify any major metabolites formed during the degradation process.

Biodegradation_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Monitoring cluster_results Data Analysis Inoculum Prepare Inoculum Bioreactors Set up Bioreactors with CNA Inoculum->Bioreactors Incubate Incubate under Aerobic Conditions Bioreactors->Incubate Sample Collect & Analyze Samples Incubate->Sample AnalyzeData Determine Degradation Rate & Products Sample->AnalyzeData

Caption: Workflow for aerobic biodegradation assessment.

Conclusion

The environmental impact of chlorinated nitroaromatics is a complex issue influenced by the specific chemical structure of each compound. This guide has highlighted the variations in toxicity and biodegradability among different CNAs. Generally, an increase in the number of nitro and chloro substituents tends to increase toxicity and decrease biodegradability. However, the position of these substituents also plays a critical role, leading to significant differences in the environmental fate of isomers.

The provided experimental protocols offer a standardized approach for researchers to conduct comparative assessments of these and other emerging contaminants. A thorough understanding of the structure-activity relationships governing the environmental impact of CNAs is essential for the development of effective risk assessment and remediation strategies for contaminated sites. Further research is needed to fully elucidate the degradation pathways and toxicological effects of a wider range of chlorinated nitroaromatic compounds.

References

  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277. [Link]

  • National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. National Toxicology Program. [Link]

  • Spain, J. C., Nishino, S. F., & Shin, D. (2019). Aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene. Applied and Environmental Microbiology, 85(22), e01550-19. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloronitrobenzenes (mixed isomers). [Link]

  • Wang, X., Liu, Y., & Wang, Y. (2010). Eco-toxicity of Three Nitroaromatics Pollutants to Freshwater Fish Exposed to Controlled Conditions. 2010 WASE International Conference on Information Engineering. [Link]

  • International Agency for Research on Cancer. (1996). Chloronitrobenzenes. IARC Summaries & Evaluations, Volume 65. [Link]

  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Semantic Scholar. [Link]

  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. ResearchGate. [Link]

  • Organisation for Economic Co-operation and Development. (1996). SIDS Initial Assessment Report for 2,4-DICHLORONITROBENZENE. [Link]

  • Li, D., Li, L., Luan, T., & He, J. (2022). Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. Applied and Environmental Microbiology, 88(8), e02437-21. [Link]

  • Li, D., Li, L., Luan, T., & He, J. (2022). Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. Applied and Environmental Microbiology, 88(8). [Link]

  • Wang, X., Liu, Y., & Wang, Y. (2010). Eco-toxicity of Three Nitroaromatics Pollutants to Freshwater Fish Exposed to Controlled Conditions. ResearchGate. [Link]

  • Sharma, A., & Kumar, A. (2022). Biological Treatment of Nitroaromatics in Wastewater. Water, 14(19), 3097. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

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A Comparative Guide to Assessing the Biological Activity of 1-Chloro-2-ethoxy-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological activities of 1-Chloro-2-ethoxy-4-nitrobenzene and its derivatives. As a class of nitroaromatic compounds, these molecules hold potential for diverse pharmacological applications, including antimicrobial and antineoplastic agents.[1] This document offers detailed protocols for assessing their cytotoxicity, antimicrobial efficacy, and enzyme inhibition potential, alongside a comparative analysis with established compounds. The methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction to 1-Chloro-2-ethoxy-4-nitrobenzene Derivatives

1-Chloro-2-ethoxy-4-nitrobenzene is a substituted nitroaromatic compound. The biological activity of nitroaromatic compounds is often attributed to the nitro (-NO₂) group, which can undergo metabolic reduction to form reactive intermediates that can interact with cellular macromolecules like DNA and proteins.[1] The nature and position of other substituents on the benzene ring, such as the chloro and ethoxy groups in this case, can significantly influence the compound's lipophilicity, electronic properties, and ultimately, its biological activity and specificity. Understanding the structure-activity relationships (SAR) is crucial in the development of new therapeutic agents from this chemical scaffold.[2][3][4]

This guide will focus on three key areas of biological assessment:

  • Cytotoxicity: Evaluating the potential toxic effects on mammalian cells.

  • Antimicrobial Activity: Determining the efficacy against pathogenic bacteria.

  • Enzyme Inhibition: Assessing the ability to modulate the activity of specific enzymes, a common mechanism of drug action.

I. Synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene Derivatives

The synthesis of the parent compound, 1-Chloro-2-ethoxy-4-nitrobenzene, can be achieved through nucleophilic aromatic substitution of 1,2-dichloro-4-nitrobenzene with sodium ethoxide.[5] Derivatives can be synthesized by modifying the starting materials or through subsequent reactions on the parent compound. For instance, similar synthesis strategies have been employed for related compounds like 1-chloro-2-methyl-4-nitrobenzene, which involves the oxidation of 4-chloroaniline followed by a Friedel-Crafts alkylation.[6]

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start 1,2-dichloro-4-nitrobenzene Reaction Nucleophilic Aromatic Substitution Start->Reaction Substrate Reagent Sodium Ethoxide (NaOEt) Reagent->Reaction Nucleophile Product 1-Chloro-2-ethoxy-4-nitrobenzene Reaction->Product Derivatization Further Modifications Product->Derivatization Derivatives Derivatives Derivatization->Derivatives

Caption: A generalized workflow for the synthesis of 1-Chloro-2-ethoxy-4-nitrobenzene and its derivatives.

II. Assessment of Cytotoxicity

Evaluating the cytotoxic potential of novel compounds is a critical first step in drug discovery to determine their therapeutic index. Here, we detail two standard colorimetric assays: the MTT assay for assessing cell viability and the LDH assay for quantifying membrane integrity.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 1-Chloro-2-ethoxy-4-nitrobenzene derivatives and a positive control (e.g., Doxorubicin) in a serum-free medium. Replace the culture medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

B. LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. This provides a quantitative measure of cytotoxicity.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 100 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[7]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 20-30 minutes.[7] Measure the absorbance at 490 nm.

  • Controls: Include a positive control for maximum LDH release by treating cells with a lysis buffer (e.g., Triton X-100).[7][8]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assessment Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay Start Seed Cells in 96-well plate Treatment Treat with 1-Chloro-2-ethoxy-4-nitrobenzene derivatives Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add LDH_Supernatant Collect Supernatant Incubation->LDH_Supernatant MTT_Incubate Incubate (4h) MTT_Add->MTT_Incubate MTT_Solubilize Add Solubilizer MTT_Incubate->MTT_Solubilize MTT_Read Read Absorbance (570 nm) MTT_Solubilize->MTT_Read Data_Analysis Calculate IC₅₀ and % Cytotoxicity MTT_Read->Data_Analysis LDH_Reaction Add LDH Reagent LDH_Supernatant->LDH_Reaction LDH_Incubate Incubate (30 min) LDH_Reaction->LDH_Incubate LDH_Read Read Absorbance (490 nm) LDH_Incubate->LDH_Read LDH_Read->Data_Analysis

Caption: Experimental workflow for assessing the cytotoxicity of the test compounds using MTT and LDH assays.

Comparative Data (Hypothetical):

CompoundIC₅₀ (µM) - 48h (HeLa cells)% Cytotoxicity (LDH) at 50 µM
Derivative 1 15.2 ± 1.865.4 ± 5.1
Derivative 2 32.5 ± 3.138.2 ± 4.5
1-Chloro-2-ethoxy-4-nitrobenzene 25.8 ± 2.545.7 ± 3.9
Doxorubicin (Control) 0.8 ± 0.192.1 ± 2.3
1-Chloro-4-nitrobenzene 45.1 ± 4.225.9 ± 3.3

III. Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Experimental Protocol:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and a positive control antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.[11]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Comparative Data (Hypothetical):

CompoundMIC (µg/mL) - S. aureusMIC (µg/mL) - E. coli
Derivative 1 832
Derivative 2 32>64
1-Chloro-2-ethoxy-4-nitrobenzene 1664
Ciprofloxacin (Control) 0.50.25
1-Chloro-4-nitrobenzene 64>64

IV. Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. Given the diverse biological activities of nitroaromatic compounds, assessing their inhibitory potential against relevant enzymes such as kinases or proteases is a logical step.[1]

A. General Kinase Inhibition Assay

This protocol provides a general framework for a radioactive kinase assay, which is a highly sensitive method.[13]

Experimental Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the kinase buffer, the specific kinase, its substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or phosphoric acid).[14]

  • Separation and Detection: Spot the reaction mixture onto a phosphocellulose paper, wash away the unincorporated [γ-³²P]ATP, and quantify the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

B. General Protease Inhibition Assay

This protocol outlines a colorimetric protease assay using a protein substrate.

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, add the protease, its substrate (e.g., casein), and the test compound in a suitable buffer.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 1-2 hours).

  • Precipitation: Stop the reaction by adding a precipitating agent like trichloroacetic acid (TCA) to precipitate the undigested substrate.[15]

  • Centrifugation: Centrifuge the plate to pellet the precipitated protein.

  • Measurement: Transfer the supernatant containing the digested peptides to a new plate and measure the absorbance at a specific wavelength (e.g., 280 nm for aromatic amino acids or after a colorimetric reaction).

  • Data Analysis: Determine the percentage of protease inhibition and the IC₅₀ value for each compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor 1-Chloro-2-ethoxy-4-nitrobenzene Derivative Inhibitor->Kinase1 Inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibition of a kinase by a 1-Chloro-2-ethoxy-4-nitrobenzene derivative.

Comparative Data (Hypothetical):

CompoundKinase X IC₅₀ (µM)Protease Y IC₅₀ (µM)
Derivative 1 5.6 ± 0.7>100
Derivative 2 28.1 ± 3.545.2 ± 5.3
1-Chloro-2-ethoxy-4-nitrobenzene 12.3 ± 1.989.7 ± 9.1
Staurosporine (Kinase Inhibitor) 0.01 ± 0.002>100
Aprotinin (Protease Inhibitor) >1000.05 ± 0.008

V. Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the biological activity of 1-Chloro-2-ethoxy-4-nitrobenzene derivatives. By employing standardized and validated assays, researchers can generate reliable and comparable data on the cytotoxicity, antimicrobial properties, and enzyme inhibitory potential of these novel compounds. The hypothetical data presented herein serves as a template for interpreting experimental outcomes and making informed decisions in the drug discovery process.

Future studies should focus on elucidating the precise mechanisms of action of the most promising derivatives. This may involve more in-depth investigations into their effects on specific cellular pathways, their potential for inducing apoptosis, and their in vivo efficacy and toxicity in animal models. A thorough understanding of the structure-activity relationships will be paramount in optimizing the lead compounds for enhanced potency and reduced toxicity.

References

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available from: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Request PDF - ResearchGate. Available from: [Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. NIH. Available from: [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. Available from: [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available from: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available from: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available from: [Link]

  • Protease Assay™. G-Biosciences. Available from: [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. Available from: [Link]

  • Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When. Chegg.com. Available from: [Link]

  • Broth microdilution. Wikipedia. Available from: [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Semantic Scholar. Available from: [Link]

  • m-CHLORONITROBENZENE. Organic Syntheses Procedure. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available from: [Link]

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A Mechanistic Deep Dive: Unraveling the Divergent Reaction Pathways of Ortho and Para Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate landscape of organic synthesis and drug development, the subtle distinction between ortho and para isomers can lead to vastly different chemical behaviors and biological outcomes. Understanding the underlying mechanistic principles that govern their reactivity is not merely an academic exercise; it is a cornerstone of rational molecular design and process optimization. This guide provides an in-depth comparison of the reaction pathways of ortho versus para isomers, grounded in fundamental principles and supported by experimental evidence. We will dissect the interplay of electronic and steric effects and explore how reaction conditions can be manipulated to selectively favor one isomer over the other, a concept critical for maximizing the yield of desired products.

The Decisive Factors: Electronic Effects, Steric Hindrance, and Intermediate Stability

The regioselectivity of reactions involving substituted aromatic rings is primarily dictated by the nature of the substituent already present on the ring. This substituent influences the reaction pathway by modulating the electron density of the aromatic ring and by creating steric barriers. These influences are not uniform across all positions of the ring; they are most pronounced at the ortho and para positions.

Electronic Effects: The Guiding Hand of Reactivity

Electronic effects, which are a combination of inductive and resonance effects, are the primary determinants of the reaction pathway.[1][2]

  • Inductive Effect: This is the through-bond polarization of electron density, which is a consequence of the electronegativity difference between the atoms in a bond. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deactivating it towards electrophilic attack. Conversely, electron-donating groups (EDGs) push electron density into the ring, activating it.

  • Resonance Effect: This involves the delocalization of π-electrons and lone pairs of electrons through the conjugated system of the aromatic ring. This effect is often more significant than the inductive effect in determining the regioselectivity of a reaction.[1]

Steric Hindrance: The Gatekeeper of the Ortho Position

While electronic effects often favor both ortho and para positions, the sheer physical presence of the substituent group can impede the approach of a reactant to the adjacent ortho positions. This phenomenon, known as steric hindrance, is particularly significant for bulky substituent groups and incoming reagents.[3][4] As a result, the para position, being more sterically accessible, is often the favored site of reaction, even when electronic factors are similar for both ortho and para positions.[3]

Case Study: Electrophilic Aromatic Substitution (EAS) - Nitration of Toluene

To illustrate these principles, let's examine a classic example: the nitration of toluene. Toluene possesses a methyl group (-CH₃), which is an electron-donating group, primarily through an inductive effect and hyperconjugation. This activates the benzene ring towards electrophilic attack and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions.[1]

The mechanism proceeds through a carbocation intermediate known as the sigma complex or arenium ion. The stability of this intermediate is crucial in determining the reaction rate and the major product. For ortho and para attack, the positive charge of the sigma complex can be delocalized onto the carbon atom bearing the methyl group. This allows for direct stabilization of the positive charge by the electron-donating methyl group, a stabilizing interaction that is not possible in the case of meta attack.[1][3]

EAS_Mechanism cluster_ortho Ortho Attack cluster_para Para Attack cluster_meta Meta Attack Toluene_o Toluene Sigma_o Ortho Sigma Complex (Stabilized) Toluene_o->Sigma_o + NO₂⁺ Ortho_Product ortho-Nitrotoluene Sigma_o->Ortho_Product - H⁺ Toluene_p Toluene Sigma_p Para Sigma Complex (Stabilized) Toluene_p->Sigma_p + NO₂⁺ Para_Product para-Nitrotoluene Sigma_p->Para_Product - H⁺ Toluene_m Toluene Sigma_m Meta Sigma Complex (Less Stable) Toluene_m->Sigma_m + NO₂⁺ Meta_Product meta-Nitrotoluene Sigma_m->Meta_Product - H⁺

Figure 1. Reaction pathways for the nitration of toluene.

Quantitative Data: Product Distribution

Experimental data from the nitration of toluene clearly demonstrates the preference for ortho and para substitution.

ProductPercentage Yield
ortho-Nitrotoluene~60%
para-Nitrotoluene~37%
meta-Nitrotoluene~3%

Data sourced from typical organic chemistry literature.

The higher yield of the ortho isomer compared to the para isomer, despite potential steric hindrance, can be attributed to a statistical factor: there are two available ortho positions for every one para position. However, as the size of the activating group increases, the steric hindrance at the ortho position becomes more pronounced, leading to a greater preference for the para product.[4]

Kinetic vs. Thermodynamic Control: Tailoring Reaction Outcomes

In many reactions, the ortho and para isomers are not formed in a ratio that directly reflects their relative stabilities. This is where the concepts of kinetic and thermodynamic control become paramount.[5][6]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate.[7] The rate of formation is determined by the activation energy of the reaction; a lower activation energy leads to a faster reaction.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is often reversible. This allows for an equilibrium to be established, and the most stable product (the thermodynamic product) will be the major product, regardless of how fast it is formed.[5][7]

Kinetic_vs_Thermodynamic Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Ea (Favored at low temp) TS_Thermodynamic Transition State (Thermodynamic) Reactants->TS_Thermodynamic Higher Ea Kinetic_Product Kinetic Product (Forms Faster) TS_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) TS_Thermodynamic->Thermodynamic_Product Kinetic_Product->Thermodynamic_Product Equilibration (Favored at high temp)

Figure 2. Energy profile diagram illustrating kinetic vs. thermodynamic control.

A pertinent example is the sulfonation of naphthalene. At 80°C, the reaction is under kinetic control and yields primarily naphthalene-1-sulfonic acid (the alpha or ortho-like product). At 160°C, the reaction is under thermodynamic control, and the more stable naphthalene-2-sulfonic acid (the beta or para-like product) is the major product. This is because the alpha-product is sterically more hindered and therefore less stable than the beta-product. The reversibility of the sulfonation reaction at higher temperatures allows for the conversion of the initially formed kinetic product to the more stable thermodynamic product.

Experimental Protocols for Mechanistic Elucidation

A thorough understanding of the reaction pathways of ortho and para isomers relies on robust experimental methodologies.

1. Kinetic Studies

Kinetic studies are fundamental to determining the rate of a reaction and how it is affected by the concentrations of reactants and the reaction conditions.[8]

Step-by-Step Protocol for a Typical Kinetic Experiment:

  • Preparation of Reactants: Prepare stock solutions of the aromatic substrate and the electrophile of known concentrations in a suitable solvent.

  • Temperature Control: Place the reaction vessel in a thermostatically controlled bath to maintain a constant temperature throughout the experiment.

  • Initiation of Reaction: At time zero, rapidly mix the reactant solutions in the reaction vessel.

  • Monitoring Reaction Progress: At specific time intervals, withdraw aliquots of the reaction mixture.

  • Quenching the Reaction: Immediately quench the reaction in the aliquots to stop any further chemical change. This can be achieved by rapid cooling, dilution, or the addition of a chemical quenching agent.

  • Analysis of Products: Analyze the composition of the quenched aliquots using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentrations of reactants and products.

  • Data Analysis: Plot the concentration of a reactant or product as a function of time. From this data, the initial rate of the reaction can be determined. By systematically varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the overall rate law can be established.[8]

Kinetic_Study_Workflow Start Prepare Reactant Solutions Temp_Control Thermostat Reaction Vessel Start->Temp_Control Initiate Mix Reactants (t=0) Temp_Control->Initiate Monitor Withdraw Aliquots at Timed Intervals Initiate->Monitor Quench Quench Reaction Monitor->Quench Analyze Analyze Product Mixture (GC/HPLC/NMR) Quench->Analyze Data_Analysis Plot Concentration vs. Time Determine Rate Law Analyze->Data_Analysis

Figure 3. Workflow for a typical kinetic study.

2. Spectroscopic Identification of Intermediates

In some cases, reaction intermediates can be detected and characterized using spectroscopic techniques.[9] For example, at very low temperatures, it is sometimes possible to observe the formation of the sigma complex in electrophilic aromatic substitution reactions using NMR spectroscopy.[9] The chemical shifts and coupling constants of the protons on the aromatic ring can provide valuable information about the structure and charge distribution in the intermediate.

3. Isotope Labeling Studies

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction.[9][10] For example, by replacing a hydrogen atom on the aromatic ring with its heavier isotope, deuterium, one can determine if the breaking of the C-H bond is the rate-determining step of the reaction. This is known as the kinetic isotope effect.

Conclusion

The divergent reaction pathways of ortho and para isomers are a fascinating and fundamentally important aspect of organic chemistry. A deep understanding of the interplay between electronic effects, steric hindrance, and the principles of kinetic and thermodynamic control is essential for any researcher, scientist, or drug development professional working with substituted aromatic compounds. By employing rigorous experimental techniques, we can not only elucidate the mechanisms of these reactions but also learn to manipulate them to our advantage, paving the way for more efficient and selective syntheses of valuable molecules.

References

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  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • The Journal of Organic Chemistry. (2014, December 29). Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. [Link]

  • PubMed. (2014, November 21). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. [Link]

  • Stack Exchange. (2018, April 21). How can we explain ortho, meta, and para-directing groups in aromatic compounds?. [Link]

  • ChemRxiv. Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

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Safety Operating Guide

Guide to the Proper Disposal of 1-Chloro-2-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Chloro-2-ethoxy-4-nitrobenzene (CAS No. 102236-22-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The procedures outlined herein are designed to ensure that this hazardous compound is managed responsibly from the moment it is designated as waste to its final disposition. This protocol is grounded in established safety data and regulatory frameworks to protect laboratory personnel and the environment.

Immediate Actions & Hazard Summary

Before handling waste, it is crucial to understand the inherent risks of 1-Chloro-2-ethoxy-4-nitrobenzene. This compound is a chlorinated nitroaromatic substance, a class of chemicals that requires careful handling due to its toxicological profile.

Core Hazards:

  • Toxicity: The primary hazards are its toxicity if swallowed or in contact with skin.[1] Similar chlorinated nitrobenzene compounds are also toxic if inhaled.[2][3]

  • Suspected Carcinogen: Some related chloronitrobenzenes are suspected of causing cancer.[2]

  • Environmental Hazard: It is classified as toxic to aquatic life with long-lasting effects.[2] This persistence and toxicity in ecosystems demand that the compound is not released into drains or the environment.[1]

Key Chemical & Safety Data

The following table summarizes the essential properties and classifications for 1-Chloro-2-ethoxy-4-nitrobenzene and its related compounds, which inform the disposal protocol.

PropertyDataSource(s)
CAS Number 102236-22-6[4]
Molecular Formula C₈H₈ClNO₃[4]
GHS Hazard Statements H301+H311: Toxic if swallowed or in contact with skin.H351: Suspected of causing cancer.H411: Toxic to aquatic life with long lasting effects.
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant or hazardous waste collection point., [1]

Comprehensive Disposal Protocol

The proper disposal of 1-Chloro-2-ethoxy-4-nitrobenzene is a multi-step process that ensures safety and regulatory compliance. This protocol is divided into three critical phases: Pre-Disposal Planning, Waste Collection & Storage, and Final Disposition.

Phase 1: Pre-Disposal Planning & Waste Identification

The foundation of safe disposal is proper planning. Before generating waste, you must classify it and prepare for its containment.

  • Step 1: Hazardous Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[5] Given its toxicity, 1-Chloro-2-ethoxy-4-nitrobenzene must be managed as a hazardous waste.[1][6] This classification mandates a specific set of handling and disposal procedures.

  • Step 2: Segregation: Do not mix this waste with other waste streams.

    • Causality: Mixing chlorinated compounds with other chemical wastes can lead to dangerous, unpredictable reactions. Furthermore, mixing a listed or characteristic hazardous waste with non-hazardous waste often results in the entire mixture being classified as hazardous, significantly increasing disposal costs and complexity.[5] Keep it separate from non-hazardous lab trash, sharps, and other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Step 3: Select Appropriate Waste Container:

    • Use a container made of compatible material (e.g., glass or high-density polyethylene) that can be securely sealed.

    • The container must be clean, in good condition, and free of any residue from previous contents.

    • Ensure the container is appropriately sized for the expected volume of waste to avoid leaving large amounts of headspace, which can allow vapors to accumulate.

Phase 2: Waste Collection & Interim Storage

This phase covers the active collection and temporary storage of the waste in the laboratory.

  • Step 1: Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE.

    • Hand Protection: Wear protective gloves (e.g., nitrile).[1]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][7]

    • Body Protection: Wear a lab coat and, if there is a risk of splashing, an impervious apron.[1]

  • Step 2: Waste Accumulation:

    • Carefully transfer the waste into the designated, pre-labeled hazardous waste container. Use a funnel to prevent spills.

    • Keep the container closed at all times, except when adding waste.[8] This is a critical safety and regulatory requirement to prevent the release of vapors and to avoid spills.

  • Step 3: Labeling: Proper labeling is essential for safety, compliance, and final disposal. The label must be securely affixed to the container and include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Chloro-2-ethoxy-4-nitrobenzene"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date (the date the first drop of waste was added to the container)

    • The name and contact information of the responsible researcher or lab.

  • Step 4: Interim Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases or reducing agents.[9]

Phase 3: Final Disposition

Final disposal must be handled by professionals equipped to manage hazardous chemical waste.

  • Step 1: Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste container. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Step 2: Professional Disposal: The EHS department will transfer the waste to a licensed hazardous waste disposal company.[10] These companies use specialized treatment methods, such as high-temperature incineration with flue gas scrubbing, to destroy the compound in an environmentally sound manner.

  • Step 3: Documentation: Maintain records of your hazardous waste generation and disposal as required by your institution and regulatory agencies like the EPA.[11] This creates a cradle-to-grave paper trail for the waste.

Emergency Procedures

In the event of an accident, immediate and correct action is vital.

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.

    • Wearing full PPE, contain the spill.

    • Soak up the spill with inert, non-combustible absorbent materials such as clay, sand, or diatomaceous earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[8]

    • Clean the spill area thoroughly.

  • First Aid Measures:

    • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

    • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention and call a poison control center.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

Disposal Workflow Diagram

This diagram outlines the decision-making process for the compliant disposal of 1-Chloro-2-ethoxy-4-nitrobenzene waste.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_collection Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposition cluster_emergency Emergency Protocol start Waste Generated waste_id Classify as Hazardous Waste start->waste_id segregate Segregate Waste (No Mixing) waste_id->segregate container Select Compatible Container segregate->container ppe Don Proper PPE container->ppe Begin Collection collect Add Waste to Container ppe->collect seal Keep Container Sealed collect->seal label_waste Apply Hazardous Waste Label seal->label_waste store Store in SAA label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs Request Pickup licensed_disposal Transfer to Licensed Disposal Vendor contact_ehs->licensed_disposal document Retain Disposal Records licensed_disposal->document spill Spill or Exposure Occurs spill_action Follow Emergency Procedures spill->spill_action

Caption: Decision workflow for compliant waste management.

References

  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. (2016). Loba Chemie.[Link]

  • Safety Data Sheet - 1-Chloro-4-nitrobenzene. (2025). Avocado Research Chemicals Ltd.[Link]

  • 1-Chloro-2-ethoxy-4-nitrobenzene. PubChem, National Center for Biotechnology Information.[Link]

  • 1-(2-Chloroethoxy)-4-nitrobenzene. PubChem, National Center for Biotechnology Information.[Link]

  • Hazardous Waste Program. Pennsylvania Department of Environmental Protection.[Link]

  • 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. (2002). UNEP Publications.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency.[Link]

  • Hazardous Waste Listings. US Environmental Protection Agency.[Link]

  • Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management.[Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-2-ethoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. 1-Chloro-2-ethoxy-4-nitrobenzene, a substituted nitroaromatic compound, belongs to a class of chemicals known for significant physiological activity and potential toxicity. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles for analogous chemicals. Our primary objective is to build a self-validating system of safety that protects the operator, the experiment, and the environment.

The Foundational 'Why': Understanding the Hazard Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 1-Chloro-2-ethoxy-4-nitrobenzene is not widely available, the chemical structure allows for an expert assessment of its likely hazards based on well-documented, closely related nitroaromatic compounds. Aromatic nitro compounds are frequently toxic and can be absorbed through the skin.[1] They are often associated with methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like dizziness, headache, and cyanosis (blue lips and skin).[1][2]

Furthermore, compounds in this family are often classified as toxic if swallowed or in contact with skin, can cause serious skin and eye irritation, and may pose a risk of damage to organs like the liver and blood system through prolonged or repeated exposure.[1][3] Several related chloronitrobenzenes are also suspected carcinogens or mutagens.[4] Therefore, the selection of Personal Protective Equipment (PPE) is not merely a suggestion but a critical control measure dictated by this anticipated hazard profile. The core principle is to establish multiple barriers to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core Protective Measures: Your Essential PPE Arsenal

Handling 1-Chloro-2-ethoxy-4-nitrobenzene requires a multi-layered PPE approach. Every step, from weighing the compound to final disposal, must be conducted with the assumption that any contact is a significant exposure.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes and airborne particles. Standard safety glasses are insufficient.

  • Mandatory: Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5]

  • Causality: Goggles provide a seal around the eyes, protecting against splashes, vapors, and dust that can easily bypass standard safety glasses.[5]

  • Best Practice: When there is a significant risk of splashing (e.g., during transfers or reactions), supplement goggles with a full-face shield. This provides an additional layer of protection for the entire face.[1]

Skin and Body Protection

Dermal absorption is a primary route of exposure for nitroaromatic compounds.[1] Therefore, comprehensive skin protection is non-negotiable.

  • Gloves: Wear chemical-resistant gloves at all times. Given the aromatic nature of the compound, Butyl rubber or Viton® are often recommended for similar substances. Always double-glove to provide a safeguard against undetected punctures. Check glove manufacturer's compatibility charts for specific breakthrough times.

  • Lab Coat/Suit: A standard cotton lab coat is not sufficient as it can absorb chemicals. Wear a flame-resistant and impervious lab coat or a disposable chemical-resistant suit (e.g., Tychem®).[6] Clothing worn under protective layers should be dedicated to the lab and washed separately.

  • Footwear: Fully enclosed, chemical-resistant footwear is required. Safety shoes with antistatic properties may be necessary if handling large quantities of powdered material that could generate static electricity.[7]

Respiratory Protection

Inhalation of dust or vapors can lead to systemic toxicity.[8] Engineering controls are the first line of defense, with respiratory protection as a crucial backup.

  • Engineering Controls: All handling of 1-Chloro-2-ethoxy-4-nitrobenzene must be performed within a certified chemical fume hood to keep airborne concentrations below permissible exposure limits.[5]

  • Respirator: If engineering controls are not feasible, or if there is a risk of exceeding exposure limits (e.g., during a spill cleanup), a NIOSH-approved respirator is mandatory.[5] A full-face respirator with organic vapor/particulate combination cartridges provides both respiratory and eye protection.[6] In high-concentration or emergency situations, a self-contained breathing apparatus (SCBA) is required.[1][4]

Operational and Disposal Plan

A safe protocol extends beyond wearing PPE; it encompasses the entire lifecycle of the chemical in the lab.

PPE Protocol Summary
Protection Type Required PPE Standard Rationale
Eye/Face Tightly-sealed Chemical GogglesOSHA 29 CFR 1910.133 / EN166Prevents splashes, dust, and vapor entry.[5]
Full Face Shield (as needed)-Added protection against splashes during high-risk tasks.[1]
Skin/Body Double-layered, Chemical-Resistant Gloves-Prevents dermal absorption; protects against tears.[6]
Impervious Lab Coat or Suit-Protects skin and personal clothing from contamination.[6]
Closed-toe, Chemical-Resistant Shoes-Protects feet from spills.
Respiratory Chemical Fume Hood (Primary)-Engineering control to minimize inhalation exposure.[5]
NIOSH-approved Respirator (Secondary)OSHA 29 CFR 1910.134Required if ventilation is inadequate or during spills.[5]
Experimental Workflow: A Step-by-Step Safety Process

The following procedure outlines the critical steps for safely handling 1-Chloro-2-ethoxy-4-nitrobenzene from initial preparation through to waste disposal.

  • Preparation: Before entering the lab, ensure you are familiar with the location and operation of all safety equipment, including the safety shower, eyewash station, and fire extinguisher.

  • Donning PPE: Put on PPE in the correct order: inner gloves, lab coat/suit, outer gloves, and finally, safety goggles/face shield.

  • Handling: Conduct all manipulations, including weighing and transfers, inside a certified chemical fume hood. Use spark-proof tools if the material is a fine powder to avoid ignition sources.[8]

  • Post-Handling: After the procedure, wipe down the work area in the fume hood.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove outer gloves first, followed by the lab coat/suit, goggles, and finally inner gloves. Wash hands thoroughly with soap and water immediately after.[3]

  • Disposal: 1-Chloro-2-ethoxy-4-nitrobenzene and any materials contaminated with it (e.g., gloves, wipes, pipette tips) must be treated as hazardous waste.[3]

    • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[8]

    • Never dispose of this chemical down the drain, as it is toxic to aquatic life.[1][9]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[3][9]

Safe Handling and Disposal Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep 1. Verify Fume Hood & Safety Equipment don 2. Don Full PPE (Double Gloves, Coat, Goggles) prep->don Proceed once ready handle 3. Weigh & Handle Chemical don->handle Enter work area clean_hood 4. Clean Work Area handle->clean_hood After experiment doff 5. Doff PPE Carefully clean_hood->doff Exit fume hood wash 6. Wash Hands Thoroughly doff->wash dispose 7. Dispose of all materials as Hazardous Waste wash->dispose

Caption: Workflow for handling 1-Chloro-2-ethoxy-4-nitrobenzene.

By adhering to this comprehensive guide, you establish a robust safety culture that protects you and your colleagues. The potential hazards of 1-Chloro-2-ethoxy-4-nitrobenzene demand nothing less than our most diligent and informed efforts.

References

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  • Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99% . Cole-Parmer.

  • ICSC 0028 - 1-CHLORO-2-NITROBENZENE . Inchem.org.

  • Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE . ChemicalBook.

  • GPS Safety Summary - 1-chloro-4-nitrobenzene . Aarti Industries. (2021-10-15).

  • 1-Chloro-4-methoxy-2-nitrobenzene SDS, 10298-80-3 Safety Data Sheets . ECHEMI.

  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. 88-73-3 . Loba Chemie. (2016-05-19).

  • SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene . Thermo Fisher Scientific. (2025-09-18).

  • 1-Chloro-2-ethoxy-4-nitrobenzene . PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET - 1-Chloro-2-nitrobenzene . Sigma-Aldrich. (2025-11-06).

  • SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene . Sigma-Aldrich. (2024-08-06).

  • SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene . Fisher Scientific. (2025-12-18).

  • Hazardous Substance Fact Sheet - 4-Nitrophenol . New Jersey Department of Health.

  • Hazardous Substance Fact Sheet - Nitrobenzene . New Jersey Department of Health.

  • 1-Chloro-2-ethoxy-4-nitrobenzene . BLD Pharm.

  • NITROUS OXIDE . Occupational Safety and Health Administration (OSHA).

  • 40 CFR § 721.875 - Aromatic nitro compound . Legal Information Institute, Cornell Law School.

  • 1-Chloro-4-ethoxy-2-nitrobenzene . BLD Pharm.

  • Hazardous Substance Fact Sheet - Nitrocellulose . New Jersey Department of Health.

  • 1-Chloro-2-ethyl-4-nitrobenzene . PubChem, National Center for Biotechnology Information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.